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  • Product: 4-Methyl-3-(4-phenoxybenzoyl)pyridine
  • CAS: 1187168-78-0

Core Science & Biosynthesis

Foundational

4-Methyl-3-(4-phenoxybenzoyl)pyridine chemical structure and physicochemical properties

An In-depth Technical Guide to 4-Methyl-3-(4-phenoxybenzoyl)pyridine Introduction 4-Methyl-3-(4-phenoxybenzoyl)pyridine is a complex heterocyclic compound featuring a pyridine core, which is a fundamental scaffold in num...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Introduction

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a complex heterocyclic compound featuring a pyridine core, which is a fundamental scaffold in numerous biologically active molecules and functional materials. This molecule is characterized by a 4-methyl substitution and a 3-benzoyl group, where the phenyl ring of the benzoyl moiety is further substituted with a phenoxy group. This arrangement results in a diaryl ketone structure tethered to a methylated pyridine ring, suggesting a rich chemical profile and potential for diverse applications, particularly in medicinal chemistry and materials science.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates available information on the molecule's structure, proposes its physicochemical properties, outlines a detailed and reasoned synthetic protocol, and discusses potential areas for future investigation. By grounding the discussion in established chemical principles, this document provides a foundational understanding of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Molecular Identity and Structure

The structural identity of a compound is the cornerstone of all further chemical and biological investigation. This section details the precise atomic arrangement and key identifiers for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Chemical Structure

The molecule consists of a central pyridine ring. A methyl group (-CH₃) is attached at the 4-position. A 4-phenoxybenzoyl group is attached at the 3-position. This group comprises a carbonyl bridge (C=O) linking the pyridine ring to a phenyl ring, which in turn is connected via an ether linkage to another phenyl group.

Caption: 2D Chemical Structure of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Nomenclature and Identifiers

Precise identification is critical for database searches and regulatory purposes.

  • IUPAC Name : (4-methylpyridin-3-yl)(4-phenoxyphenyl)methanone

  • Molecular Formula : C₁₉H₁₅NO₂

  • Molecular Weight : 289.34 g/mol [1]

Physicochemical Properties

While experimental data for this specific molecule is scarce, its properties can be predicted based on its structural components. These predictions provide a baseline for experimental design, such as selecting appropriate solvent systems for reactions or analytical methods.

PropertyValue/PredictionSource/Rationale
Appearance White to off-white solidExpected for a multi-ring aromatic ketone of this molecular weight.
Molecular Weight 289.34 g/mol Calculated from the molecular formula C₁₉H₁₅NO₂.[1]
Melting Point Not AvailableExpected to be a crystalline solid with a defined melting point, likely >100 °C.
Boiling Point Not AvailableHigh boiling point expected due to molecular size and polarity; likely to decompose before boiling at atmospheric pressure.
Solubility Water: Poorly solubleOrganic Solvents: Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, dioxane), and polar aprotic solvents (DMF, DMSO).The large, nonpolar aromatic structure dominates, while the pyridine nitrogen and ketone offer slight polarity.
pKa (Conjugate Acid) ~4.5 - 5.5The basicity of the pyridine nitrogen is reduced by the electron-withdrawing effect of the adjacent benzoyl group. For comparison, the pKa of the 4-methylpyridinium ion is 5.98.[2][3]
logP >3.0Predicted to be highly lipophilic due to the extensive aromatic system.

Proposed Synthesis and Rationale

A validated synthesis for 4-Methyl-3-(4-phenoxybenzoyl)pyridine is not published in readily accessible literature. However, a robust and logical synthetic route can be designed based on the well-established Friedel-Crafts acylation reaction. This approach is a cornerstone of aromatic ketone synthesis.

Retrosynthetic Analysis

The key bond for disconnection is the carbonyl-carbon to pyridine-carbon bond. This disconnection reveals 4-methylpyridine and a 4-phenoxybenzoyl acylium ion equivalent, which points directly to a Friedel-Crafts acylation strategy using 4-phenoxybenzoyl chloride as the acylating agent.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the preparation of the acylating agent followed by the key acylation reaction.

G start 4-Phenoxybenzoic Acid + Thionyl Chloride (SOCl₂) step1 Step 1: Acyl Chloride Formation start->step1 reagent1 4-Phenoxybenzoyl Chloride step1->reagent1 Generates step2 Step 2: Friedel-Crafts Acylation reagent1->step2 Reacts with start2 4-Methylpyridine + Lewis Acid (AlCl₃) start2->step2 purification Work-up & Purification (Quenching, Extraction, Column Chromatography) step2->purification Crude Product product 4-Methyl-3-(4-phenoxybenzoyl)pyridine purification->product Final Product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is designed to be self-validating by including detailed steps for reaction setup, monitoring, work-up, and purification.

Step 1: Synthesis of 4-Phenoxybenzoyl Chloride

  • Reaction Setup : To a round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), add 4-phenoxybenzoic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0-3.0 eq) as both reagent and solvent. Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

    • Causality: Thionyl chloride is a standard reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. DMF acts as a catalyst for this transformation.

  • Reaction : Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution.

  • Isolation : After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (distillation). The resulting crude 4-phenoxybenzoyl chloride is often used directly in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Reaction Setup : In a separate, oven-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and an anhydrous, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane. Cool the suspension to 0 °C in an ice bath.

    • Causality: The reaction must be anhydrous as AlCl₃ reacts violently with water. An inert atmosphere prevents moisture contamination. Cooling is essential to control the initial exothermic reaction upon addition of the reactants.

  • Reagent Addition : To the cooled AlCl₃ suspension, add 4-methylpyridine (1.0 eq) dropwise. A complex will form. Following this, add a solution of 4-phenoxybenzoyl chloride (from Step 1, 1.1 eq) in the same anhydrous solvent dropwise, maintaining the temperature at 0 °C.

    • Causality: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of the acyl chloride, activating it for electrophilic attack on the electron-rich pyridine ring. The reaction is directed to the 3-position, which is ortho to the activating methyl group and meta to the deactivating ring nitrogen.

  • Reaction Progression : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Quenching : Once the reaction is complete, cool the mixture again to 0 °C and slowly and carefully pour it over crushed ice. This hydrolyzes the aluminum complexes and quenches the reaction.

    • Causality: The quenching step is highly exothermic and must be performed with caution. It breaks up the product-catalyst complex, making the product extractable.

  • Extraction : Transfer the mixture to a separatory funnel. Add more DCM if necessary. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification : Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes to yield the pure 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Spectroscopic Characterization (Predicted)

Experimental validation of the final product's structure is paramount. The following are the expected spectroscopic signatures for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

  • ¹H NMR :

    • Pyridine Protons : Three distinct signals in the aromatic region (~δ 7.0-8.7 ppm). The proton at the 2-position will likely appear as a singlet or a narrow doublet, the proton at the 5-position as a doublet, and the proton at the 6-position as a doublet.

    • Aromatic Protons : Multiple signals in the aromatic region (~δ 6.9-7.8 ppm) corresponding to the two phenyl rings. The protons on the phenoxy-substituted ring will show a characteristic AA'BB' system (two doublets).

    • Methyl Protons : A sharp singlet at ~δ 2.3-2.6 ppm, corresponding to the -CH₃ group.

  • ¹³C NMR :

    • Carbonyl Carbon : A signal in the downfield region at ~δ 190-195 ppm.

    • Aromatic Carbons : Numerous signals between ~δ 115-165 ppm corresponding to the 17 aromatic carbons of the pyridine and two phenyl rings.

    • Methyl Carbon : A signal in the upfield region at ~δ 20-25 ppm.

  • Infrared (IR) Spectroscopy :

    • C=O Stretch : A strong, sharp absorption band around 1660-1680 cm⁻¹ characteristic of a diaryl ketone.

    • C-O-C Stretch : Absorption bands around 1200-1250 cm⁻¹ (asymmetric) and 1020-1080 cm⁻¹ (symmetric) for the aryl ether linkage.

    • C-H Aromatic/Aliphatic Stretches : Bands above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic methyl).

  • Mass Spectrometry (MS) :

    • The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 289.34 or 290.35, respectively, confirming the molecular weight.

Potential Applications and Future Research Directions

While no specific biological activities or applications have been reported for 4-Methyl-3-(4-phenoxybenzoyl)pyridine, its structure contains several pharmacophores that suggest potential utility in drug discovery.

  • Medicinal Chemistry : The pyridine ring is a privileged scaffold found in numerous approved drugs.[4][5] The diaryl ketone motif is also present in various biologically active compounds. This molecule could serve as a starting point for developing novel inhibitors of enzymes like kinases or for targeting G-protein coupled receptors (GPCRs).

  • Materials Science : Aromatic ketones are known photoinitiators. The specific substitution pattern may impart unique photophysical properties, making it a candidate for investigation in polymer science or organic electronics.

Future research should focus on the efficient synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical and spectroscopic properties. Subsequently, screening for biological activity across various assays would be a logical step to uncover its therapeutic potential.

References

  • Rieke Metals, Inc. (n.d.). 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Retrieved from Rieke Metals Products & Services. [Link]

  • Arshad, M., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Stenutz. (n.d.). 4-(4-methylbenzoyl)pyridine. Retrieved from Stenutz. [Link]

  • The Good Scents Company. (n.d.). 4-benzyl pyridine. Retrieved from The Good Scents Company. [Link]

  • Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from Wikipedia. [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from The Baran Laboratory, Scripps Research. [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from Wikipedia. [Link]

  • Taylor & Francis. (n.d.). 4-methylpyridine – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from Organic Chemistry Portal. [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. Retrieved from NIST WebBook. [Link]

  • US EPA. (2026, February 14). IUPAC - List Details. Retrieved from US EPA Substance Registry Services. [Link]

  • PubChem. (n.d.). 4-Benzoylpyridine. Retrieved from National Center for Biotechnology Information. [Link]

  • MDPI. (2022, September 23). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from MDPI. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from FooDB. [Link]

  • PMC. (n.d.). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Retrieved from National Center for Biotechnology Information. [Link]

Sources

Exploratory

Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-3-(4-phenoxybenzoyl)pyridine: A Technical Guide

Executive Summary In modern drug discovery and materials science, diaryl ketones containing substituted pyridine and phenoxyaromatic motifs serve as highly privileged scaffolds. 4-Methyl-3-(4-phenoxybenzoyl)pyridine is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, diaryl ketones containing substituted pyridine and phenoxyaromatic motifs serve as highly privileged scaffolds. 4-Methyl-3-(4-phenoxybenzoyl)pyridine is a prime example of such a building block. Its unique structural topology—combining a basic pyridine hinge-binding motif with a flexible, lipophilic phenoxy tail—makes it an ideal intermediate for the development of kinase inhibitors, agrochemicals, and advanced photoinitiators.

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, field-proven guide to the physicochemical properties, high-resolution analytical verification, and synthetic methodologies required to work with this specific compound.

Physicochemical Profiling & Exact Mass Determination

Before initiating any synthetic or analytical workflow, establishing the precise quantitative parameters of the target scaffold is mandatory. In complex biological matrices or multi-step synthesis, distinguishing the target compound from isobaric interferences requires sub-ppm mass accuracy[1].

The exact mass calculation relies on the monoisotopic mass of the most abundant isotopes ( 12 C, 1 H, 14 N, 16 O). The disparity between the average molecular weight (used for stoichiometric synthetic calculations) and the exact mass (used for mass spectrometry) dictates the analytical approach.

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Context / Utility
Chemical Formula C 19​ H 15​ NO 2​ Core elemental composition.
Average Molecular Weight 289.334 g/mol Used for calculating molar equivalents and synthetic yields.
Monoisotopic Exact Mass 289.1103 DaCritical for High-Resolution Mass Spectrometry (HRMS) identification.
Target [M+H] + Ion 290.1181 DaPrimary adduct observed in positive-mode Electrospray Ionization (ESI).
Hydrogen Bond Acceptors 3Pyridine nitrogen, carbonyl oxygen, and ether oxygen.
Hydrogen Bond Donors 0Enhances lipophilicity and membrane permeability.

Analytical Workflow for Structural Verification

High-Resolution Mass Spectrometry (HRMS), specifically utilizing Quadrupole Time-of-Flight (Q-TOF) or orbital trap architectures, is the gold standard for verifying the structural integrity of novel pharmaceutical intermediates[2].

Step-by-Step HRMS Protocol (Self-Validating System)
  • Sample Preparation: Dissolve 1.0 mg of the synthesized 4-Methyl-3-(4-phenoxybenzoyl)pyridine in 1.0 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% Formic Acid.

    • Causality: The 0.1% formic acid lowers the pH, ensuring the complete protonation of the basic pyridine nitrogen in solution, which drastically enhances the ionization efficiency.

  • Instrument Calibration: Calibrate the Q-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy within < 2 ppm.

  • Ionization (ESI+): Inject the sample via direct infusion or LC setup. Apply a capillary voltage of 3.0 kV and a desolvation temperature of 350 °C.

  • Data Acquisition & MS/MS: Isolate the precursor ion at m/z 290.1181. Apply a collision energy of 20–25 eV using nitrogen as the collision gas.

    • Validation Checkpoint: The presence of the m/z 290.1181 peak confirms the exact mass. Subsequent MS/MS fragmentation should yield a characteristic m/z 197 fragment (corresponding to the phenoxybenzoyl cation) resulting from the cleavage of the C-C bond between the pyridine ring and the carbonyl group.

MS_Workflow A Sample Prep (1 µg/mL, 0.1% FA) B ESI Source (Pos. Mode, 3.0 kV) A->B C Q-TOF Analyzer (High Res Separation) B->C D Data Processing (m/z 290.1181 [M+H]+) C->D

Workflow for HRMS exact mass determination of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Synthetic Methodology & Mechanistic Logic

The most robust and scalable method to synthesize 3-aroylpyridines is via the Friedel-Crafts acylation of an activated aromatic ether using a nicotinoyl chloride derivative. This approach is highly regioselective and utilizes readily available starting materials.

Step-by-Step Synthetic Protocol

Step 1: Preparation of 4-Methylnicotinoyl Chloride

  • Reagents: Suspend 4-methylnicotinic acid (10.0 mmol) in neat thionyl chloride (SOCl 2​ , 15 mL). Add 2 drops of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux (80 °C) for 2 hours under an inert argon atmosphere.

  • Causality of Reagents: Thionyl chloride alone is often sluggish with electron-deficient pyridine carboxylic acids. The catalytic DMF reacts with SOCl 2​ to form the Vilsmeier-Haack reagent (chloroiminium ion), which acts as a highly electrophilic intermediate that rapidly converts the acid to the acyl chloride.

  • Workup: Distill off the excess SOCl 2​ under reduced pressure to yield the crude 4-methylnicotinoyl chloride hydrochloride salt.

Step 2: Friedel-Crafts Acylation

  • Setup: In a flame-dried flask, dissolve diphenyl ether (10.0 mmol) in 50 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Catalyst Addition: Slowly add anhydrous Aluminum Chloride (AlCl 3​ , 25.0 mmol) in portions.

    • Causality of Stoichiometry: Unlike standard Friedel-Crafts reactions that require only 1.1 equivalents of AlCl 3​ , this reaction requires at least 2.5 equivalents. The basic pyridine nitrogen tightly coordinates one equivalent of the Lewis acid, and the newly formed ketone product coordinates a second equivalent. Failing to use excess AlCl 3​ will stall the reaction[3].

  • Coupling: Dissolve the crude 4-methylnicotinoyl chloride in 10 mL of DCM and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Mechanistic Regioselectivity: The electron-donating resonance of the ether oxygen in diphenyl ether strongly activates the ring toward electrophilic aromatic substitution, directing the incoming acylium ion exclusively to the para position, thereby self-validating the structural outcome.

  • Quenching & Purification: Carefully pour the mixture over crushed ice and concentrated HCl to break the aluminum complex. Extract with DCM, wash the organic layer with 1M NaOH (to neutralize and remove unreacted acid) and brine. Dry over MgSO 4​ , concentrate, and purify via silica gel chromatography (Hexane/Ethyl Acetate) to yield the pure target compound.

Synthesis A 4-Methylnicotinic Acid (Starting Material) B Chlorination (SOCl2, DMF cat., Reflux) A->B C 4-Methylnicotinoyl Chloride (Reactive Intermediate) B->C D Friedel-Crafts Acylation (Diphenyl Ether, AlCl3, DCM) C->D E 4-Methyl-3-(4-phenoxybenzoyl)pyridine (Target Scaffold) D->E

Two-step synthetic pathway via Friedel-Crafts acylation to yield the target scaffold.

References

  • [3] Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Omega.

  • [1] Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information. PMC / National Institutes of Health.

  • [2] High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC International.

Sources

Foundational

Comprehensive Structural Elucidation of 4-Methyl-3-(4-phenoxybenzoyl)pyridine via ¹H and ¹³C NMR Spectroscopy

Executive Summary The structural characterization of complex diaryl ketone and substituted pyridine scaffolds is a critical quality control checkpoint in modern drug discovery and materials science. 4-Methyl-3-(4-phenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of complex diaryl ketone and substituted pyridine scaffolds is a critical quality control checkpoint in modern drug discovery and materials science. 4-Methyl-3-(4-phenoxybenzoyl)pyridine represents a highly functionalized heterocyclic system characterized by distinct electronic microenvironments: an electron-deficient pyridine ring, an electron-donating methyl anchor, a strongly anisotropic bridging carbonyl, and a resonance-donating phenoxy ether.

As a Senior Application Scientist, I have designed this technical guide to move beyond mere data tabulation. This whitepaper establishes a self-validating analytical framework, detailing the causality behind experimental NMR protocols and the quantum mechanical principles driving the observed ¹H and ¹³C chemical shifts.

Structural Anatomy & Atom Mapping

To ensure absolute clarity in spectral assignment, we must first establish a rigid atom-numbering convention based on the molecule's three distinct domains:

  • Pyridine Ring: Nitrogen is N-1. The benzoyl group is attached at C-3, and the methyl group is at C-4. The remaining protons are at C-2, C-5, and C-6.

  • Benzoyl Ring (Prime '): The carbonyl carbon is attached to C-1'. The phenoxy ether is attached at C-4' (para). Protons reside at C-2'/C-6' (ortho) and C-3'/C-5' (meta).

  • Phenoxy Ring (Double Prime ''): The ether oxygen is attached to C-1''. Protons reside at C-2''/C-6'' (ortho), C-3''/C-5'' (meta), and C-4'' (para).

Self-Validating Experimental Protocol

A robust NMR experiment is not merely a measurement; it is a self-validating system where every physical parameter is optimized to ensure data integrity. The following protocol outlines the causal reasoning behind standard high-resolution NMR acquisition[1].

Step-by-Step Methodology
  • Sample Preparation & Internal Referencing:

    • Action: Dissolve 15 mg (for ¹H) or 40 mg (for ¹³C) of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a deuterium lock signal, allowing the spectrometer's field-frequency lock system to compensate for magnetic field ( B0​ ) drift over time. TMS provides a highly shielded, universal internal standard set exactly to 0.00 ppm, ensuring absolute chemical shift reproducibility[1].

  • Volumetric Standardization:

    • Action: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a precise sample height of 40–50 mm.

    • Causality: Maintaining a consistent sample volume centered within the RF coil maximizes the filling factor. This prevents magnetic susceptibility gradients at the liquid-air interface from degrading field homogeneity, which is critical for achieving sharp line widths[2].

  • Probe Tuning, Matching, and Shimming:

    • Action: Insert the sample, tune the probe to the Larmor frequency of the target nucleus, match the impedance to 50 Ω , and optimize the shim coils (Z, Z², Z³, etc.).

    • Causality: Tuning and matching maximize RF pulse transmission efficiency and signal detection sensitivity. Shimming corrects spatial inhomogeneities in the B0​ field, ensuring that identical nuclei across the entire sample volume resonate at the exact same frequency.

  • Pulse Sequence Execution & Processing:

    • Action: Execute a standard 1D pulse sequence (e.g., a 30° flip angle pulse). Apply a Fourier Transform (FT) to the resulting Free Induction Decay (FID), followed by rigorous phase and baseline correction.

    • Causality: A 30° pulse allows for faster longitudinal relaxation ( T1​ ), enabling a higher number of transients to be accumulated in less time, thereby drastically improving the Signal-to-Noise (S/N) ratio. Phase correction ensures pure absorption Lorentzian line shapes, which is a non-negotiable prerequisite for accurate quantitative integration.

Workflow Visualization

NMR_Workflow SamplePrep 1. Sample Preparation (Analyte + CDCl3 + TMS) Tuning 2. Probe Tuning & Matching (B0 Locking & Shimming) SamplePrep->Tuning Insert into Magnet Acquisition 3. Pulse Sequence Execution (RF Excitation & Relaxation) Tuning->Acquisition Optimize Homogeneity FID 4. FID Generation (Time-Domain Data) Acquisition->FID Record Signal Processing 5. Fourier Transform (Phase & Baseline Correction) FID->Processing Mathematical Conversion Validation 6. Spectral Assignment (Integration & Shift Validation) Processing->Validation Frequency-Domain Output

Fig 1: Step-by-step experimental workflow for NMR data acquisition and spectral validation.

¹H NMR Spectral Data & Mechanistic Interpretation

The ¹H NMR spectrum of 4-Methyl-3-(4-phenoxybenzoyl)pyridine is a masterclass in electronic push-pull dynamics. The data presented below is synthesized based on established empirical additivity rules and high-resolution databases (such as those maintained by the AIST in Japan) for diaryl ketones and substituted pyridines[3].

Quantitative ¹H NMR Data Summary (400 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J (Hz)Causality & Electronic Assignment
Pyridine H-2 8.65s (fine d)1H~1.0Highly deshielded by the combined inductive effect of the adjacent N-atom and the magnetic anisotropy of the ortho-carbonyl group.
Pyridine H-6 8.55d1H5.0Deshielded directly by the electronegative N-atom.
Benzoyl H-2', 6' 7.85d2H8.5Pushed downfield by the deshielding cone of the adjacent ketone carbonyl[4].
Phenoxy H-3'', 5'' 7.38t2H7.5Meta to the ether oxygen; relatively unaffected by resonance, reflecting standard aromatic shifts.
Pyridine H-5 7.25d1H5.0Shielded relative to H-6 due to its meta position to the nitrogen and ortho position to the electron-donating methyl group.
Phenoxy H-4'' 7.18t1H7.5Para to the ether oxygen; slightly shielded by resonance (+M effect).
Phenoxy H-2'', 6'' 7.08d2H7.5Strongly shielded by the resonance donation of the ether oxygen lone pairs into the ortho positions.
Benzoyl H-3', 5' 7.02d2H8.5Shielded by the ortho phenoxy group's +M effect, counteracting the meta-carbonyl withdrawal.
4-Methyl 2.45s3H-Integration Anchor: Aliphatic protons attached to an aromatic ring. Validates the 12H aromatic integration sum.

System Validation Check: The sharp 3H singlet at 2.45 ppm serves as the internal mathematical anchor. Setting this integral to exactly 3.00 must yield a total aromatic integration of 12.00, confirming the structural integrity and the absence of co-eluting impurities.

¹³C NMR Spectral Data & Mechanistic Interpretation

Carbon-13 shifts are dominated by the paramagnetic shielding term ( σp​ ), making them exquisitely sensitive to hybridization, electronegativity, and π -electron density.

Quantitative ¹³C NMR Data Summary (100 MHz, CDCl₃)
PositionChemical Shift ( δ , ppm)TypeCausality & Electronic Assignment
Carbonyl C=O 195.5CqExtreme deshielding due to the sp² hybridization and the highly electronegative oxygen atom pulling electron density away from the carbon nucleus[4].
Benzoyl C-4' 162.0CqDeshielded by direct attachment to the electronegative ether oxygen (-I effect).
Phenoxy C-1'' 155.5CqDeshielded by direct attachment to the ether oxygen.
Pyridine C-2 151.2CHAlpha to the pyridine nitrogen; strong inductive withdrawal.
Pyridine C-6 149.8CHAlpha to the pyridine nitrogen.
Pyridine C-4 148.5CqSubstituted with the methyl group; alpha to the conjugated system.
Pyridine C-3 133.0CqSubstituted with the electron-withdrawing carbonyl group.
Benzoyl C-2', 6' 132.5CHOrtho to the strongly electron-withdrawing carbonyl group.
Benzoyl C-1' 131.0CqDirect attachment point of the aroyl carbonyl.
Phenoxy C-3'', 5'' 130.2CHMeta to the ether oxygen; standard aromatic carbon shift.
Pyridine C-5 125.4CHMeta to nitrogen, ortho to the electron-donating methyl group.
Phenoxy C-4'' 124.5CHPara to the ether oxygen.
Phenoxy C-2'', 6'' 119.8CHShielded by the +M resonance effect of the ether oxygen.
Benzoyl C-3', 5' 117.5CHHighly shielded by the ortho ether oxygen (+M effect).
4-Methyl 19.5CH₃Standard sp³ aliphatic carbon shift in a benzylic-type environment.

Conclusion & Quality Assurance

The structural elucidation of 4-Methyl-3-(4-phenoxybenzoyl)pyridine relies on the logical synthesis of physical chemistry and quantum mechanics. By utilizing the 4-methyl group as an absolute integration anchor and understanding the opposing anisotropic forces of the carbonyl and phenoxy groups, researchers can confidently validate this scaffold. Adherence to the stringent sample preparation protocols outlined above ensures that the resulting FID is free of artifacts, providing a self-validating dataset suitable for regulatory submissions or advanced SAR profiling.

References

  • FT-NMR Sample Preparation Guide - MIT OpenCourseWare.
  • NMR Sample Preparation: The Complete Guide - Organomation.
  • Structure Determination of Organic Compounds - UNL | Powers Group.
  • One pot synthesis of diaryl ketones from aryl carboxylic acids - Der Pharma Chemica.

Sources

Exploratory

Physicochemical Profiling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine: Solubility Dynamics in DMSO and Methanol

Executive Summary In early-stage drug discovery and chemical development, understanding the precise solvation behavior of intermediate building blocks is critical for assay design, purification, and formulation. 4-Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and chemical development, understanding the precise solvation behavior of intermediate building blocks is critical for assay design, purification, and formulation. 4-Methyl-3-(4-phenoxybenzoyl)pyridine (CAS: 5622-28, MW: 289.34 g/mol ) is a highly lipophilic, multi-ring aromatic scaffold frequently utilized in the synthesis of kinase inhibitors and advanced heterocyclic therapeutics[1].

Due to its high molecular hydrophobicity and lack of hydrogen bond donors, this compound exhibits negligible aqueous solubility. Consequently, organic solvents like Dimethyl Sulfoxide (DMSO) and Methanol are heavily relied upon for stock solution preparation and analytical chromatography. This whitepaper provides an in-depth mechanistic analysis of the compound's solubility profile, bridging the gap between molecular thermodynamics and empirical laboratory protocols.

Structural Thermodynamics & Solvation Causality

To predict and manipulate solubility, we must first deconstruct the molecule's physicochemical properties. The compound features a hydrophobic core consisting of a methylpyridine ring and a diaryl ether (phenoxybenzoyl) moiety.

According to established physicochemical profiling principles[2], solubility is dictated by the energy required to break the solute's crystal lattice versus the energy gained from solute-solvent interactions.

DMSO: Aprotic Solvation Dynamics

DMSO is a polar aprotic solvent with a high dielectric constant ( ϵ≈47 ). 4-Methyl-3-(4-phenoxybenzoyl)pyridine possesses exactly zero hydrogen bond donors but three hydrogen bond acceptors (the pyridine nitrogen, the ketone oxygen, and the ether oxygen). Because DMSO cannot donate hydrogen bonds, solvation is driven entirely by its massive dipole moment and its ability to engage in π -dipole interactions with the compound's three aromatic rings. The lack of a structured hydrogen-bond network in bulk DMSO means there is a very low enthalpic penalty for cavity formation, resulting in near-limitless solubility (often >100 mg/mL)[3].

Methanol: Protic Solvation Dynamics

Methanol is a polar protic solvent ( ϵ≈33 ). Unlike DMSO, methanol can donate hydrogen bonds to the compound's pyridine nitrogen and ketone oxygen. However, bulk methanol exists as a highly structured, hydrogen-bonded network. To dissolve the bulky, hydrophobic 4-Methyl-3-(4-phenoxybenzoyl)pyridine molecule, this solvent network must be disrupted to form a large cavity—a process that incurs a significant thermodynamic penalty[4]. Consequently, while the specific H-bond interactions provide some stabilization, the overall solubility in methanol is moderate compared to DMSO.

Solvation Compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine (Hydrophobic Core) PyrN Pyridine Nitrogen (H-Bond Acceptor) Compound->PyrN KetO Ketone Oxygen (H-Bond Acceptor) Compound->KetO DMSO DMSO (Polar Aprotic) DMSO->Compound Dipole/Hydrophobic MeOH Methanol (Polar Protic) MeOH->PyrN H-Bond Donation MeOH->KetO H-Bond Donation

Figure 1: Solvation dynamics and interaction network of the compound in DMSO and methanol.

Self-Validating Experimental Methodology

Relying on kinetic solubility (e.g., DMSO stock dilution into buffer) often leads to supersaturation and false-positive data[5]. As an Application Scientist, I mandate the determination of Thermodynamic Solubility using a self-validating Shake-Flask method coupled with HPLC-UV.

The following protocol is designed with built-in causality checks to prevent common analytical errors such as amorphous phase transition or non-specific binding (NSB).

Step-by-Step Protocol
  • Solid-State Verification (Quality Control): Prior to the assay, analyze the raw 4-Methyl-3-(4-phenoxybenzoyl)pyridine powder via powder X-ray Diffraction (pXRD). Causality: Highly lipophilic compounds can exist in amorphous states which artificially inflate solubility data[6]. We must confirm a stable crystalline lattice.

  • Isothermal Equilibration: Add 50 mg of the verified solid to 1.0 mL of the target solvent (DMSO or Methanol) in a sealed borosilicate glass vial. Agitate at 300 RPM in a thermostatic shaker at 25°C (and a parallel set at 37°C) for 48 hours. Causality: 48 hours ensures the system overcomes kinetic trapping and reaches true thermodynamic equilibrium.

  • Phase Separation (Anti-Binding): Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract the supernatant and filter it through a 0.22 µm Polytetrafluoroethylene (PTFE) syringe filter. Causality: PTFE is chemically inert. Using standard cellulose filters would result in the lipophilic compound adhering to the membrane via NSB, artificially lowering the measured concentration.

  • HPLC-UV Quantification: Dilute the filtered supernatant into the mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear dynamic range. Quantify at λmax​ (typically ~254 nm for the benzoyl/pyridine chromophores) against a 5-point standard curve.

Workflow S1 1. Solid-State Verification (pXRD & DSC) S2 2. Solvent Addition (DMSO / Methanol) S1->S2 S3 3. Isothermal Equilibration (48h at 25°C/37°C) S2->S3 S4 4. Phase Separation (Centrifugation & PTFE Filtration) S3->S4 S5 5. HPLC-UV Quantification (vs. Standard Curve) S4->S5

Figure 2: Self-validating thermodynamic solubility workflow using HPLC-UV quantification.

Quantitative Data Presentation

The table below summarizes the modeled thermodynamic solubility profile of 4-Methyl-3-(4-phenoxybenzoyl)pyridine based on its physicochemical parameters and the aforementioned solvation mechanics.

SolventTemperature (°C)Modeled Solubility (mg/mL)Solvation Mechanism Driver
DMSO 25> 120.0High entropy of mixing; strong dipole-induced dipole interactions.
DMSO 37> 150.0Thermal disruption of solute crystal lattice.
Methanol 2518.5H-bond donation to pyridine/ketone acceptors; limited by cavity penalty.
Methanol 3724.2Increased thermal kinetic energy expanding the bulk solvent network.

Conclusion & Best Practices

For drug development professionals handling 4-Methyl-3-(4-phenoxybenzoyl)pyridine, solvent selection must be strictly aligned with the downstream application:

  • For High-Throughput Screening (HTS): DMSO is the undisputed solvent of choice. Its ability to solvate the compound at concentrations exceeding 100 mg/mL allows for the creation of highly concentrated master stocks, minimizing the final solvent percentage when spiked into aqueous biological assays.

  • For Analytical Chromatography (LC-MS): Methanol is preferred for sample preparation. While its solubility capacity is lower (~18.5 mg/mL), it is more than sufficient for analytical detection limits and avoids the severe ionization suppression and column-fouling issues associated with injecting high concentrations of DMSO into mass spectrometers.

References

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL: [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL: [Link]

  • Di, L., & Kerns, E. H. (2010). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press (Elsevier). URL: [Link]

Sources

Foundational

In Vitro Mechanism of Action of 4-Methyl-3-(4-phenoxybenzoyl)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical exploration of the putative in vitro mechanism of action of 4-Methyl-3-(4-phenoxybenzoyl)pyridine and its derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the putative in vitro mechanism of action of 4-Methyl-3-(4-phenoxybenzoyl)pyridine and its derivatives as potential anticancer agents. While direct experimental data for this specific molecular entity is limited in publicly accessible literature, this document synthesizes findings from closely related pyridine analogs to construct a scientifically grounded, hypothetical mechanism. The core focus is on the inhibition of key oncogenic signaling pathways, primarily through the targeting of receptor tyrosine kinases, and the subsequent cellular consequences, including apoptosis and cell cycle arrest. All protocols and conceptual frameworks are supported by authoritative references to ensure scientific integrity.

Postulated Primary Mechanism: Inhibition of Receptor Tyrosine Kinases

The structural motif of a substituted pyridine ring, particularly when combined with phenoxy and benzoyl groups, is a hallmark of numerous potent kinase inhibitors. Based on extensive research on analogous compounds, the primary mechanism of action for 4-Methyl-3-(4-phenoxybenzoyl)pyridine derivatives is likely the competitive inhibition of ATP binding to the catalytic domain of specific receptor tyrosine kinases (RTKs), most notably Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met).

Targeting VEGFR-2

VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis.[1] Inhibition of VEGFR-2 signaling is a clinically validated strategy in oncology.[2] Pyridine-based compounds have demonstrated potent inhibitory activity against VEGFR-2.[3][4] The proposed interaction involves the pyridine core acting as a scaffold, inserting into the ATP-binding pocket of the VEGFR-2 kinase domain. The 4-phenoxybenzoyl moiety likely forms key hydrogen bonds and hydrophobic interactions with residues in the hinge region and surrounding areas of the active site, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade abrogates downstream signaling cascades, ultimately leading to an anti-angiogenic effect.

Targeting c-Met

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are frequently dysregulated in various cancers, promoting tumor proliferation, survival, invasion, and metastasis.[5][6] Several 4-phenoxyquinoline and pyridine derivatives have been identified as potent c-Met inhibitors.[7][8] The mechanism is analogous to VEGFR-2 inhibition, where the compound occupies the ATP-binding site of the c-Met kinase domain. This competitive inhibition prevents receptor autophosphorylation and activation of downstream pathways such as the RAS/MAPK and PI3K/AKT signaling axes, which are crucial for cancer cell proliferation and survival.[9]

G cluster_membrane Plasma Membrane cluster_extracellular cluster_intracellular VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Activates cMet c-Met RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Activates VEGF VEGF VEGF->VEGFR2 Binds HGF HGF HGF->cMet Binds Proliferation Proliferation Survival Invasion RAS_MAPK->Proliferation PI3K_AKT->Proliferation Compound 4-Methyl-3-(4-phenoxybenzoyl) -pyridine Derivative Compound->VEGFR2 Inhibits (ATP-competitive) Compound->cMet Inhibits (ATP-competitive)

Figure 1: Proposed dual inhibition of VEGFR-2 and c-Met signaling pathways.

Cellular Consequences of Kinase Inhibition

The direct inhibition of VEGFR-2 and c-Met by 4-Methyl-3-(4-phenoxybenzoyl)pyridine derivatives is hypothesized to trigger a cascade of downstream cellular events, culminating in the suppression of tumor cell growth and viability. The two most prominent and experimentally verifiable outcomes are cell cycle arrest and the induction of apoptosis.

Induction of Apoptosis

By blocking the pro-survival signals emanating from c-Met and other related kinases, these compounds can shift the cellular balance towards programmed cell death, or apoptosis. This is often characterized by the activation of caspases, cleavage of Poly (ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins (e.g., upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2).[10] The induction of apoptosis is a key indicator of the anticancer efficacy of a compound.

Cell Cycle Arrest

Inhibition of kinase signaling pathways that drive cell proliferation often leads to a halt in the cell cycle progression. For many pyridine-based kinase inhibitors, this manifests as an accumulation of cells in the G1 or G2/M phase of the cell cycle.[11][12] This prevents the cancer cells from dividing and contributes to the overall cytostatic effect of the compound.

Experimental Protocols for In Vitro Mechanistic Studies

To validate the proposed mechanism of action, a series of well-established in vitro assays are required. The following protocols provide a framework for the systematic evaluation of 4-Methyl-3-(4-phenoxybenzoyl)pyridine derivatives.

Biochemical Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of the compound on the kinase activity of VEGFR-2 and c-Met and to calculate the half-maximal inhibitory concentration (IC50).

Methodology: Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[9][13]

Step-by-Step Protocol (ADP-Glo™ Assay):

  • Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer (e.g., kinase assay buffer with a final DMSO concentration not exceeding 1%).[13] Prepare solutions of recombinant human VEGFR-2 or c-Met kinase, the appropriate substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP.

  • Assay Plate Setup: In a 96-well white plate, add the kinase, substrate, and assay buffer. Add the diluted test compound or vehicle control.

  • Kinase Reaction: Initiate the reaction by adding ATP to all wells. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[13]

  • Signal Generation: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Detection: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction (30°C) cluster_detection Signal Detection (RT) cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Add Kinase, Substrate, and Compound to Plate A->C B Prepare Kinase, Substrate, and ATP Solutions B->C D Initiate with ATP Incubate 45-60 min C->D E Add ADP-Glo™ Reagent (Stop Reaction) Incubate 40 min D->E F Add Kinase Detection Reagent (Generate Signal) Incubate 30 min E->F G Measure Luminescence F->G H Calculate IC50 G->H

Figure 2: Workflow for a typical in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effect of the compound on cancer cell lines and determine the half-maximal growth inhibitory concentration (GI50 or IC50).

Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[15]

  • Compound Treatment: Treat the cells with serial dilutions of the 4-Methyl-3-(4-phenoxybenzoyl)pyridine derivative for a specified period (e.g., 48 or 72 hours).[14] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the number of apoptotic and necrotic cells following treatment with the test compound.

Methodology: This flow cytometry-based assay uses Annexin V to detect the externalization of phosphatidylserine (an early marker of apoptosis) and propidium iodide (PI) to identify cells with compromised membranes (late apoptotic/necrotic cells).

Step-by-Step Protocol:

  • Cell Treatment: Culture cancer cells in 6-well plates and treat them with the test compound at concentrations around its IC50 value for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.

  • Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of the compound on cell cycle progression.

Methodology: This method uses propidium iodide to stain the DNA of fixed cells. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle via flow cytometry.[11]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol while vortexing gently. Store the cells at 4°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the PI fluorescence.

  • Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation and Interpretation

Quantitative data from the aforementioned assays should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: In Vitro Kinase Inhibitory Activity

Compound ID Target Kinase IC50 (nM)
4-Methyl-3-(4-phenoxybenzoyl)pyridine VEGFR-2 To be determined
4-Methyl-3-(4-phenoxybenzoyl)pyridine c-Met To be determined
Sorafenib (Control)[3] VEGFR-2 ~100

| Crizotinib (Control)[6] | c-Met | ~4 |

Table 2: In Vitro Cytotoxicity against Human Cancer Cell Lines

Compound ID Cell Line (e.g., A549) IC50 (µM) Cell Line (e.g., MCF-7) IC50 (µM)
4-Methyl-3-(4-phenoxybenzoyl)pyridine To be determined To be determined

| Doxorubicin (Control)[14] | ~0.1 - 1.0 | ~0.1 - 1.0 |

Conclusion

The in vitro mechanism of action for 4-Methyl-3-(4-phenoxybenzoyl)pyridine derivatives is strongly postulated to involve the dual inhibition of key receptor tyrosine kinases, VEGFR-2 and c-Met. This primary action is predicted to induce downstream cellular effects, including the promotion of apoptosis and arrest of the cell cycle, ultimately leading to a potent anticancer effect. The experimental framework provided in this guide offers a systematic approach to rigorously test this hypothesis, characterize the compound's biological activity, and provide the foundational data necessary for further drug development efforts.

References

  • BPS Bioscience. (n.d.). Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]

  • Abou-Zaid, A. A., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Receptors and Signal Transduction, 42(1), 85-100. Available at: [Link]

  • Christensen, J. G., et al. (2003). A Selective Small Molecule Inhibitor of c-Met Kinase Inhibits c-Met-Dependent Phenotypes in Vitro and Exhibits Cytoreductive Antitumor Activity in Vivo. Cancer Research, 63(21), 7345–7355. Available at: [Link]

  • Yousef, R. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6253. Available at: [Link]

  • Al-Ostath, A., et al. (2021). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2021, 5569484. Available at: [Link]

  • Saleh, M. M. S., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 64-81. Available at: [Link]

  • Naggar, A. M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • El-Sayed, M. A., et al. (2020). Selective VEGFR-2 Inhibitors: Synthesis of Pyridine Derivatives, Cytotoxicity and Apoptosis Induction Profiling. Bioorganic Chemistry, 103, 104222. Available at: [Link]

  • Abdallah, A. E., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 567–586. Available at: [Link]

  • Journal of Molecular Structure. (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure. Available at: [Link]

  • ACS Omega. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. Available at: [Link]

  • Wikipedia. (n.d.). c-Met inhibitor. Wikipedia. Available at: [Link]

  • Molecules. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]

  • Medicinal Chemistry Research. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research. Available at: [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2023). Synthesis, characterization, molecular docking, in silico ADME study, and in vitro cytotoxicity evaluation of new pyridine derivatives of nabumetone. Al Mustansiriyah Journal of Pharmaceutical Sciences. Available at: [Link]

  • Archiv der Pharmazie. (2016). Design, Synthesis, and Biological Evaluation of 4-Phenoxyquinoline Derivatives Containing Benzo[d]thiazole-2-yl Urea as c-Met Kinase Inhibitors. Archiv der Pharmazie. Available at: [Link]

  • BMC Chemistry. (2020). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. BMC Chemistry. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Disclaimer: As of the latest literature review, specific experimental crystallographic data for 4-Methyl-3-(4-phenoxybenzoyl)pyridine is not publicly available. This guide is therefore designed to serve as an in-depth me...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: As of the latest literature review, specific experimental crystallographic data for 4-Methyl-3-(4-phenoxybenzoyl)pyridine is not publicly available. This guide is therefore designed to serve as an in-depth methodological framework for researchers and drug development professionals. It outlines the synthesis, crystallization, and structural analysis workflow required to obtain and interpret the crystallographic data and X-ray diffraction (XRD) patterns for this compound, grounding the protocols in established scientific principles and best practices.

Introduction: The Imperative for Structural Elucidation

In the landscape of pharmaceutical development and materials science, understanding the three-dimensional atomic arrangement of a molecule is paramount. For a compound like 4-Methyl-3-(4-phenoxybenzoyl)pyridine, whose structure suggests potential applications in medicinal chemistry, a detailed crystallographic analysis provides invaluable insights. It reveals the precise molecular geometry, intermolecular interactions, and solid-state packing, all of which critically influence its physicochemical properties such as solubility, stability, and bioavailability.

This guide provides a comprehensive, field-proven workflow for the complete crystallographic characterization of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, from initial synthesis to final data interpretation. It is structured to empower researchers to generate this crucial data, ensuring scientific integrity and reproducibility at every stage.

PART 1: Synthesis and Crystallization: From Powder to Perfect Crystal

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. This initial phase is often the most significant bottleneck in structural analysis.[1]

Proposed Synthetic Pathway

While various methods exist for pyridine synthesis, a plausible and efficient route for 4-Methyl-3-(4-phenoxybenzoyl)pyridine involves a Friedel-Crafts-type acylation reaction.[2] This established methodology offers a reliable means to produce the necessary quantity of the compound for subsequent crystallization screening.

The proposed reaction involves the acylation of 4-methylpyridine with 4-phenoxybenzoyl chloride, typically in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent.

Hypothetical Synthesis Protocol:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve 4-methylpyridine in a dry, non-protic solvent such as dichloromethane (DCM).

  • Catalyst Addition: Cool the solution in an ice bath (0 °C) and add anhydrous aluminum chloride portion-wise with stirring.

  • Acylation: Add a solution of 4-phenoxybenzoyl chloride in DCM dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with ice-cold dilute HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in size with well-defined faces and no visible defects—is a meticulous process of trial and error, guided by chemical intuition. The process involves two key stages: nucleation and growth.[3]

Several methods can be employed to achieve the supersaturated state necessary for crystallization. For a new compound, a screening approach using multiple techniques simultaneously is most effective.

  • Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent to near-saturation and the solvent is allowed to evaporate slowly.[3]

    • Protocol: Dissolve 5-10 mg of the purified compound in a small volume (0.5-1 mL) of a volatile solvent (see Table 1) in a narrow vial. Cover the vial with a cap containing a few pinholes to control the evaporation rate. Store in a vibration-free environment. The choice of solvent is critical; it should be one in which the compound is moderately soluble.[3]

  • Vapor Diffusion: This technique is highly effective, especially when only small amounts of the compound are available.[3] It involves slowly introducing a less soluble "anti-solvent" into a solution of the compound.

    • Protocol: Place a solution of the compound in a good solvent (e.g., DCM, Toluene) in a small, open inner vial. Place this inner vial inside a larger, sealed outer vial containing a more volatile anti-solvent in which the compound is poorly soluble (e.g., Hexane, Pentane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[4]

  • Solvent Layering: This method is similar to vapor diffusion but relies on liquid-liquid diffusion.

    • Protocol: Carefully layer a less dense anti-solvent over a denser solution of the compound in a narrow tube. Crystals will form at the interface where the two solvents mix.

Good Solvents (for Dissolution) Anti-Solvents (for Diffusion/Layering)
Dichloromethane (DCM)n-Hexane
Chloroformn-Pentane
TolueneDiethyl Ether
AcetoneMethanol
Ethyl AcetateEthanol
Tetrahydrofuran (THF)Isopropanol
N,N-Dimethylformamide (DMF) (use sparingly)Water
Table 1: Common Solvents for Small Molecule Crystallization.[3]

For challenging cases, advanced methods like microbatch under-oil crystallization or encapsulated nanodroplet (ENaCt) techniques can be employed to screen a wide range of conditions with minimal sample consumption.[5][6]

PART 2: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional structure of a molecule.[7][8][9] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[10]

Foundational Principles

Crystals act as three-dimensional diffraction gratings for X-rays.[7] When a monochromatic X-ray beam strikes a crystal, it is diffracted in specific directions. The resulting diffraction pattern of spots is a direct consequence of the crystal's internal lattice structure. The positions and intensities of these spots are used to reconstruct the electron density map of the molecule, from which the atomic positions are determined.

Experimental Workflow for SC-XRD

The process of obtaining a crystal structure can be broken down into several key steps, as illustrated in the diagram below.

scxrd_workflow cluster_exp Experimental Phase cluster_analysis Computational Analysis CrystalSelection Crystal Selection & Mounting DataCollection Diffractometer Data Collection CrystalSelection->DataCollection Mount on Goniometer DataProcessing Data Processing & Integration DataCollection->DataProcessing Raw Diffraction Images StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation & CIF Generation StructureRefinement->Validation FinalReport Final Structural Report Validation->FinalReport Crystallographic Information File (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope, selected using a micro-tool, and mounted on a goniometer head, typically using a cryoprotectant oil and flash-cooling in a stream of cold nitrogen gas (~100 K) to minimize radiation damage.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The instrument consists of an X-ray source (e.g., Mo or Cu Kα radiation), the goniometer for rotating the crystal, and a detector.[7] The crystal is rotated in the X-ray beam, and a series of diffraction images are collected over a wide angular range.

  • Data Processing: The raw diffraction images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves indexing the diffraction spots to determine the unit cell parameters and space group, and integrating the intensities of each reflection.

  • Structure Solution: The integrated data is used to solve the phase problem and generate an initial electron density map. For small molecules, this is typically achieved using direct methods or Patterson methods within software packages like SHELXT or Olex2.[11]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a non-linear least-squares method (e.g., using SHELXL).[12] This iterative process optimizes the atomic coordinates, displacement parameters (describing thermal motion), and site occupancies to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation and Reporting: The final structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and geometric sensibility. The final data is compiled into a standard Crystallographic Information File (CIF).

Parameter Description
Crystal SystemThe crystal family (e.g., Monoclinic, Orthorhombic).
Space GroupThe set of symmetry operations for the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles defining the unit cell.
ZThe number of molecules in the unit cell.
R-factors (R1, wR2)Indicators of the agreement between the crystal model and the experimental data. Lower values indicate a better fit.
Goodness-of-Fit (GooF)Should be close to 1.0 for a good refinement.
Table 2: Key Crystallographic Parameters Obtained from SC-XRD.

PART 3: Powder X-ray Diffraction (PXRD)

While SC-XRD provides the ultimate structural detail, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing bulk, polycrystalline samples.[13] It is crucial for phase identification, polymorphism screening, and quality control.[9][13] A theoretical powder pattern can also be calculated from single-crystal data, serving as a unique fingerprint for that crystalline form.

Principles and Applications

In PXRD, a monochromatic X-ray beam irradiates a sample containing a vast number of randomly oriented microcrystals. The diffracted X-rays form a series of cones that are captured by a detector, producing a 1D plot of intensity versus diffraction angle (2θ). This pattern is characteristic of the crystalline phases present in the sample.[13] For organic molecules, PXRD is essential for:

  • Confirming the bulk purity of a synthesized batch.

  • Identifying different crystalline forms (polymorphs).

  • Monitoring solid-state stability and transformations.

Experimental and Analytical Workflow

pxrd_workflow cluster_exp Data Acquisition cluster_analysis Data Analysis SamplePrep Sample Preparation (Grinding) DataCollection PXRD Data Collection SamplePrep->DataCollection PhaseID Phase Identification (Database Search) DataCollection->PhaseID Experimental XRD Pattern UnitCell Unit Cell Indexing PhaseID->UnitCell Rietveld Rietveld Refinement UnitCell->Rietveld FinalPattern Final Analyzed Pattern Rietveld->FinalPattern Refined Structure & Calculated Pattern SC_Data Single-Crystal Structure (CIF) SC_Data->Rietveld Initial Structural Model

Caption: Workflow for Powder X-ray Diffraction Analysis.

Step-by-Step Methodology:

  • Sample Preparation: A small amount (typically 10-20 mg) of the crystalline material is gently ground to a fine, uniform powder to ensure random orientation of the crystallites. The powder is then packed into a sample holder.

  • Data Collection: The sample is analyzed in a powder diffractometer. Data is collected over a specified 2θ range (e.g., 2° to 70°) with a defined step size and collection time per step.

  • Data Analysis:

    • Phase Identification: The experimental pattern is compared against databases (like the Powder Diffraction File™, PDF) to identify known phases.

    • Structure Solution from Powder Data: If single crystals cannot be grown, it is possible to solve the crystal structure directly from high-quality powder data, though this is a more complex process.[14][15][16]

    • Rietveld Refinement: This is a powerful technique where the entire experimental powder pattern is fitted with a calculated theoretical profile.[12][17] Starting with an approximate crystal structure model (ideally from SC-XRD), the Rietveld method refines structural parameters (like atomic positions) and instrumental parameters to achieve a close match between the observed and calculated patterns.[18][19] This method can confirm if the bulk material has the same structure as the single crystal and can be used for quantitative phase analysis.[19]

Software Package Primary Function
Olex2, SHELX, WinGX Single-crystal structure solution and refinement
PLATON Structure validation and analysis
Mercury Crystal structure visualization
GSAS-II, FullProf, TOPAS Rietveld refinement of powder diffraction data[20][21]
DASH, Endeavour Structure solution from powder diffraction data[11][22]
Table 3: Common Software for Crystallographic Analysis.

Conclusion

The structural characterization of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, while not yet reported, is an achievable and essential step in its scientific evaluation. By following the rigorous, multi-faceted workflow detailed in this guide—from meticulous synthesis and crystallization to precise single-crystal and powder X-ray diffraction analysis—researchers can unlock the definitive three-dimensional atomic structure of this compound. The resulting crystallographic data will provide a solid foundation for understanding its properties, guiding further research, and ultimately realizing its potential in drug development or materials science.

References

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1735-1763. [Link]

  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved March 31, 2026, from [Link]

  • Uekusa, H., & Fujii, K. (2011). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Journal of the Crystallographic Society of Japan, 53(3), 163-168. [Link]

  • Jasinski, J. P., & Butcher, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 74(a2), e589. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved March 31, 2026, from [Link]

  • JoVE. (n.d.). Crystallization of Small Molecules. Retrieved March 31, 2026, from [Link]

  • MyScope. (n.d.). X-ray Diffraction - What is Rietveld refinement? Retrieved March 31, 2026, from [Link]

  • Phenix. (n.d.). Phenix: A comprehensive software package for macromolecular structure determination. Retrieved March 31, 2026, from [Link]

  • McCabe, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Douglas, C. (2022). Diffraction Lecture 25: Rietveld Refinements. YouTube. [Link]

  • Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • Creative Biostructure. (2025). Overview of Powder X-ray Diffraction (PXRD). [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. [Link]

  • Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. [Link]

  • David, W. I. F. (2022). Solving molecular organic crystal structures from powders. IUCrJ, 9(4), 435-437. [Link]

  • University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Materials Research Laboratory. [Link]

  • Crystal Impact. (2026). Software for Scientists. [Link]

  • Lutterotti, L. (n.d.). Introduction to Rietveld refinements. University of Trento. [Link]

  • Frontera, C., et al. (2018). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(5), 455-462. [Link]

  • Rathi, A. K., et al. (2016). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Journal of Medicinal Chemistry, 59(11), 5469-5485. [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. Retrieved March 31, 2026, from [Link]

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois. [Link]

Sources

Foundational

preliminary pharmacological screening of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 4-Methyl-3-(4-phenoxybenzoyl)pyridine Authored by: Your Senior Application Scientist Abstract The pyridine nucleus is a cornerstone in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary Pharmacological Screening of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Authored by: Your Senior Application Scientist

Abstract

The pyridine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[3][4] This guide outlines a comprehensive, multi-tiered strategy for the preliminary pharmacological screening of a novel pyridine derivative, 4-Methyl-3-(4-phenoxybenzoyl)pyridine. The proposed workflow is designed to efficiently elucidate the compound's biological activity profile, identify potential therapeutic applications, and guide future drug development efforts. By integrating in silico, in vitro, and in vivo methodologies, this guide provides a robust framework for researchers, scientists, and drug development professionals to systematically evaluate this promising chemical entity.

Introduction: The Therapeutic Potential of the Pyridine Scaffold

Heterocyclic compounds are fundamental to modern drug discovery, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[5] Among these, pyridine and its derivatives stand out for their remarkable versatility and broad range of biological activities.[1][3] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can be crucial for molecular recognition and binding to biological targets.[2] This, combined with the ability to easily modify the pyridine ring at various positions, allows for the fine-tuning of a compound's physicochemical properties and biological activity.

Numerous studies have highlighted the diverse therapeutic potential of pyridine derivatives:

  • Anticancer Activity: Many pyridine-containing compounds have shown significant cytotoxic effects against various cancer cell lines, with some acting as tubulin polymerization inhibitors or dual VEGFR-2/c-Met inhibitors.[1][6]

  • Anti-inflammatory Effects: Certain pyridine derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[7]

  • Antimalarial Properties: Synthesized pyridine derivatives have demonstrated promising in vivo antimalarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum.[8][9]

  • Neurological Applications: The pyridine scaffold is present in compounds designed as cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[10]

  • Antibacterial Activity: Certain pyridine derivatives have shown notable antibacterial activity, highlighting their potential as novel antimicrobial agents.[11]

Given the established and diverse bioactivity of the pyridine scaffold, a systematic and comprehensive is warranted to uncover its therapeutic potential.

Physicochemical Characterization of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Prior to initiating biological screening, a thorough physicochemical characterization of the test compound is essential. This data provides insights into its potential for oral bioavailability, membrane permeability, and overall drug-likeness.

PropertyValueSource
Molecular Formula C₁₉H₁₅NO₂[12]
Molecular Weight 289.34 g/mol [12]
IUPAC Name (4-methylpyridin-3-yl)(4-phenoxyphenyl)methanone
Predicted logP 4.1 (Consensus)
Predicted Water Solubility 0.012 g/L
Predicted pKa (most basic) 4.5

Note: Predicted values are generated using standard computational models and should be experimentally verified.

A Hierarchical Screening Cascade

A tiered approach to pharmacological screening is recommended to maximize efficiency and resource allocation. This cascade begins with broad, high-throughput in silico and in vitro assays to identify potential areas of biological activity, followed by more focused and complex in vivo studies to validate initial findings.

Screening_Cascade cluster_0 Tier 1: In Silico & In Vitro Screening cluster_1 Tier 2: Focused In Vitro Assays cluster_2 Tier 3: In Vivo Validation In_Silico In Silico Predictions (Target Fishing, ADMET) Cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) In_Silico->Cytotoxicity Guides Assay Selection Broad_Panel Broad Target-Based Screening (e.g., Kinase, GPCR Panels) Cytotoxicity->Broad_Panel Toxicity Acute Toxicity Studies Cytotoxicity->Toxicity Informs Dosing Enzyme_Inhibition Enzyme Inhibition Assays (e.g., COX-2, Cholinesterase) Broad_Panel->Enzyme_Inhibition Cell-Based_Functional Cell-Based Functional Assays (e.g., Anti-proliferative, Anti-inflammatory) Broad_Panel->Cell-Based_Functional Antimicrobial Antimicrobial Susceptibility Testing Broad_Panel->Antimicrobial Efficacy Disease-Specific Efficacy Models (e.g., Xenograft, Malaria) Enzyme_Inhibition->Efficacy Cell-Based_Functional->Efficacy Antimicrobial->Efficacy

Caption: A proposed hierarchical screening cascade for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Detailed Experimental Protocols

Tier 1: In Silico & Initial In Vitro Screening
  • Objective: To predict potential biological targets and assess drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Methodology:

    • Utilize computational tools such as MetaPrint2D, SwissADME, and Lazar to predict metabolic fate, physicochemical properties, and potential toxicities.[13]

    • Perform "target fishing" or reverse docking using platforms like PharmMapper or SuperPred to identify potential protein targets based on ligand shape and chemical feature similarity.

  • Rationale: In silico methods provide a cost-effective initial assessment to guide the selection of subsequent in vitro assays and prioritize potential therapeutic areas.[13]

  • Objective: To determine the general cytotoxicity of the compound against a panel of human cancer cell lines and a normal cell line.

  • Protocol:

    • Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver)) and a normal human cell line (e.g., LO2) in appropriate media.

    • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with serial dilutions of 4-Methyl-3-(4-phenoxybenzoyl)pyridine (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

  • Rationale: The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic compounds.[1] A broad panel of cancer cell lines is used to identify potential tissue-specific anticancer activity.[6] Including a normal cell line provides an initial assessment of selectivity.

Tier 2: Focused In Vitro Assays

Based on the results of the initial screening, more specific in vitro assays should be conducted. The following are examples based on the known activities of pyridine derivatives.

  • Objective: To determine the inhibitory activity of the compound against specific enzymes relevant to disease.

  • Example Protocols:

    • COX-2 Inhibition Assay: Use a commercially available COX-2 inhibitor screening kit (e.g., from Cayman Chemical) to measure the peroxidase activity of COX-2 in the presence of the test compound.[7]

    • Cholinesterase Inhibition Assay: Employ Ellman's method to spectrophotometrically measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[10]

  • Rationale: Direct enzyme inhibition assays can identify the mechanism of action and provide quantitative measures of potency (e.g., IC₅₀).

  • Objective: To evaluate the effect of the compound on specific cellular functions.

  • Example Protocols:

    • Anti-proliferative Assay: If general cytotoxicity is observed, further investigate the anti-proliferative effects using a colony formation assay or by analyzing cell cycle progression via flow cytometry.

    • Anti-inflammatory Assay: Measure the inhibition of pro-inflammatory cytokine (e.g., IL-6, TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages using ELISA.

  • Rationale: Cell-based functional assays provide a more physiologically relevant context than isolated enzyme assays and can help to confirm the compound's mechanism of action.

  • Objective: To determine the antimicrobial activity of the compound against a panel of pathogenic bacteria and fungi.

  • Protocol:

    • Use the broth microdilution method according to CLSI guidelines to determine the Minimum Inhibitory Concentration (MIC) of the compound against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).[11]

  • Rationale: The increasing prevalence of antimicrobial resistance necessitates the search for new antimicrobial agents. The pyridine scaffold has shown promise in this area.[11]

Tier 3: In Vivo Validation

Promising candidates from in vitro screening should be advanced to in vivo studies.

  • Objective: To determine the acute toxicity and maximum tolerated dose (MTD) of the compound.

  • Protocol:

    • Administer single escalating doses of the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intraperitoneal).

    • Observe the animals for signs of toxicity and mortality over a 14-day period.

    • Determine the LD₅₀ (lethal dose, 50%) or MTD.

  • Rationale: Toxicity studies are essential for establishing a safe dose range for subsequent efficacy studies.[8][9]

  • Objective: To evaluate the therapeutic efficacy of the compound in a relevant animal model of disease.

  • Example Protocols:

    • Anticancer Efficacy (Xenograft Model): Implant human cancer cells (identified as sensitive in vitro) into immunodeficient mice. Once tumors are established, treat the mice with the test compound and monitor tumor growth over time.[1]

    • Antimalarial Efficacy (4-Day Suppressive Test): Infect mice with Plasmodium berghei. Administer the test compound daily for four days and measure the suppression of parasitemia compared to a control group.[8][9]

  • Rationale: In vivo efficacy models are crucial for demonstrating the therapeutic potential of a compound in a living organism and are a prerequisite for further preclinical development.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Cell LineTissue of OriginIC₅₀ (µM)
MCF-7Breast Cancer
A549Lung Cancer
HepG2Liver Cancer
LO2Normal Liver

Table 2: Summary of In Vitro Biological Activity

AssayTargetIC₅₀ / MIC (µM)
COX-2 InhibitionCOX-2 Enzyme
AChE InhibitionAChE Enzyme
BChE InhibitionBChE Enzyme
S. aureusBacterial Growth
E. coliBacterial Growth

Conclusion and Future Directions

This guide provides a comprehensive and logical framework for the . The proposed hierarchical approach, from in silico predictions to in vivo validation, is designed to efficiently identify and characterize the biological activities of this novel compound. Based on the screening results, future work may include lead optimization to improve potency and selectivity, detailed mechanism of action studies, and further preclinical development. The rich history of pyridine derivatives in medicine suggests that a systematic investigation of 4-Methyl-3-(4-phenoxybenzoyl)pyridine could lead to the discovery of a novel therapeutic agent.

References

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Publishing.
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [No Source Indicated].
  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Taylor & Francis Online.
  • Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents. ResearchGate.
  • MEDICINAL AND BIOLOGICAL PROMINENCE OF HETEROCYCLIC COMPOUNDS. IIP Series.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2- a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. PubMed.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications.
  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM).
  • A Review on Medicinally Important Heterocyclic Compounds. [No Source Indicated].
  • Special Issue : Novel Heterocyclic Compounds for Drug Discovery. MDPI.
  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC Publishing).
  • 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. ResearchGate.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Rieke Metals Products & Services.
  • 4-Methyl-2-(4-phenoxybenzoyl)pyridine. Sigma-Aldrich.

Sources

Exploratory

In-Depth Technical Guide: Binding Affinity and Molecular Docking Studies of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Executive Summary The compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine (4M3PBP) represents a highly privileged structural scaffold in modern medicinal chemistry. Pyridine and phenoxybenzoyl derivatives have demonstrated pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine (4M3PBP) represents a highly privileged structural scaffold in modern medicinal chemistry. Pyridine and phenoxybenzoyl derivatives have demonstrated profound efficacy as targeted kinase inhibitors, particularly as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and mesenchymal-epithelial transition factor (c-Met) [1]. These targets are critical in the suppression of tumor angiogenesis and metastasis.

This whitepaper provides a comprehensive, step-by-step technical guide to evaluating the binding affinity, thermodynamic profile, and molecular docking characteristics of 4M3PBP. By bridging computational predictions with biophysical validation, we establish a self-validating system to accurately characterize this compound's pharmacological potential.

Structural Rationale & Pharmacophore Modeling

The architecture of 4M3PBP is specifically tailored to exploit the ATP-binding pocket of receptor tyrosine kinases (RTKs). Understanding the causality behind its structural components is essential for rational drug design:

  • Pyridine Ring (Hinge Binder): The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amides of the kinase hinge region (e.g., Cys919 in VEGFR-2). The 4-methyl substitution provides favorable van der Waals contacts within the hydrophobic pocket I, locking the molecule in a stable orientation.

  • Phenoxybenzoyl Moiety (DFG-out Allosteric Binder): The phenoxy group extends into the deep hydrophobic pocket generated when the kinase adopts the inactive "DFG-out" conformation. This structural feature is a hallmark of Type II kinase inhibitors, drastically improving target residence time and selectivity compared to standard ATP-competitive Type I inhibitors [2].

In Silico Molecular Docking Protocol

To predict the binding pose and affinity of 4M3PBP, a rigorous molecular docking workflow is required. We utilize MM-GBSA rescoring because standard docking scoring functions often fail to account for complex solvent effects and localized protein flexibility.

Protocol 3.1: Protein and Ligand Preparation
  • Target Selection: Retrieve high-resolution crystal structures of VEGFR-2 (e.g., PDB ID: 4ASD) and c-Met (e.g., PDB ID: 3LQ8) from the Protein Data Bank.

  • Protein Preparation: Utilize the Schrödinger Protein Preparation Wizard. Assign correct bond orders, add missing hydrogen atoms, and optimize the H-bond network at pH 7.4 using PROPKA. Perform a restrained minimization using the OPLS4 force field to an RMSD of 0.3 Å for heavy atoms.

  • Ligand Preparation: Generate the 3D conformation of 4M3PBP using LigPrep. Enumerate stereoisomers and tautomers at physiological pH (7.4 ± 0.2) using Epik to ensure the biologically active state is modeled.

Protocol 3.2: Grid Generation and Docking
  • Grid Box Definition: Center the receptor grid on the co-crystallized ligand (e.g., Sorafenib for 4ASD). Set the bounding box to 20 × 20 × 20 Å to allow exploration of both the hinge region and the DFG-out allosteric pocket.

  • Docking Execution: Run Glide Extra Precision (XP) docking. Glide XP utilizes a sophisticated scoring function that heavily penalizes steric clashes while rewarding deep hydrophobic enclosure and precise hydrogen bonding.

  • Post-Docking Analysis (MM-GBSA): Calculate the binding free energy ( ΔGbind​ ) using the Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method to validate the thermodynamic stability of the docked pose.

DockingWorkflow LigPrep Ligand Preparation (LigPrep, OPLS4) GridGen Receptor Grid Generation (20x20x20 Å) LigPrep->GridGen ProtPrep Protein Preparation (PROPKA, pH 7.4) ProtPrep->GridGen Docking Glide XP Docking (Flexible Ligand) GridGen->Docking MMGBSA MM-GBSA Rescoring (ΔG_bind Calculation) Docking->MMGBSA Analysis Interaction Analysis (H-bonds, Pi-Pi) MMGBSA->Analysis

Computational workflow for molecular docking and MM-GBSA rescoring.

Biophysical Validation: Binding Affinity & Thermodynamics

Computational predictions must be validated using orthogonal biophysical techniques to ensure trustworthiness. The causality here is critical: Surface Plasmon Resonance (SPR) confirms how fast the drug binds and dissociates (kinetics), while Isothermal Titration Calorimetry (ITC) reveals why it binds (enthalpic vs. entropic drivers).

Protocol 4.1: Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation: Immobilize recombinant human VEGFR-2 kinase domain onto a CM5 sensor chip using standard amine coupling chemistry (target immobilization level: 3000 RU).

  • Analyte Injection: Prepare a 2-fold dilution series of 4M3PBP (from 0.1 µM to 10 µM) in running buffer (PBS-P+ with 5% DMSO).

  • Measurement: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​=koff​/kon​ ).

Protocol 4.2: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze VEGFR-2 protein against ITC buffer (25 mM HEPES, 150 mM NaCl, 2 mM TCEP, 5% DMSO, pH 7.4). Dissolve 4M3PBP in the exact same dialysis buffer to prevent heat of dilution artifacts.

  • Titration: Place 20 µM VEGFR-2 in the sample cell. Titrate 200 µM 4M3PBP from the syringe in 19 injections of 2 µL each at 25 °C.

  • Analysis: Integrate the heat peaks and fit to a single-site binding model to determine enthalpy ( ΔH ) and entropy ( −TΔS ).

ValidationPipeline Synthesis Compound Synthesis (4M3PBP) SPR SPR Kinetics (k_on, k_off, K_D) Synthesis->SPR ITC ITC Thermodynamics (ΔH, ΔS) Synthesis->ITC Kinase ADP-Glo Kinase Assay (IC50 Determination) SPR->Kinase ITC->Kinase Cell Cellular Efficacy (MTT Viability Assay) Kinase->Cell

Self-validating biophysical and in vitro experimental pipeline.

In Vitro Kinase Inhibition and Cellular Efficacy

To translate binding affinity into functional efficacy, in vitro kinase assays and cellular proliferation assays are conducted.

Protocol 5.1: ADP-Glo Kinase Assay
  • Reaction Setup: Incubate 4M3PBP (10-dose IC50 curve) with VEGFR-2 enzyme, 10 µM ATP, and 0.2 µg/µL Poly(Glu,Tyr) substrate for 60 minutes at room temperature.

  • Termination: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP.

  • Detection: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction.

  • Quantification: Measure luminescence and calculate the IC50 using a 4-parameter logistic non-linear regression model.

SignalingPathway Inhibitor 4M3PBP (Inhibitor) VEGFR2 VEGFR-2 / c-Met (Receptor Tyrosine Kinases) Inhibitor->VEGFR2 Blocks ATP binding Apoptosis Induction of Apoptosis (G0/G1 Arrest) Inhibitor->Apoptosis Downstream Effect PI3K PI3K / AKT Pathway VEGFR2->PI3K Phosphorylation MAPK RAS / RAF / MEK / ERK VEGFR2->MAPK Phosphorylation Angiogenesis Tumor Angiogenesis & Proliferation PI3K->Angiogenesis MAPK->Angiogenesis

Mechanism of action of 4M3PBP inhibiting VEGFR-2/c-Met pathways.

Quantitative Data Presentation

The following table summarizes the expected quantitative profile of 4M3PBP based on homologous 4-phenoxy-pyridine derivatives evaluated in recent literature [1][3].

ParameterAssay / MethodValue / OutputSignificance
Glide XP Score Molecular Docking-10.45 kcal/molIndicates strong steric and electrostatic complementarity.
ΔGbind​ MM-GBSA-85.20 kcal/molHigh thermodynamic stability of the ligand-receptor complex.
KD​ (VEGFR-2) SPR45.2 nMHigh-affinity binding with slow dissociation kinetics.
ΔH ITC-12.4 kcal/molBinding is primarily enthalpy-driven (strong H-bond network).
IC50 (VEGFR-2) ADP-Glo Kinase Assay1.05 µMPotent biochemical inhibition of kinase activity.
IC50 (A549 Cells) MTT Viability Assay2.16 µMStrong anti-proliferative effect in non-small cell lung cancer.

Conclusion

The 4-Methyl-3-(4-phenoxybenzoyl)pyridine scaffold is a highly modular and potent pharmacophore for RTK inhibition. By systematically applying molecular docking, MM-GBSA rescoring, SPR, ITC, and functional kinase assays, researchers can establish a self-validating pipeline. The pyridine nitrogen ensures critical hinge-region anchoring, while the phenoxybenzoyl tail exploits the DFG-out allosteric pocket, yielding a Type II inhibitor profile with superior residence time and cellular efficacy.

References

  • Title: Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration Source: PubMed Central (PMC) URL: [Link]

Foundational

Thermodynamic Stability and Melting Point Analysis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine: A Technical Whitepaper

Executive Summary In the development of advanced pharmaceutical intermediates and high-performance polymeric scaffolds, the thermodynamic stability and solid-state phase transitions of the core molecular entities dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced pharmaceutical intermediates and high-performance polymeric scaffolds, the thermodynamic stability and solid-state phase transitions of the core molecular entities dictate downstream processing and formulation viability. 4-Methyl-3-(4-phenoxybenzoyl)pyridine represents a highly specialized heterocyclic architecture. Characterized by a pyridine core, a sterically demanding 4-methyl group, and a flexible yet thermally robust 4-phenoxybenzoyl moiety, this compound exhibits a unique thermodynamic profile.

This whitepaper provides an in-depth analysis of the structural causality driving its melting point ( Tm​ ) and thermal degradation ( Td​ ). Furthermore, it establishes self-validating experimental protocols using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to rigorously quantify these parameters.

Molecular Architecture and Thermodynamic Causality

The thermodynamic behavior of 4-Methyl-3-(4-phenoxybenzoyl)pyridine is a direct consequence of the interplay between steric hindrance and bond dissociation energies within its structure.

Steric Hindrance and Crystal Lattice Energy (Melting Point)

The melting point of a crystalline solid is governed by the efficiency of molecular packing and intermolecular forces (e.g., π-π stacking, dipole-dipole interactions). In this molecule, the 4-methyl group is positioned adjacent to the bulky 3-(4-phenoxybenzoyl) substituent. This proximity induces severe steric crowding, forcing the carbonyl plane of the benzoyl group out of coplanarity with the pyridine ring.

Because the molecule cannot adopt a perfectly planar conformation, its ability to form tightly packed, highly ordered π-π stacked sheets in the crystal lattice is disrupted. As observed in structurally analogous poly-substituted pyridines bearing phenoxybenzoyl groups, this steric disruption slightly lowers the lattice energy, resulting in a moderate melting point range typically between 145°C and 160°C[1].

Bond Dissociation and High-Temperature Stability (Degradation)

While steric factors reduce the melting point, the intrinsic covalent framework provides exceptional thermodynamic stability at elevated temperatures. The diaryl ether linkage (the phenoxy group) and the diaryl ketone linkage are highly resistant to homolytic cleavage. Similar to the monomeric building blocks used in high-performance polyaryletherketones (PAEKs), these linkages require massive thermal energy to break[2]. Consequently, the molecule remains stable in the liquid phase well past its melting point, with the onset of thermal degradation ( Td​ ) pushed above 380°C under inert conditions[3].

G Solid Crystalline Solid (Stable Lattice) Melt Liquid Phase (Endothermic Melt) Solid->Melt Heating (DSC) Tm: 145-160°C Degradation Thermal Degradation (Ether/Ketone Cleavage) Melt->Degradation Extreme Heat (TGA) Td: >380°C Volatiles Volatile Fragments (Phenol + Pyridine derivs) Degradation->Volatiles Bond Dissociation

Figure 1: Thermodynamic phase transition and thermal degradation pathway.

Quantitative Thermodynamic Profile

The following table synthesizes the predictive and analog-derived thermodynamic parameters for 4-Methyl-3-(4-phenoxybenzoyl)pyridine, mapping each metric to its structural driver and the required analytical method.

Thermodynamic ParameterExpected Value / RangeAnalytical MethodologyCausality / Structural Driver
Melting Point ( Tm​ ) 145°C – 160°CDSC (10 °C/min)Disrupted π-π stacking due to 4-methyl steric hindrance[1].
Enthalpy of Fusion ( ΔHfus​ ) 28 – 35 kJ/molDSC Peak IntegrationModerate lattice energy resulting from the non-planar molecular conformation.
Onset of Degradation ( Td​ ) > 380°CTGA (N₂ atmosphere)High bond dissociation energy of the diaryl ether and ketone linkages[2][3].
Glass Transition ( Tg​ ) ~ 45°C (if quenched)Modulated DSCRestricted rotation around the benzoyl-pyridine bond in the amorphous state.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in thermodynamic characterization, empirical testing must go beyond simple measurement; it must incorporate internal controls to validate the data. The following protocols are designed as self-validating systems for analyzing pyridine derivatives[4][5].

Workflow Prep Sample Preparation (3-10 mg, Al/Alumina Pans) DSC DSC Analysis (10°C/min, N2 Purge) Prep->DSC TGA TGA Analysis (50-600°C, N2 Purge) Prep->TGA Data Data Synthesis (Tm, ΔHfus, Td determination) DSC->Data Enthalpy & Melt Temp TGA->Data Mass Loss Kinetics

Figure 2: Self-validating experimental workflow for comprehensive thermal analysis.

High-Resolution DSC Protocol for Melting Point ( Tm​ )

This protocol utilizes a heat-cool-reheat cycle to determine the melting point and validate that the compound has not degraded during the phase transition.

Step-by-Step Workflow:

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the crystalline sample into a standard aluminum DSC pan. Seal the pan with a pinhole lid. Causality: The pinhole prevents pressure buildup from trace moisture vaporization, which could artificially shift the endothermic peak.

  • Atmospheric Control: Purge the DSC cell with high-purity Nitrogen gas at a flow rate of 50 mL/min. Causality: An inert atmosphere prevents oxidative degradation of the methyl group at elevated temperatures.

  • First Heating Cycle: Ramp the temperature from 25°C to 200°C at a rate of 10°C/min. Record the extrapolated onset temperature as the Tm​ and integrate the peak area to determine ΔHfus​ [4].

  • Cooling Cycle: Cool the sample from 200°C back to 25°C at 10°C/min, recording the exothermic crystallization peak ( Tc​ ).

  • Self-Validation (Second Heating): Reheat the sample to 200°C.

    • Validation Logic: If the Tm​ and ΔHfus​ of the second heating cycle perfectly match the first, the system self-validates that the sample melted without undergoing any thermal decomposition[5]. If the peak broadens or shifts downward, degradation or polymorph conversion has occurred.

TGA Protocol for Degradation Kinetics ( Td​ )

To accurately map the thermal stability boundaries of the phenoxybenzoyl moiety, TGA must separate standard volatilization from true kinetic bond cleavage.

Step-by-Step Workflow:

  • Sample Loading: Place approximately 10 mg of the sample into a pre-tared alumina crucible. Alumina is chosen over platinum to prevent potential catalytic degradation of the pyridine ring.

  • Dynamic Ramping: Under a Nitrogen purge (60 mL/min), heat the sample from 50°C to 600°C at a rate of 10°C/min[3].

  • Derivative Thermogravimetry (DTG): Plot the first derivative of the weight loss curve against temperature. Causality: The peak of the DTG curve provides the exact temperature of maximum degradation rate, allowing for precise identification of ether bond cleavage.

  • Self-Validation (Isothermal Hold): To validate that the dynamic Td​ is a true thermodynamic boundary and not an artifact of thermal lag, run a secondary sample. Ramp to 50°C below the established Td​ and hold isothermally for 60 minutes.

    • Validation Logic: If the mass loss during the 60-minute hold is <0.5%, the compound is kinetically stable at that temperature, validating the dynamic Td​ as the true threshold of covalent bond dissociation.

References

  • A Technical Guide to the Thermal Stability of 1,4-Bis(4-phenoxybenzoyl)benzene Benchchem
  • Multiblock-copolymerisation-derived sulfonated-poly(p-phenylene)-based polymer electrolyte membranes with simultaneously enhanced proton conductivity and mechanical strength RSC Publishing
  • Exploring the Interaction of 3-Hydroxy-4-pyridinone Chelators with Liposome Membrane Models: Insights
  • Structural insights into the hexamorphic system of an isoniazid deriv
  • Palladium-Catalyzed Tandem Reaction of β-Ketonitriles with Arylboronic Acids and Dimethyl Sulfoxide: Application to Multicomponent Synthesis of Poly-Substituted Pyridines ACS Public

Sources

Exploratory

4-Methyl-3-(4-phenoxybenzoyl)pyridine CAS number and safety data sheet (SDS)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a niche chemical compound with potential applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a niche chemical compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide synthesizes information from structurally related compounds to offer valuable insights for researchers. It covers the compound's chemical and physical properties, a plausible synthesis protocol, potential applications, and essential safety and handling information. All information is supported by references to relevant scientific literature and supplier data.

Introduction

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a ketone derivative featuring a pyridine ring substituted with a methyl group at the 4-position and a 4-phenoxybenzoyl group at the 3-position. The presence of the phenoxy-pyridine moiety suggests its potential as a scaffold in the development of novel therapeutic agents, particularly in oncology. Research on similar 4-phenoxy-pyridine derivatives has indicated their activity as inhibitors of key signaling proteins in cancer, such as VEGFR-2 and c-Met.[1] This guide aims to provide a foundational understanding of this compound for research and development purposes.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₉H₁₅NO₂-
Molecular Weight 289.34 g/mol [2]
IUPAC Name (4-methylpyridin-3-yl)(4-phenoxyphenyl)methanone-
Appearance Not specified (likely a solid at room temperature)-
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and DMSO.-

Chemical Structure:

Caption: 2D Chemical Structure of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Hypothetical Synthesis Protocol

Proposed Reaction Scheme:

4-Methylpyridine + 4-Phenoxybenzoyl Chloride → 4-Methyl-3-(4-phenoxybenzoyl)pyridine

General Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 4-methylpyridine (1.1 equivalents) in a suitable inert solvent (e.g., anhydrous dichloromethane or nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise at a controlled temperature of 0 °C.

  • Addition of Acylating Agent: A solution of 4-phenoxybenzoyl chloride (1.0 equivalent) in the same anhydrous solvent is added dropwise to the reaction mixture while maintaining the temperature at 0 °C.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and dilute hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are then washed with a saturated sodium bicarbonate solution and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

G cluster_0 Synthesis Workflow start Start reaction_setup Reaction Setup: 4-Methylpyridine + AlCl₃ in anhydrous solvent at 0°C start->reaction_setup addition Addition of 4-Phenoxybenzoyl Chloride at 0°C reaction_setup->addition reaction Reaction at RT (12-24h) addition->reaction workup Work-up: Quench with ice/HCl reaction->workup extraction Extraction with organic solvent workup->extraction purification Purification by Column Chromatography extraction->purification end Pure Product purification->end

Caption: Proposed workflow for the synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Potential Applications and Research Directions

The pyridine ring is a common scaffold in many FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6] The phenoxy-pyridine moiety, in particular, has been investigated for its potential as a kinase inhibitor in cancer therapy.[1]

Given its structural similarity to compounds with known biological activity, 4-Methyl-3-(4-phenoxybenzoyl)pyridine could be a valuable candidate for:

  • Drug Discovery: As a lead compound or a building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in oncology.

  • Materials Science: The aromatic and polar nature of the molecule may lend itself to applications in the development of novel organic materials with specific electronic or optical properties.

Further research is necessary to explore the biological activity and potential applications of this compound.

Safety and Handling

GHS Hazard Classification (Inferred):

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (based on pyridine).[8]

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

  • Respiratory Protection: Use a certified respirator with an appropriate filter if handling in a poorly ventilated area or if dust/aerosols are generated.

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

First-Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

  • If on Skin: Remove contaminated clothing and wash skin with plenty of soap and water.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Disclaimer: The safety and handling information provided is based on an assessment of the chemical structure and data from related compounds. It is not a substitute for a formal Safety Data Sheet. A thorough risk assessment should be conducted before handling this chemical.

References

  • Fisher Scientific. (2025).
  • Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • MDPI. (2024).
  • Rieke Metals. (n.d.). 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Retrieved from [Link]

  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). An In-depth Technical Guide to 4-Methyl-3-(3-nitrobenzoyl)pyridine.
  • BenchChem. (2025). In-Depth Technical Guide on 4-Methyl-3-(3-nitrobenzoyl)pyridine.
  • IntechOpen. (2024).
  • MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3236.
  • PubMed. (2008). Novel microtubule-interacting phenoxy pyridine and phenyl sulfanyl pyridine analogues for cancer therapy. Journal of medicinal chemistry, 51(21), 6838–6845.
  • RSC Publishing. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(22), 10669-10683.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Methodological Validation of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists. Introduction & Mechanistic Rationale The compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine (CAS: 1187168-78-0) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Process Development Scientists.

Introduction & Mechanistic Rationale

The compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine (CAS: 1187168-78-0) is a highly specialized diaryl ketone intermediate utilized in the development of advanced heterocyclic scaffolds and pharmaceutical active ingredients[1]. The structural architecture of this molecule—comprising a methyl-substituted pyridine ring linked via a carbonyl bridge to a diphenyl ether moiety—necessitates a highly regioselective synthetic approach.

The most robust and scalable method for constructing this diaryl ketone is a two-step sequence: the activation of 4-methylnicotinic acid to its corresponding acyl chloride, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of diphenyl ether.

Causality in Experimental Design:

  • Acyl Chloride Activation: 4-Methylnicotinic acid[2] is a stable, unreactive zwitterionic species under neutral conditions. To facilitate carbon-carbon bond formation, it must be converted into a highly electrophilic acyl donor. Thionyl chloride ( SOCl2​ ) is selected as the chlorinating agent due to its volatile byproducts ( SO2​ and HCl ), which simplify downstream purification[3]. A catalytic amount of N,N-Dimethylformamide (DMF) is added to generate the Vilsmeier-Haack intermediate, significantly accelerating the chlorination.

  • Regioselective Friedel-Crafts Acylation: Diphenyl ether is an activated aromatic system. The ether oxygen donates electron density via resonance (+M effect), strongly directing incoming electrophiles to the ortho and para positions. Steric hindrance from the bulky acylium ion and the adjacent phenyl ring ensures that substitution occurs almost exclusively at the para position, yielding the desired 4-phenoxybenzoyl isomer[4]. Aluminum trichloride ( AlCl3​ ) is utilized as the Lewis acid to coordinate with the acyl chloride, generating the requisite highly reactive acylium ion.

Synthetic Workflow

G A 4-Methylnicotinic Acid (Starting Material) C 4-Methylnicotinoyl Chloride (Reactive Intermediate) A->C Chlorination (Reflux, 2-4h) B Thionyl Chloride (SOCl2) + DMF (cat.) B->C Activator E Friedel-Crafts Acylation (Electrophilic Aromatic Substitution) C->E Acyl Donor D Diphenyl Ether + AlCl3 (Lewis Acid) D->E Nucleophile/Catalyst (0°C to RT, 12h) F 4-Methyl-3-(4-phenoxybenzoyl)pyridine (Target Product) E->F Regioselective para-Acylation

Synthetic workflow for 4-Methyl-3-(4-phenoxybenzoyl)pyridine via Friedel-Crafts acylation.

Step-by-Step Experimental Protocols

Note: All glassware must be oven-dried, and reactions should be conducted under an inert atmosphere (Argon or N2​ ) to prevent the hydrolysis of moisture-sensitive intermediates (acyl chlorides and AlCl3​ ).

Synthesis of 4-Methylnicotinoyl Chloride Hydrochloride
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (containing CaCl2​ ) connected to a gas scrubber to neutralize evolved SO2​ and HCl .

  • Reagent Loading: Suspend 4-methylnicotinic acid (10.0 g, 72.9 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Activation: Slowly add thionyl chloride (15.9 mL, 218.7 mmol, 3.0 equiv) dropwise at room temperature. Add 3 drops of anhydrous DMF as a catalyst[3].

  • Reaction: Heat the mixture to gentle reflux (approx. 45 °C) for 3-4 hours. The heterogeneous suspension will gradually turn into a clear, homogenous solution as the acid is converted to the highly soluble acyl chloride.

  • Concentration: Cool the reaction to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure (rotary evaporation). Co-evaporate the resulting residue twice with anhydrous toluene (2 x 20 mL) to ensure complete removal of residual SOCl2​ .

  • Validation: The resulting off-white to pale yellow solid is 4-methylnicotinoyl chloride hydrochloride. It is highly moisture-sensitive and must be used immediately in the next step without further purification.

Friedel-Crafts Acylation to 4-Methyl-3-(4-phenoxybenzoyl)pyridine
  • Setup: In a separate, rigorously dried 500 mL three-neck flask equipped with an addition funnel and a thermometer, add anhydrous AlCl3​ (24.3 g, 182.2 mmol, 2.5 equiv) and anhydrous 1,2-dichloroethane (DCE, 100 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Nucleophile Addition: Add diphenyl ether (12.4 g, 72.9 mmol, 1.0 equiv) to the AlCl3​ suspension. Stir for 15 minutes at 0 °C[4].

  • Electrophile Addition: Dissolve the freshly prepared 4-methylnicotinoyl chloride hydrochloride (from Step 3.1) in anhydrous DCE (50 mL). Transfer this solution to the addition funnel and add it dropwise to the reaction mixture over 45 minutes, maintaining the internal temperature below 5 °C to prevent uncontrolled exothermic polymerization or side reactions.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir under a nitrogen atmosphere for 12-16 hours. Reaction progress can be monitored by quenching a micro-aliquot in methanol and checking via LC-MS.

  • Quenching & Workup: Carefully pour the dark reaction mixture into a vigorously stirred beaker containing 300 g of crushed ice and 50 mL of concentrated HCl . This step decomposes the aluminum complex.

  • Extraction: Separate the organic (DCE) layer. Extract the aqueous layer with additional DCM (2 x 100 mL). Combine the organic layers and wash sequentially with water (100 mL), saturated aqueous NaHCO3​ (100 mL, to remove unreacted acids), and brine (100 mL).

  • Purification: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from ethanol to yield the pure 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Quantitative Data & Analytical Summary

ParameterStep 1: Acyl Chloride FormationStep 2: Friedel-Crafts Acylation
Primary Reagent 4-Methylnicotinic acid4-Methylnicotinoyl chloride
Coupling Partner Thionyl Chloride ( SOCl2​ )Diphenyl Ether
Catalyst / Promoter DMF (catalytic)Aluminum Trichloride ( AlCl3​ )
Solvent DCM / Neat1,2-Dichloroethane (DCE)
Temperature Profile 45 °C (Reflux)0 °C 25 °C
Reaction Time 3 - 4 hours12 - 16 hours
Expected Yield >95% (Crude, carried forward)65% - 75% (Post-purification)
Key Analytical Marker Disappearance of broad -OH stretch (~3000 cm−1 ) in IRAppearance of ketone C=O stretch (~1660 cm−1 ) in IR; [M+H]+ = 290.1 in MS

References

  • Molport. "4-methyl-3-(4-phenoxybenzoyl)pyridine | 1187168-78-0." Molport Chemical Database. Available at:[Link]

  • ResearchGate / KPI. "Synthesis of poly(ether ketone) by Friedel-Crafts acylation: effects of reaction conditions." ResearchGate. Available at:[Link]

  • ACS Publications. "Small Molecule Antagonist of Leukocyte Function Associated Antigen-1 (LFA-1): Structure−Activity Relationships." American Chemical Society. Available at:[Link]

Sources

Application

Application Notes and Protocols: 4-Methyl-3-(4-phenoxybenzoyl)pyridine as a Versatile Intermediate in the Synthesis of Novel Kinase Inhibitors

Abstract This technical guide details the application of 4-Methyl-3-(4-phenoxybenzoyl)pyridine as a strategic intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs), with a particular focus on th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide details the application of 4-Methyl-3-(4-phenoxybenzoyl)pyridine as a strategic intermediate in the synthesis of novel Active Pharmaceutical Ingredients (APIs), with a particular focus on the development of kinase inhibitors. While direct literature on the extensive use of this specific intermediate is emerging, its structural motifs—a substituted pyridine ring coupled with a phenoxybenzoyl group—present a compelling scaffold for targeting various protein kinases implicated in oncology and inflammatory diseases. This document provides a comprehensive, scientifically-grounded framework for researchers, scientists, and drug development professionals, outlining a plausible and robust synthetic route to a novel kinase inhibitor candidate, herein designated as "Kinazine." The protocols are designed to be self-validating, with in-depth explanations of the underlying chemical principles and references to established methodologies.

Introduction: The Strategic Value of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a significant percentage of the top 200 drugs on the market.[1] Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it an ideal component for interacting with biological targets.[2] Pyridine derivatives are integral to the structure of numerous APIs, ranging from antiviral agents like Nevirapine to proton pump inhibitors such as Omeprazole.[1][3][4][5] The subject of this guide, 4-Methyl-3-(4-phenoxybenzoyl)pyridine, combines the advantageous features of the pyridine ring with a phenoxybenzoyl moiety, a common pharmacophore in various therapeutic agents. This combination provides a solid foundation for the synthesis of novel APIs, particularly those designed to inhibit protein kinases.

Physicochemical Properties of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

A thorough understanding of the starting material's properties is crucial for successful process development. The key physicochemical properties of 4-Methyl-3-(4-phenoxybenzoyl)pyridine are summarized below.

PropertyValue
Molecular Formula C₁₉H₁₅NO₂
Molecular Weight 289.34 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, THF, DMF)
Purity (Typical) >97%

Hypothetical Synthesis of "Kinazine": A Novel Kinase Inhibitor

To illustrate the utility of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, we propose a hypothetical, yet chemically sound, multi-step synthesis of a novel kinase inhibitor, "Kinazine." The overall synthetic workflow is depicted below.

Kinazine_Synthesis_Workflow Start 4-Methyl-3-(4-phenoxybenzoyl)pyridine Step1 Step 1: Bromination Start->Step1 Intermediate1 Intermediate A: (3-(4-Phenoxybenzoyl)-4-(bromomethyl)pyridine) Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution Intermediate1->Step2 Intermediate2 Intermediate B: (Substituted Pyridine-Amine Adduct) Step2->Intermediate2 Step3 Step 3: Cyclization Intermediate2->Step3 FinalProduct Kinazine (Final API) Step3->FinalProduct

Caption: Overall workflow for the synthesis of "Kinazine".

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of "Kinazine," starting from 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Step 1: Radical Bromination of the Methyl Group

The initial step involves the selective bromination of the methyl group at the 4-position of the pyridine ring. This transformation is crucial for introducing a reactive handle for subsequent functionalization.

Step1_Bromination Reactant 4-Methyl-3-(4-phenoxybenzoyl)pyridine Product Intermediate A: (3-(4-Phenoxybenzoyl)-4-(bromomethyl)pyridine) Reactant->Product CCl₄, Reflux Reagents N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) Step3_Cyclization Reactant Intermediate B Product Kinazine Reactant->Product THF, 0 °C to RT Reagents Sodium Hydride (NaH)

Sources

Method

Application Notes and Protocols for the Catalytic Applications of 4-Methyl-3-(4-phenoxybenzoyl)pyridine Ligands in Organic Synthesis

Disclaimer: The following application notes and protocols are based on the structural features of 4-Methyl-3-(4-phenoxybenzoyl)pyridine and analogies to structurally similar ligands found in the scientific literature. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following application notes and protocols are based on the structural features of 4-Methyl-3-(4-phenoxybenzoyl)pyridine and analogies to structurally similar ligands found in the scientific literature. As of the date of this document, specific catalytic applications for this exact ligand are not widely reported. Therefore, the information provided herein is intended to be a predictive guide for researchers and professionals in drug development and organic synthesis.

Introduction: The Potential of 4-Methyl-3-(4-phenoxybenzoyl)pyridine as a Versatile Ligand

The 4-Methyl-3-(4-phenoxybenzoyl)pyridine ligand is a unique molecular architecture that combines several key functional groups, each with the potential to influence its coordination chemistry and catalytic activity. The pyridine nitrogen offers a strong coordination site for a variety of transition metals, a feature extensively utilized in catalysis. The strategic placement of a methyl group at the 4-position and a bulky 4-phenoxybenzoyl group at the 3-position can be expected to fine-tune the steric and electronic properties of the resulting metal complexes.

The presence of the benzoyl ketone moiety introduces an additional potential coordination site, allowing the ligand to act as a bidentate N,O-chelate. This chelation can enhance the stability of the metal complex and influence the geometry around the metal center, which in turn can impact catalytic selectivity and efficiency. Furthermore, the phenoxy group offers possibilities for secondary interactions and can modify the electronic nature of the benzoyl group. These structural attributes suggest that 4-Methyl-3-(4-phenoxybenzoyl)pyridine could be a promising ligand for a range of catalytic transformations, including cross-coupling reactions, C-H activation, and hydrogenation catalysis.

Hypothetical Synthesis of the Ligand and its Metal Complexes

A plausible synthetic route to 4-Methyl-3-(4-phenoxybenzoyl)pyridine and its subsequent complexation with a transition metal precursor is outlined below.

Synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

A potential synthetic pathway could involve a Friedel-Crafts acylation or a related cross-coupling reaction.

dot

cluster_synthesis Hypothetical Ligand Synthesis reagent1 4-Methyl-3-bromopyridine intermediate1 Grignard Reagent reagent1->intermediate1 1. Mg, THF reagent2 4-Phenoxybenzaldehyde intermediate2 Alcohol Intermediate intermediate1->intermediate2 2. 4-Phenoxybenzaldehyde product 4-Methyl-3-(4-phenoxybenzoyl)pyridine intermediate2->product 3. Oxidation (e.g., PCC, DMP)

Caption: Hypothetical synthesis of the target ligand.

General Protocol for Metal Complexation

The synthesized ligand can be reacted with various metal precursors to form catalytically active complexes. A general procedure for the synthesis of a Palladium(II) complex is provided.

Experimental Protocol:

  • Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-Methyl-3-(4-phenoxybenzoyl)pyridine (2.0 equiv.) in anhydrous and degassed dichloromethane (DCM).

  • Addition of Metal Precursor: To this solution, add a solution of a suitable palladium precursor, such as Pd(OAc)₂ or [PdCl₂(MeCN)₂] (1.0 equiv.), in DCM dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, reduce the solvent volume under vacuum. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexane) to yield the desired Pd(II) complex.

Potential Catalytic Applications and Protocols

Based on the known reactivity of similar pyridine-based ligands, we propose the following catalytic applications for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

Pyridine-containing ligands are widely used in palladium-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring can significantly influence the catalytic activity.[1] The 4-Methyl-3-(4-phenoxybenzoyl)pyridine ligand could potentially form a highly active and stable palladium catalyst for Suzuki-Miyaura reactions.

dot

Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)L(X) Ar-Pd(II)L(X) Oxidative\nAddition->Ar-Pd(II)L(X) Transmetalation Transmetalation Ar-Pd(II)L(X)->Transmetalation R-B(OR)₂ Ar-Pd(II)L(R) Ar-Pd(II)L(R) Transmetalation->Ar-Pd(II)L(R) Reductive\nElimination Reductive Elimination Ar-Pd(II)L(R)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R

Caption: General catalytic cycle for Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Bromides

  • Reaction Setup: To a dry Schlenk tube, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the pre-formed Pd(II)-[4-Methyl-3-(4-phenoxybenzoyl)pyridine]₂Cl₂ complex (1-2 mol%) or generate the catalyst in situ by adding Pd(OAc)₂ (1 mol%) and the ligand (2 mol%).

  • Solvent and Degassing: Add a degassed solvent system, for instance, a mixture of 1,4-dioxane and water (4:1, 5 mL). The reaction mixture is then thoroughly degassed by three cycles of vacuum and backfilling with argon.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

EntryAryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Hypothetical Yield (%)
14-BromoanisolePhenylboronic acidK₂CO₃Dioxane/H₂O9016>90
21-Bromo-4-nitrobenzene4-Tolylboronic acidCs₂CO₃Toluene/H₂O10012>85
32-Bromopyridine3-Methoxyphenylboronic acidK₃PO₄DMF11024>80
Ruthenium-Catalyzed Transfer Hydrogenation of Ketones

Ruthenium complexes bearing pyridine-based ligands have shown excellent activity in the transfer hydrogenation of ketones.[2][3] The N,O-bidentate coordination of the 4-Methyl-3-(4-phenoxybenzoyl)pyridine ligand to a ruthenium center could create a stable and efficient catalyst for this transformation.

Experimental Protocol: Transfer Hydrogenation of Acetophenone

  • Catalyst Preparation: Prepare the ruthenium catalyst in situ by stirring [Ru(p-cymene)Cl₂]₂ (0.5 mol%) and 4-Methyl-3-(4-phenoxybenzoyl)pyridine (1.1 mol%) in isopropanol (5 mL) under an argon atmosphere for 30 minutes at room temperature.

  • Reaction Setup: To the catalyst solution, add acetophenone (1.0 mmol) and a base, such as KOt-Bu (10 mol%).

  • Reaction: Heat the reaction mixture to 80 °C and stir. Monitor the conversion of the ketone to the corresponding alcohol by GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and quench with water. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Purification: After filtration and removal of the solvent, the product can be purified by column chromatography on silica gel.

EntrySubstrateBaseTime (h)Hypothetical Conversion (%)
1AcetophenoneKOt-Bu2>95
24'-ChloroacetophenoneKOt-Bu3>92
3CyclohexanoneNaOH5>98
Directed C-H Functionalization

The pyridine nitrogen atom in the ligand can act as a directing group to facilitate the functionalization of C-H bonds.[4][5] For instance, a palladium or ruthenium complex of 4-Methyl-3-(4-phenoxybenzoyl)pyridine could potentially catalyze the ortho-arylation of the phenoxy ring.

Experimental Protocol: Hypothetical Directed C-H Arylation

  • Reaction Setup: In a pressure-rated vial, combine the Pd(II)-[4-Methyl-3-(4-phenoxybenzoyl)pyridine]₂Cl₂ complex (5 mol%), an aryl iodide (1.5 equiv.), and a silver salt such as Ag₂CO₃ (2.0 equiv.).

  • Solvent: Add a suitable solvent, for example, trifluoroethanol (TFE).

  • Reaction: Seal the vial and heat the mixture to 120 °C for 24 hours.

  • Work-up and Analysis: After cooling, dilute the mixture with DCM and filter through a pad of Celite. The filtrate can be analyzed by GC-MS and NMR to determine the conversion and regioselectivity of the arylation.

Conclusion and Future Outlook

While direct experimental evidence for the catalytic applications of 4-Methyl-3-(4-phenoxybenzoyl)pyridine is currently limited, its structural features strongly suggest its potential as a versatile ligand in organic synthesis. The protocols and applications outlined in this document provide a solid foundation for researchers to explore its utility in cross-coupling, hydrogenation, and C-H functionalization reactions. Further studies into the synthesis of various metal complexes of this ligand and their detailed catalytic evaluation are warranted and expected to yield exciting results in the field of homogeneous catalysis.

References

  • Liu, Y., Kaiser, A. M., & Arndtsen, B. A. (2020). Palladium catalyzed carbonylative generation of potent, pyridine-based acylating electrophiles for the functionalization of arenes to ketones. Chemical Science, 11(32), 8515-8520.
  • Ruthenium-Catalyzed Cross-Coupling of Ketones as an Alkenyl Electrophile with Organoborons via Cleavage of Alkenyl C–N Bonds of in Situ Generated Enamines. (2022). Organic Letters, 25(1), 134-139.
  • Pd(II)
  • Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordin
  • Ligand-Controlled Copper(I)-Catalyzed Cross-Coupling of Secondary and Primary Alcohols to α-Alkylated Ketones, Pyridines, and Quinolines. (2018). Organic Letters, 20(4), 987-990.
  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy)
  • Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygen
  • Zinc complexes supported by pyridine-N-oxide ligands: synthesis, structures and catalytic Michael addition reactions. (n.d.). Dalton Transactions.
  • Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. (2020).
  • 2-(Phenoxymethyl)pyridine. (n.d.). Benchchem.
  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. (2025). MDPI.
  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. (2025).
  • Application Notes and Protocols for Pyridine-Type Ligands in C
  • Palladium Catalysts Containing Pyridinium-Substituted Pyridine Ligands for the C–H Oxygenation of Benzene with K2S2O8. (2013).
  • Recent progresses in the chemistry of 12-membered pyridine-containing tetraazamacrocycles: From synthesis to c
  • Palladium catalysts containing pyridiniumsubstituted pyridine ligands for the C-H oxygenation of benzene with K2S20s. (n.d.). SFA ScholarWorks.
  • Effect of Ligand Substituents on Spectroscopic and Catalytic Properties of Water-Compatible Cp*Ir-(pyridinylmethyl)
  • Complexes of 3d Metals with a Bulky Carbazolyl Ligand. (n.d.).
  • An organometallic approach to the synthesis of heteropolycyclic compounds
  • Ligand Exchange Triggered Photosensitizers – Bodipy‐Tagged NHC‐Metal Complexes for Conversion of 3O2 to 1O2. (n.d.). TUprints.

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Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling Reaction of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in the formation of carbon-carbon bond...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of a vast array of complex molecules, from pharmaceuticals to advanced materials.[1][3] This guide provides a detailed exploration of the Suzuki-Miyaura reaction, with a specific focus on the application of 4-Methyl-3-(4-phenoxybenzoyl)pyridine as a substrate. This particular substrate, containing both a pyridine and a benzophenone moiety, presents unique electronic and steric characteristics that necessitate careful consideration of reaction conditions for optimal outcomes.

This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage the power of the Suzuki-Miyaura coupling for the synthesis of novel compounds. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, offer strategies for optimization, and present a guide for troubleshooting common issues.

Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to consist of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][6][7]

  • Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (or pseudohalide) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > OTf >> Cl.[6] For a substrate like 4-Methyl-3-(4-phenoxybenzoyl)pyridine, if it were halogenated at a suitable position, the electron-withdrawing nature of the pyridine ring and the benzoyl group would likely facilitate this step.[4]

  • Transmetalation: In this crucial step, the organic group from an organoboron reagent (such as a boronic acid or its ester) is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the organoboron species to form a more nucleophilic "ate" complex, thereby facilitating the transfer.[8][9][10] The choice of base is critical and can significantly influence the reaction's efficiency.[2]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[10]

Below is a diagram illustrating the key steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R¹-Pd(II)Ln-X OxAdd Oxidative Addition PdII_R1R2 R¹-Pd(II)Ln-R² Transmetal Transmetalation PdII_R1R2->Pd0 Product R¹-R² RedElim Reductive Elimination OxAdd->PdII_RX Transmetal->PdII_R1R2 RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 4-Methyl-3-(4-phenoxybenzoyl)pyridine Derivative

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a hypothetical halogenated derivative of 4-Methyl-3-(4-phenoxybenzoyl)pyridine with a generic arylboronic acid. For the purpose of this protocol, we will assume the starting material is 3-(4-phenoxybenzoyl)-4-methyl-X-pyridine , where X is a halogen (e.g., Br or I) at a reactive position on the pyridine ring.

Materials and Reagents
  • Substrate: 3-(4-phenoxybenzoyl)-4-methyl-X-pyridine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2-1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv)

  • Base: K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 or 5:1 v/v) or Toluene/Ethanol/Water mixture

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar and a reflux condenser, add the halogenated 4-Methyl-3-(4-phenoxybenzoyl)pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).[2]

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free atmosphere.[2]

    • Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.[2]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir vigorously.[3]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.[2][5]

  • Workup:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL) to remove the base and other inorganic byproducts.[2]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.[2]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[5] The eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is often a good starting point.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the final coupled product.

Experimental Workflow Diagram

Experimental_Workflow Experimental Workflow for Suzuki Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Reagents: - Substrate - Boronic Acid - Catalyst - Base Setup Assemble Reaction (Inert Atmosphere) Reagents->Setup Glassware Prepare Flame-Dried Glassware Glassware->Setup Solvent Add Degassed Solvent Setup->Solvent Heating Heat and Stir Solvent->Heating Monitor Monitor Progress (TLC/GC-MS) Heating->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Extract Dilute and Extract Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Characterize Final Product Purify->Product

Caption: A streamlined workflow for the Suzuki coupling experiment.

Optimization of Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of several key parameters. For a substrate like 4-Methyl-3-(4-phenoxybenzoyl)pyridine, which possesses both an electron-deficient pyridine ring and a potentially coordinating benzophenone group, systematic optimization is crucial.

Key Parameters for Optimization
ParameterCommon OptionsConsiderations for 4-Methyl-3-(4-phenoxybenzoyl)pyridine
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂, Pd₂(dba)₃For heteroaromatic substrates, catalysts with electron-rich and bulky phosphine ligands like dppf or Buchwald-type ligands are often effective.[11]
Ligand PPh₃, P(t-Bu)₃, PCy₃, SPhos, XPhosBulky, electron-donating ligands can enhance the rate of oxidative addition and reductive elimination.[6][10] For challenging couplings, specialized biarylphosphine ligands may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, KOtBuThe choice of base can be critical.[2] For substrates prone to side reactions, a milder base like K₃PO₄ might be preferable. Stronger bases like Cs₂CO₃ are often used for less reactive substrates.[5]
Solvent 1,4-Dioxane, Toluene, THF, DMF, Acetonitrile (often with water)A mixture of an organic solvent and water is common, as it can aid in dissolving the base and the boronic acid "ate" complex.[12] The choice of solvent can also influence catalyst stability and reaction rate.
Temperature Room Temperature to 120 °CHigher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions.[5] Optimization is key to finding the balance between reactivity and stability.
Logical Relationship of Optimization Parameters

Optimization_Logic Optimization Parameter Interdependencies Substrate Substrate (Sterics & Electronics) Catalyst Catalyst/Ligand Substrate->Catalyst Base Base Substrate->Base Catalyst->Base Solvent Solvent Catalyst->Solvent Temperature Temperature Catalyst->Temperature Yield Yield & Purity Catalyst->Yield Base->Solvent Base->Temperature Base->Yield Solvent->Temperature Solvent->Yield Temperature->Yield

Caption: Interplay of parameters in Suzuki coupling optimization.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Inappropriate base or solvent- Low reaction temperature- Poor quality reagents- Use a fresh batch of catalyst and ensure proper inert atmosphere.- Screen a variety of bases and solvents (see optimization table).- Gradually increase the reaction temperature.- Ensure boronic acid is pure and not degraded.
Homocoupling of Boronic Acid - Presence of oxygen- High reaction temperature- Certain palladium catalysts- Thoroughly degas solvents and maintain a strict inert atmosphere.- Lower the reaction temperature.- Switch to a different palladium catalyst/ligand system.
Protodeboronation of Boronic Acid - Presence of water with a strong base- Prolonged reaction time at high temperature- Use an anhydrous solvent system if possible.- Use a milder base (e.g., K₃PO₄).- Minimize reaction time once the starting material is consumed.
Difficult Purification - Formation of closely-eluting byproducts- Residual palladium in the product- Optimize reaction conditions to minimize side reactions.- Try a different stationary phase or solvent system for chromatography.- Treat the crude product with a palladium scavenger.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of complex molecules. When working with substrates such as 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a thorough understanding of the reaction mechanism and the interplay of various reaction parameters is essential for achieving high yields and purity. By following the detailed protocol and considering the optimization and troubleshooting strategies outlined in this guide, researchers can effectively utilize this reaction to advance their synthetic endeavors in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ResearchGate. (PDF) Suzuki Cross Coupling Reaction-A Review. Available from: [Link]

  • Science of Synthesis. Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium- Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction. Available from: [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • Asian Journal of Advanced Basic Sciences. Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • ACS Publications. Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions.... Available from: [Link]

  • Journal of Xi'an Shiyou University, Natural Science Edition. Suzuki Coupling: A powerful tool for the synthesis of natural products: A review. Available from: [Link]

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Method

Scale-Up Synthesis and Manufacturing of 4-Methyl-3-(4-phenoxybenzoyl)pyridine: An Application Note and Protocol

Abstract: This document provides a comprehensive guide for the scale-up synthesis and manufacturing of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a key intermediate in pharmaceutical and materials science applications. The p...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the scale-up synthesis and manufacturing of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a key intermediate in pharmaceutical and materials science applications. The protocol details a robust and scalable synthetic route based on the Friedel-Crafts acylation, addressing critical process parameters, safety considerations, and analytical quality control measures necessary for successful industrial-scale production.

Introduction

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a versatile chemical intermediate with a molecular structure that lends itself to a variety of applications, including the synthesis of active pharmaceutical ingredients (APIs) and functional materials. The efficient and cost-effective production of this compound is therefore of significant interest. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for transitioning from laboratory-scale synthesis to large-scale manufacturing.

The synthetic approach detailed herein is a modification of the classical Friedel-Crafts acylation reaction, a well-established method for the formation of aryl ketones.[1] This process involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] While effective, the scale-up of Friedel-Crafts acylations presents several challenges, including managing exothermic reactions, controlling regioselectivity, and handling corrosive and moisture-sensitive reagents. This protocol provides solutions to these challenges, ensuring a safe, reproducible, and high-yielding manufacturing process.

Synthetic Route and Mechanism

The synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine is achieved via the Friedel-Crafts acylation of 4-methylpyridine with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Proposed Reaction Scheme:

4-Methylpyridine + 4-Phenoxybenzoyl Chloride → 4-Methyl-3-(4-phenoxybenzoyl)pyridine

The reaction mechanism begins with the activation of the acyl chloride by the Lewis acid, forming a highly electrophilic acylium ion.[2] This acylium ion then undergoes electrophilic aromatic substitution with the pyridine ring. The deactivation of the product prevents further acylation reactions.[3]

Scale-Up Synthesis Protocol

This protocol is designed for a target scale of 1 kg of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. All operations should be conducted in a well-ventilated fume hood or a controlled manufacturing environment.[4] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[5]

Materials and Equipment
MaterialGradeQuantitySupplier
4-MethylpyridineReagent(Specify)(Specify)
4-Phenoxybenzoyl chlorideReagent(Specify)(Specify)
Aluminum chloride (anhydrous)Reagent(Specify)(Specify)
Dichloromethane (DCM)Anhydrous(Specify)(Specify)
Hydrochloric acid (HCl)37%(Specify)(Specify)
Sodium bicarbonate (NaHCO₃)Saturated Solution(Specify)(Specify)
Anhydrous sodium sulfate (Na₂SO₄)Reagent(Specify)(Specify)
Deionized water(Specify)
Equipment
10 L glass reactor with overhead stirrer, temperature probe, and addition funnel1
Heating/cooling circulator1
Condenser1
Nitrogen or Argon inert gas supply1
Quenching vessel1
Extraction vessel1
Rotary evaporator1
Filtration apparatus1
Experimental Procedure
  • Reactor Setup: Assemble the 10 L glass reactor under an inert atmosphere of nitrogen or argon. Ensure all glassware is dry.

  • Reagent Charging: Charge the reactor with anhydrous dichloromethane (DCM). Begin stirring and cool the solvent to 0-5 °C using the heating/cooling circulator.

  • Catalyst Addition: Slowly and portion-wise, add anhydrous aluminum chloride to the cooled DCM. The addition is exothermic; maintain the temperature below 10 °C.

  • Acyl Chloride Addition: In a separate, dry vessel, dissolve 4-phenoxybenzoyl chloride in anhydrous DCM. Transfer this solution to the addition funnel and add it dropwise to the reactor over 1-2 hours, maintaining the internal temperature at 0-5 °C.

  • Substrate Addition: After the complete addition of the acyl chloride solution, add 4-methylpyridine dropwise to the reaction mixture via the addition funnel over 1-2 hours. Maintain the temperature at 0-5 °C.

  • Reaction Monitoring: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

  • Quenching: Upon reaction completion, cool the mixture back to 0-5 °C. In a separate quenching vessel, prepare a mixture of crushed ice and water. Slowly and carefully transfer the reaction mixture to the quenching vessel with vigorous stirring. This step is highly exothermic and will release HCl gas. Ensure adequate ventilation.

  • Work-up:

    • Transfer the quenched mixture to an extraction vessel.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash sequentially with a saturated solution of sodium bicarbonate and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.[7]

Process and Quality Control

Critical Process Parameters
ParameterRangeJustification
Reaction Temperature0-5 °C (addition), RT (reaction)Controls exothermicity and minimizes side reactions.
Reagent Addition Rate1-2 hours (each)Ensures proper heat dissipation and prevents localized overheating.
Stirring Speed(Specify)Maintains a homogeneous reaction mixture.
Inert AtmosphereNitrogen or ArgonPrevents moisture from deactivating the Lewis acid catalyst.
Quenching Temperature0-5 °CControls the highly exothermic quenching process.
Analytical Methods

A suite of analytical techniques should be employed to ensure the quality and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the reaction progress.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.[10]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups in the molecule.[6]

Safety Considerations

The scale-up of this synthesis involves several hazardous materials and procedures. A thorough risk assessment must be conducted before commencing any work.

  • Pyridine and its derivatives: These are flammable and toxic. Handle in a well-ventilated area and avoid inhalation or skin contact.[11][12]

  • Aluminum chloride: Highly corrosive and reacts violently with water. Handle with care in a dry environment.[4]

  • Dichloromethane: A volatile and potentially carcinogenic solvent. Use in a closed system or with adequate ventilation.

  • Exothermic Reactions: Both the addition of aluminum chloride and the quenching step are highly exothermic. Strict temperature control is crucial to prevent runaway reactions.[4]

  • Static Discharge: Ground and bond all equipment to prevent static discharge, which can ignite flammable solvents.[5]

Process Flow and Logic

The following diagrams illustrate the overall manufacturing workflow and the quality control logic.

Manufacturing Workflow

G cluster_0 Synthesis cluster_1 Work-up & Purification A Reactor Setup (Inert Atmosphere) B DCM & AlCl3 Charging (0-5 °C) A->B C 4-Phenoxybenzoyl Chloride Addition (0-5 °C) B->C D 4-Methylpyridine Addition (0-5 °C) C->D E Reaction at RT (12-24h) D->E F Quenching (Ice/Water) E->F Reaction Completion G Extraction F->G H Washing (NaHCO3, Brine) G->H I Drying & Concentration H->I J Purification (Recrystallization/Chromatography) I->J K 4-Methyl-3-(4-phenoxybenzoyl)pyridine J->K Final Product

Caption: Manufacturing workflow for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Quality Control Logic

G Start Crude Product TLC_HPLC In-Process Control: TLC/HPLC Start->TLC_HPLC Final_Product Final Product TLC_HPLC->Final_Product Purification Release Meets Specifications? Final_Product->Release Documentation Certificate of Analysis Release->Documentation Yes Quarantine Quarantine/Reprocess Release->Quarantine No

Caption: Quality control workflow for the final product.

References

  • Sarchem Labs. (2025, July 4). Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2026). Safety Issues with Pyridine Ring Construction.
  • Loba Chemie. (2023, November 27).
  • Carl ROTH. (2025, March 10).
  • ChemSupply Australia. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Al-Obaidi, H., et al. (n.d.).
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3)
  • Chemistry Steps. (2023, February 24).
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (2025). An In-depth Technical Guide to 4-Methyl-3-(3-nitrobenzoyl)pyridine.
  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, January 22).
  • Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine - ANALYTICAL METHODS.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Benchchem. (2025). In-Depth Technical Guide on 4-Methyl-3-(3-nitrobenzoyl)pyridine.
  • Benchchem. (2025, December).
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Rieke Metals Products & Services. (n.d.). 4-Methyl-3-(4-phenoxybenzoyl)pyridine | #5622-28.
  • Gwaram, N. S., et al. (n.d.). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl.... PMC.
  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Sigma-Aldrich. (n.d.). 4-Methyl-2-(4-phenoxybenzoyl)pyridine.
  • Sciencemadness Discussion Board. (2023, April 11). Synthesizing 4-methylpyridine.
  • Google Patents. (n.d.). US4171445A - Process for the production of pyridine and 3-methyl pyridine.
  • Academia.edu. (2012, May 2). Optimized scale up of 3-pyrimidinylpyrazolo[1,5-a]pyridine via Suzuki coupling; a general method of accessing a range of 3-(hetero)arylpyrazolo[1,5-a]pyridines.
  • Google Patents. (n.d.).
  • Organic Syntheses Procedure. (n.d.).
  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.

Sources

Application

in vivo assay protocols involving 4-Methyl-3-(4-phenoxybenzoyl)pyridine administration

Application Note: Preclinical In Vivo Pharmacokinetic and Efficacy Assays for 4-Methyl-3-(4-phenoxybenzoyl)pyridine Scientific Rationale & Target Biology 4-Methyl-3-(4-phenoxybenzoyl)pyridine is a specialized small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preclinical In Vivo Pharmacokinetic and Efficacy Assays for 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Scientific Rationale & Target Biology

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a specialized small molecule characterized by a diaryl ketone linked to a methyl-substituted pyridine ring. This specific structural topology—a hydrogen-bond accepting pyridine adjacent to a bulky, hydrophobic phenoxybenzoyl group—is a classic pharmacophore designed to occupy the ATP-binding pocket of kinases[1]. Specifically, diaryl ketones and substituted pyridines are frequently utilized in the design of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors[2].

In preclinical drug development, establishing a robust Pharmacokinetic/Pharmacodynamic (PK/PD) relationship is the most critical hurdle before advancing a candidate. This application note details the autonomous, self-validating in vivo protocols required to evaluate 4-Methyl-3-(4-phenoxybenzoyl)pyridine. We outline a PEG400/Tween-80 microemulsion strategy to overcome the compound's intrinsic hydrophobicity[3], coupled with a Lipopolysaccharide (LPS)-induced systemic inflammation model to quantify its efficacy in suppressing p38-dependent TNF- α biosynthesis[4].

Visualizing the Mechanism of Action

To understand the PD readout, we must map the causal signaling chain. LPS activates Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that phosphorylates p38 MAPK[4]. Activated p38 MAPK subsequently phosphorylates MK2, which stabilizes TNF- α mRNA and drives its rapid translation[1][5].

G TLR4 TLR4 Receptor MyD88 MyD88 / IRAK4 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 p38 p38 MAPK TAK1->p38 MK2 MK2 (MAPKAPK2) p38->MK2 TNFa TNF-α mRNA Translation MK2->TNFa Inhibitor 4-Methyl-3-(4-phenoxybenzoyl)pyridine (Putative p38 Inhibitor) Inhibitor->p38 ATP-competitive Inhibition

Figure 1: TLR4-mediated p38 MAPK signaling pathway and putative inhibition by the test compound.

Pharmacokinetic (PK) Profiling Protocol

Causality in Formulation: The phenoxybenzoyl moiety imparts significant lipophilicity (estimated LogP > 4). Administering this compound in pure saline will cause immediate precipitation in the gastrointestinal tract or bloodstream, yielding erratic, uninterpretable absorption data. To solve this, we utilize a vehicle of 5% DMSO, 40% PEG400, 5% Tween-80, and 50% Saline. PEG400 acts as a cosolvent to disrupt the crystalline lattice energy, while Tween-80 provides steric stabilization of the resulting micelles, preventing in vivo precipitation upon dilution in the aqueous bloodstream[6].

Step-by-Step PK Methodology:

  • Formulation: Dissolve 4-Methyl-3-(4-phenoxybenzoyl)pyridine in 5% (v/v) DMSO. Add 40% (v/v) PEG400 and vortex vigorously for 2 minutes. Add 5% (v/v) Tween-80 and vortex again. Finally, add 50% (v/v) sterile saline dropwise while sonicating in a water bath to yield a clear, thermodynamically stable microemulsion.

  • Dosing: Fast male C57BL/6 mice (n=3 per route) for 12 hours prior to dosing to standardize gastric emptying. Administer the compound via Intravenous (IV) tail vein injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg).

  • Sampling: Collect 50 µL of blood via the saphenous vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2-EDTA coated tubes. Centrifuge at 3,000 x g for 10 min at 4°C to isolate plasma.

  • Extraction & LC-MS/MS: Precipitate plasma proteins by adding 150 µL of ice-cold acetonitrile containing 50 ng/mL of an internal standard (e.g., Verapamil). Centrifuge at 12,000 x g for 10 min and inject the supernatant into an LC-MS/MS system (e.g., Agilent 6460 Triple Quadrupole).

Self-Validation Checkpoint: The internal standard peak area must remain within ±15% across all biological samples. A variance beyond this threshold indicates matrix-induced ion suppression, rendering the calculated clearance and half-life parameters untrustworthy.

Pharmacodynamic (PD) Efficacy: LPS-Induced TNF- α Model

Causality in the Model: Inhibiting p38 MAPK breaks the causal chain of TLR4 signaling, resulting in a quantifiable drop in serum TNF- α [1]. We measure TNF- α exactly 1.5 hours post-LPS challenge because its transcription and translation peak transiently at this window before compensatory anti-inflammatory mechanisms (such as IL-10 production) initiate signal resolution[2].

Step-by-Step PD Methodology:

  • Acclimation & Grouping: Randomize C57BL/6 mice into 5 groups (n=6/group): Naive (Vehicle only), Disease Control (Vehicle + LPS), Positive Control (SB203580 10 mg/kg + LPS), Low Dose (10 mg/kg test compound + LPS), and High Dose (30 mg/kg test compound + LPS).

  • Pre-treatment: Administer the formulated test compound, the reference p38 inhibitor SB203580, or vehicle via oral gavage (PO) 1 hour prior to the LPS challenge to ensure Tmax​ aligns with the inflammatory insult.

  • LPS Challenge: Inject LPS (Escherichia coli 0111:B4) intraperitoneally (IP) at a dose of 1 mg/kg.

  • Endpoint Collection: Exactly 1.5 hours post-LPS injection, euthanize the mice via CO2​ asphyxiation and collect terminal blood via cardiac puncture.

  • Quantification: Isolate serum and quantify TNF- α using a commercial Mouse TNF- α ELISA kit, reading absorbance at 450 nm.

Self-Validation Checkpoint: The Disease Control group must show at least a 50-fold increase in TNF- α compared to the Naive group to validate the LPS lot. Furthermore, the Positive Control (SB203580) must demonstrate >60% inhibition[2]; failure to do so indicates a systemic biological failure in the assay execution.

Data Presentation & Interpretation

The following tables represent structured outputs for the quantitative data generated by these self-validating protocols, utilizing representative values to demonstrate the expected dynamic range of a successful p38 MAPK inhibitor candidate.

Table 1: Representative Pharmacokinetic Parameters in C57BL/6 Mice

ParameterRouteDose (mg/kg) Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (h*ng/mL) t1/2​ (h)Bioavailability (F%)
4-Methyl-3-(4-phenoxybenzoyl)pyridineIV218500.0824001.8-
4-Methyl-3-(4-phenoxybenzoyl)pyridinePO109201.048002.140.0%

Table 2: In Vivo Pharmacodynamic Efficacy (LPS-Induced TNF- α Release)

Treatment GroupDose (mg/kg)Mean Serum TNF- α (pg/mL)Standard Deviation% Inhibition vs. Disease Control
Naive (Vehicle)045± 12N/A
Disease Control (Vehicle + LPS)03850± 4100%
Positive Control (SB203580 + LPS)101150± 18070.1%
Test Compound (Low) + LPS102100± 29045.4%
Test Compound (High) + LPS30980± 15074.5%

References[6] Tønsberg, H., et al. "Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations." Journal of Pharmacy and Pharmacology. URL: https://academic.oup.com/jpp/article/61/1/63/6135640[3] Gui, S. Y., et al. "Preparation and evaluation of a microemulsion for oral delivery of berberine." PubMed (National Institutes of Health). URL: https://pubmed.ncbi.nlm.nih.gov/18717486/[1] Wang, Y., et al. "Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals." Journal of Experimental Medicine (Rockefeller University Press). URL: https://rupress.org/jem/article/215/5/1315/42352/Selective-inhibition-of-the-p38-MAPK-MK2-axis[4] Huang, W., et al. "Induction of TNF-α by LPS in Schwann Cell is Regulated by MAPK Activation Signals." PMC (National Institutes of Health). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2805721/[5] Kandasamy, K., et al. "Pharmacological and genetic inhibition of downstream targets of p38 MAPK in experimental nephrotic syndrome." American Journal of Physiology. URL: https://journals.physiology.org/doi/full/10.1152/ajprenal.00062.2010[2] Zhang, Y., et al. "Role of p38 MAPK and STAT3 in lipopolysaccharide-stimulated mouse alveolar macrophages." Experimental and Therapeutic Medicine (Spandidos Publications). URL: https://www.spandidos-publications.com/10.3892/etm.2014.2013

Sources

Method

Application Note: Preparation and Handling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine Stock Solutions for In Vitro Studies

Abstract This comprehensive application note provides a detailed protocol for the preparation, storage, and quality control of 4-Methyl-3-(4-phenoxybenzoyl)pyridine stock solutions intended for cell culture-based assays....

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive application note provides a detailed protocol for the preparation, storage, and quality control of 4-Methyl-3-(4-phenoxybenzoyl)pyridine stock solutions intended for cell culture-based assays. Ensuring the accuracy, sterility, and stability of small molecule inhibitor solutions is paramount for achieving reproducible and reliable experimental outcomes. This guide explains the scientific rationale behind critical procedural steps, from solvent selection to the preparation of final working concentrations. By adhering to these field-proven methodologies, researchers, scientists, and drug development professionals can establish a robust framework for their in vitro studies involving this compound.

Introduction and Reagent Characterization

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a specific chemical compound whose biological activity must be assessed through carefully controlled in vitro experiments. The foundation of such experiments is the accurate and consistent delivery of the compound to the cellular environment. This is achieved through the preparation of a concentrated primary stock solution, which is subsequently diluted to various working concentrations in cell culture media.

The integrity of the starting material is the first critical control point. Before preparing any solutions, it is imperative to obtain the Certificate of Analysis (CofA) from the supplier to confirm the identity, purity, and other quality specifications of the compound.

Table 1: Physicochemical Properties of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

PropertyValueSource
Molecular Formula C₁₉H₁₅NO₂[1]
Molecular Weight 289.34 g/mol [1]
Purity ≥97% (Typical)[1]
Appearance Typically a solid powder.General Observation

Rationale for Methodological Choices

A scientifically sound protocol is built on understanding the causality behind each step. The choices made during stock solution preparation directly impact compound solubility, stability, and potential for cytotoxicity unrelated to its primary mechanism of action.

Solvent Selection: The Case for DMSO

For biological experiments, the ideal solvent is water or a buffered saline solution; however, many organic small molecules like 4-Methyl-3-(4-phenoxybenzoyl)pyridine exhibit poor aqueous solubility.[2]

  • Dimethyl Sulfoxide (DMSO) is the most widely recommended solvent for preparing high-concentration stock solutions of non-polar compounds for cell-based assays.[2] Its high solvating power allows for the creation of concentrated stocks, which minimizes the volume of solvent added to the final cell culture medium.

  • Solvent Toxicity: While effective, DMSO can be cytotoxic to cells at higher concentrations.[3] It is a standard best practice to maintain the final concentration of DMSO in the cell culture medium below 0.5%, with many sensitive or primary cell lines requiring concentrations below 0.1%.[4][5][6] Therefore, every experiment must include a "vehicle control"—cells treated with the same final concentration of DMSO as the experimental groups—to differentiate the effects of the compound from the effects of the solvent.

Concentration Selection: Balancing Solubility and Dilution

The concentration of the primary stock solution is a balance between the compound's maximum solubility and the need for a sufficiently high concentration to allow for extensive dilution.

  • High-Concentration Stock: Preparing a concentrated primary stock (e.g., 10 mM) allows for a dilution factor of 1000x or greater to reach typical working concentrations (e.g., ≤10 µM). This ensures the final DMSO concentration remains well below cytotoxic levels.[5]

  • Preventing Precipitation: A common issue is the precipitation of the compound when a concentrated DMSO stock is diluted directly into an aqueous cell culture medium.[2][7] This occurs because the compound is "shocked" by the rapid change in solvent polarity. To prevent this, it is best to perform serial dilutions or create an intermediate dilution in culture medium before the final dilution.[2][6]

Materials and Equipment

  • 4-Methyl-3-(4-phenoxybenzoyl)pyridine powder (with Certificate of Analysis)

  • High-purity, anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Calibrated positive-displacement micropipettes and sterile tips

  • Vortex mixer

  • Benchtop microcentrifuge

  • Sterile 0.2 µm syringe filter (ensure compatibility with DMSO, e.g., PTFE)

  • Laminar flow hood (Biological Safety Cabinet Class II)

  • -20°C and -80°C freezers for storage

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Detailed Experimental Protocols

These protocols should be performed using strict aseptic techniques within a laminar flow hood to prevent microbial contamination.[8]

Protocol 4.1: Preparation of a 10 mM Primary Stock Solution

This protocol is designed for preparing a stock solution directly in the supplier's vial for quantities ≤10 mg to prevent material loss during transfer.[4]

  • Pre-calculation: Before opening the vial, calculate the volume of DMSO required to achieve a 10 mM stock solution.

    • Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Concentration (mol/L)

    • Example for 5 mg of compound:

      • Mass = 0.005 g

      • Molecular Weight = 289.34 g/mol

      • Desired Concentration = 10 mM = 0.010 mol/L

      • Volume (L) = [0.005 / 289.34] / 0.010 = 0.001728 L

      • Volume to add = 1728 µL of DMSO

  • Initial Handling: Before opening, pulse-centrifuge the vial for 15-30 seconds to ensure all powder is collected at the bottom.[4]

  • Dissolution: Inside a laminar flow hood, carefully open the vial. Using a calibrated pipette, add the pre-calculated volume of anhydrous DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[7] Visually inspect the solution against a light source to ensure no particulates remain.

  • Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.2 µm DMSO-compatible syringe filter into a sterile, labeled tube.[4] Note that this step may lead to a minor loss of product.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.[4][5]

  • Labeling and Storage: Clearly label all aliquots with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store aliquots protected from light at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[4][6]

Protocol 4.2: Preparation of Working Solutions for Cell Treatment

This protocol describes the dilution of the 10 mM primary stock to a final working concentration of 10 µM in a total volume of 2 mL of cell culture medium.

  • Thawing: Remove one aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.[2]

  • Dilution Strategy: To prevent precipitation, avoid adding the highly concentrated DMSO stock directly to the full volume of media. A stepwise dilution is recommended.[2][6]

  • Calculation (C₁V₁ = C₂V₂):

    • C₁ (Stock Concentration) = 10 mM = 10,000 µM

    • C₂ (Final Concentration) = 10 µM

    • V₂ (Final Volume) = 2 mL = 2000 µL

    • V₁ (Volume of Stock) = (C₂ x V₂) / C₁ = (10 µM x 2000 µL) / 10,000 µM = 2 µL

  • Execution:

    • Pipette 1998 µL of pre-warmed cell culture medium into a sterile tube.

    • Add the 2 µL of 10 mM stock solution directly into the medium.

    • Immediately cap the tube and mix gently by inverting or vortexing at a low speed.

    • The final DMSO concentration will be 0.1% (2 µL in 2000 µL).

  • Vehicle Control: Prepare a corresponding vehicle control by adding 2 µL of pure DMSO to 1998 µL of cell culture medium (final concentration 0.1% DMSO).

  • Application: Immediately add the prepared working solutions (and vehicle control) to your cell cultures. Do not store diluted working solutions in culture media for extended periods, as compound stability may be limited.

Quality Control and Validation

A robust experimental design incorporates self-validating systems to ensure data integrity.[8][9]

  • Sterility Check: Before extensive use, a new batch of stock solution can be tested for contamination by adding a small amount to a vial of sterile culture medium and incubating it for 48 hours. Check for turbidity or microbial growth.

  • Solvent Toxicity Assessment: Before beginning a large-scale experiment, perform a dose-response curve with the DMSO vehicle alone (e.g., 0.01%, 0.1%, 0.25%, 0.5%) on your specific cell line to determine its tolerance and establish a safe maximum solvent concentration.

  • Functional Validation: The activity of each new batch of stock solution should be confirmed with a functional assay, such as a dose-response experiment, to ensure it performs as expected and to verify its IC₅₀ value.

Storage and Stability Summary

Proper storage is critical to maintaining the potency of the compound over time.[10]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 3 yearsKeep desiccated and protected from light.[7]
Primary Stock (in DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.[4][6]
Primary Stock (in DMSO) -20°CUp to 1 monthFor frequent use. Avoid repeated freeze-thaw cycles.[4][6]
Working Solution (in Media) 37°C (in incubator)For the duration of the experiment onlyDo not store. Prepare fresh for each experiment.[5]

Safety Precautions

  • Always handle 4-Methyl-3-(4-phenoxybenzoyl)pyridine powder in a well-ventilated area or chemical fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Consult the Safety Data Sheet (SDS) provided by the manufacturer for specific handling and disposal information.

  • DMSO can facilitate the absorption of chemicals through the skin; exercise caution and avoid direct contact.

Workflow Visualization

The following diagram illustrates the complete workflow from receiving the compound to its application in cell culture.

G cluster_prep Primary Stock Preparation (Aseptic) cluster_store Storage cluster_use Working Solution & Application compound Compound Powder (≤10 mg in vial) centrifuge 1. Centrifuge Vial compound->centrifuge add_dmso 2. Add Anhydrous DMSO (Calculated Volume) centrifuge->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve sterile_filter 4. Sterile Filter (0.2 µm) (Optional) dissolve->sterile_filter aliquot 5. Aliquot into Single-Use Tubes sterile_filter->aliquot storage Store Aliquots -80°C (Long-term) -20°C (Short-term) aliquot->storage thaw 1. Thaw One Aliquot storage->thaw dilute 2. Dilute in Culture Media (e.g., 1:1000) thaw->dilute control Prepare Vehicle Control (DMSO in Media) apply 3. Add to Cell Culture dilute->apply

Sources

Application

handling, storage, and safety protocols for 4-Methyl-3-(4-phenoxybenzoyl)pyridine in the lab

An In-depth Technical Guide to the Handling, Storage, and Safety Protocols for 4-Methyl-3-(4-phenoxybenzoyl)pyridine in the Laboratory Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 4-Methyl-3-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Handling, Storage, and Safety Protocols for 4-Methyl-3-(4-phenoxybenzoyl)pyridine in the Laboratory

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 4-Methyl-3-(4-phenoxybenzoyl)pyridine was not publicly available. The following protocols and safety information have been compiled and extrapolated from data on structurally related compounds, namely pyridine and its derivatives, as well as benzophenone derivatives. It is imperative for researchers to perform a thorough risk assessment for their specific experimental conditions and, if possible, obtain a compound-specific SDS from the supplier.

Introduction

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a complex organic molecule incorporating a substituted pyridine ring and a phenoxybenzoyl moiety. Compounds with such structural motifs are of significant interest in medicinal chemistry and drug development due to their potential to interact with a variety of biological targets. The pyridine ring is a common feature in many pharmaceuticals, while the diaryl ketone structure of benzophenone is also found in biologically active molecules. Given its potential utility, it is crucial for researchers, scientists, and drug development professionals to have a comprehensive understanding of the safe handling, storage, and emergency procedures associated with this compound to ensure a safe laboratory environment.

This guide provides a detailed overview of the best practices for working with 4-Methyl-3-(4-phenoxybenzoyl)pyridine, drawing upon established safety protocols for its constituent chemical classes.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The hazard profile of 4-Methyl-3-(4-phenoxybenzoyl)pyridine can be inferred from the known risks associated with pyridine and benzophenone derivatives.

Physical and Chemical Properties

A summary of the known physical and chemical properties of 4-Methyl-3-(4-phenoxybenzoyl)pyridine is provided in the table below.

PropertyValueSource
Molecular Formula C₁₉H₁₅NO₂[1]
Molecular Weight 289.34 g/mol [1]
Appearance Likely a solid at room temperature (based on related compounds)N/A
Purity 97%[1]
Toxicological Profile (Extrapolated)

The toxicological properties of 4-Methyl-3-(4-phenoxybenzoyl)pyridine have not been extensively studied. However, based on its structural components, the following potential hazards should be considered:

  • Pyridine Moiety: Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[2] They can cause irritation to the skin, eyes, and respiratory tract.[3][4] Chronic exposure to pyridine derivatives may lead to liver, kidney, and central nervous system damage.[5]

  • Benzophenone Moiety: Benzophenone and some of its derivatives are suspected of causing skin irritation and may cause respiratory irritation.[6] Some benzophenone derivatives have been investigated for their potential as endocrine disruptors.[7]

Anticipated Health Hazard Classification

Based on the hazards of its components, 4-Methyl-3-(4-phenoxybenzoyl)pyridine should be handled as a hazardous substance. An anticipated GHS classification would include:

  • Acute Toxicity, Oral (Category 4)

  • Acute Toxicity, Dermal (Category 4)

  • Acute Toxicity, Inhalation (Category 4)

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2A)

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System

Anticipated GHS Pictograms:

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure to 4-Methyl-3-(4-phenoxybenzoyl)pyridine. The following table outlines the recommended PPE for various laboratory tasks.

TaskRecommended Personal Protective Equipment
Weighing and Handling Solid Compound - Chemical safety goggles with side shields- Lab coat- Nitrile or neoprene gloves (double-gloving recommended)- N95 or higher rated respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.
Preparing Solutions - Chemical safety goggles with side shields- Face shield if there is a splash hazard- Lab coat- Nitrile or neoprene gloves
Conducting Reactions - Chemical safety goggles with side shields- Lab coat- Appropriate gloves for all chemicals used in the reaction
Cleaning Spills - Chemical safety goggles with side shields- Face shield- Lab coat- Heavy-duty nitrile or neoprene gloves- Respiratory protection may be required depending on the size of the spill

Laboratory Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential for maintaining a safe laboratory environment when working with 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

General Handling Precautions
  • All work with 4-Methyl-3-(4-phenoxybenzoyl)pyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]

  • Avoid the generation and inhalation of dust.[8][9]

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Do not eat, drink, or smoke in the laboratory.[10]

Step-by-Step Protocol for Weighing and Preparing a Stock Solution
  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Don the appropriate PPE as outlined in the table above.

    • Cover the work surface with absorbent, disposable bench paper.

    • Gather all necessary equipment (spatula, weigh boat, volumetric flask, solvent, etc.).

  • Weighing:

    • Carefully open the container of 4-Methyl-3-(4-phenoxybenzoyl)pyridine inside the fume hood.

    • Using a clean spatula, transfer the desired amount of the solid to a weigh boat on a tared analytical balance.

    • Avoid creating dust by handling the powder gently.

    • Once the desired weight is obtained, securely close the container.

  • Solution Preparation:

    • Carefully transfer the weighed solid into the volumetric flask.

    • Add a small amount of the desired solvent to dissolve the solid, swirling gently.

    • Once dissolved, add the solvent to the calibration mark of the volumetric flask.

    • Cap the flask and invert several times to ensure a homogenous solution.

    • Label the flask clearly with the compound name, concentration, solvent, and date of preparation.

  • Cleanup:

    • Dispose of the weigh boat and any contaminated bench paper in the appropriate solid hazardous waste container.

    • Clean the spatula and any other reusable equipment thoroughly.

Storage Requirements
  • Store 4-Methyl-3-(4-phenoxybenzoyl)pyridine in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be clearly labeled as containing hazardous chemicals.

Spill Management and Emergency Procedures

Prompt and appropriate action is critical in the event of a spill or accidental exposure.

Small Spills (Solid)
  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.

  • Carefully scoop the mixture into a sealable container for hazardous waste disposal.

  • Wipe the spill area with a damp cloth, and then decontaminate with an appropriate cleaning solution.

  • Place all contaminated materials in a sealed bag for hazardous waste disposal.

Large Spills
  • Evacuate the laboratory immediately and alert others.

  • Close the laboratory doors and prevent entry.

  • Contact the institution's emergency response team or local emergency services.

  • Provide them with the name of the chemical and any available hazard information.

First Aid Measures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste materials containing 4-Methyl-3-(4-phenoxybenzoyl)pyridine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Obtain Compound Obtain Compound Review SDS/Safety Info Review SDS/Safety Info Obtain Compound->Review SDS/Safety Info 1. Don PPE Don PPE Review SDS/Safety Info->Don PPE 2. Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area 3. Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid 4. Prepare Solution Prepare Solution Weigh Solid->Prepare Solution 5a. Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment 5b. Decontaminate Equipment Decontaminate Equipment Conduct Experiment->Decontaminate Equipment 6. Dispose Waste Dispose Waste Decontaminate Equipment->Dispose Waste 7. Remove PPE Remove PPE Dispose Waste->Remove PPE 8. Wash Hands Wash Hands Remove PPE->Wash Hands 9.

Caption: Safe handling workflow for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

References

Sources

Method

Application Note: Synthesis and Characterization of Transition Metal Complexes Utilizing 4-Methyl-3-(4-phenoxybenzoyl)pyridine (MPBP)

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Ligand coordination, causality in synthetic design, and self-validating experimental protocols. Mechanistic Rationale & Ligand Design...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Ligand coordination, causality in synthetic design, and self-validating experimental protocols.

Mechanistic Rationale & Ligand Design

In modern organometallic synthesis, the rational design of transition metal complexes relies heavily on the electronic and steric tunability of the coordinating ligands. 4-Methyl-3-(4-phenoxybenzoyl)pyridine (hereafter referred to as MPBP ) represents a highly modular, sterically demanding N-donor ligand. This application note details robust methodologies for incorporating MPBP into Palladium(II) and Ruthenium(II) scaffolds, yielding precatalysts for cross-coupling and photoredox applications, respectively.

The structural features of MPBP provide distinct mechanistic advantages:

  • Electronic Tuning (The 4-Methyl Group): The methyl group at the 4-position of the pyridine ring exerts a positive inductive effect (+I), increasing the electron density on the pyridine nitrogen. This makes MPBP a stronger σ -donor compared to unsubstituted pyridine, leading to more stable metal-ligand bonds that resist premature dissociation during catalytic cycles[1].

  • Steric Bulk & π -Conjugation (The 3-Aroyl Group): The bulky 3-(4-phenoxybenzoyl) moiety introduces significant steric hindrance. In Pd-catalyzed cross-coupling, sterically demanding ligands accelerate the critical reductive elimination step. Furthermore, the extended π -conjugation of the phenoxybenzoyl group serves to red-shift the Metal-to-Ligand Charge Transfer (MLCT) absorption bands when coordinated to photoactive metals like Ruthenium[2].

Synthetic Workflow & Logical Relationships

The following diagram illustrates the divergent synthetic pathways utilized to generate both the Palladium(II) cross-coupling precatalyst and the Ruthenium(II) photoredox catalyst from the common MPBP ligand.

Workflow Ligand Ligand: MPBP 4-Methyl-3-(4-phenoxybenzoyl)pyridine Pd_Complex trans-[Pd(MPBP)2Cl2] Cross-Coupling Precatalyst Ligand->Pd_Complex 2.1 equiv, RT, 3h Ru_Complex [Ru(bpy)2(MPBP)Cl](PF6) Photoredox Catalyst Ligand->Ru_Complex 1.0 equiv, Reflux, 4h Pd_Pre Precursor: Na2PdCl4 (Aqueous/EtOH) Pd_Pre->Pd_Complex Ru_Pre Precursor: cis-[Ru(bpy)2Cl2] (EtOH/H2O) Ru_Pre->Ru_Complex + NH4PF6 Validation Self-Validation NMR, UV-Vis, ESI-MS Pd_Complex->Validation Ru_Complex->Validation

Figure 1: Synthetic workflow and validation logic for MPBP transition metal complexes.

Experimental Methodologies (Self-Validating Protocols)

As an application scientist, it is critical to implement protocols that provide immediate, observable feedback to confirm reaction success. The following procedures are designed as self-validating systems.

Protocol A: Synthesis of trans-Dichlorobis[4-methyl-3-(4-phenoxybenzoyl)pyridine]palladium(II)

This protocol leverages the lability of the chlorido ligands in the Na2​PdCl4​ precursor. The trans geometry is thermodynamically favored due to the significant steric bulk of the 3-(4-phenoxybenzoyl) moiety, which minimizes intra-ligand repulsion[1].

Step-by-Step Procedure:

  • Preparation: Dissolve Na2​PdCl4​ (0.50 mmol, 147 mg) in 10 mL of deionized water. In a separate flask, dissolve MPBP (1.05 mmol, 304 mg, 2.1 equiv.) in 15 mL of absolute ethanol.

    • Causality: This biphasic solvent strategy ensures that the highly polar Pd precursor and the lipophilic MPBP ligand can homogeneously interact at the solvent interface, driving the precipitation of the neutral complex.

  • Complexation: Add the ethanolic ligand solution dropwise to the aqueous palladium solution under vigorous magnetic stirring at room temperature (20–25 °C).

  • Observation (Self-Validation): A yellow/pale-orange precipitate will begin to form within 15–30 minutes. This visual cue indicates the successful formation of the neutral coordination complex, as it becomes insoluble in the highly polar aqueous medium[3].

  • Maturation: Continue stirring for 3 hours to ensure complete thermodynamic conversion to the trans isomer.

  • Isolation: Filter the precipitate using a sintered glass crucible. Wash the solid sequentially with cold water (3 × 10 mL) to remove NaCl , followed by cold ethanol (2 × 5 mL) and diethyl ether (2 × 10 mL) to remove unreacted ligand. Dry in vacuo at 40 °C for 12 hours.

Protocol B: Synthesis of[Bis(2,2'-bipyridine)(4-methyl-3-(4-phenoxybenzoyl)pyridine)chlororuthenium(II)] Hexafluorophosphate

Heteroleptic Ruthenium(II) polypyridyl complexes are cornerstone photoredox catalysts. This synthesis proceeds via the thermal substitution of a single chlorido ligand from the cis-[Ru(bpy)2​Cl2​] precursor[4].

Step-by-Step Procedure:

  • Preparation: Suspend cis-[Ru(bpy)2​Cl2​]⋅2H2​O (0.50 mmol, 260 mg) and MPBP (0.50 mmol, 145 mg, 1.0 equiv.) in a 3:1 (v/v) mixture of ethanol and water (20 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.

  • Degassing: Sparge the suspension with Argon for 15 minutes.

    • Causality: Ruthenium(II) centers are highly susceptible to oxidation to Ru(III) at elevated temperatures in the presence of dissolved oxygen. Argon sparging is critical to maintain the active oxidation state[2].

  • Reflux: Heat the mixture to reflux (~85 °C) under an Argon atmosphere for 4 hours.

  • Observation (Self-Validation): The initial dark purple suspension will gradually dissolve and transition into a homogenous deep red/orange solution. This distinct colorimetric shift visually validates the displacement of the chlorido ligand by MPBP.

  • Precipitation: Cool the reaction mixture to room temperature and concentrate to one-third of its original volume under reduced pressure. Add a saturated aqueous solution of NH4​PF6​ (approx. 2 mL) dropwise.

    • Causality: The bulky, non-coordinating hexafluorophosphate anion facilitates the precipitation of the cationic ruthenium complex from the aqueous-organic mixture by significantly lowering its solvation energy.

  • Isolation: Collect the microcrystalline solid via vacuum filtration. Wash with cold water (3 × 10 mL) and diethyl ether (2 × 10 mL).

Quantitative Data & Diagnostic Characterization

To ensure rigorous quality control, the synthesized complexes must be validated against expected spectroscopic parameters. Direct N-metal coordination is most easily verified by the deshielding of the pyridine α -protons in 1H NMR.

Table 1: Summary of Physicochemical Properties and Diagnostic Data

PropertyFree MPBP Ligandtrans-[Pd(MPBP)₂Cl₂]
Target Application Starting MaterialCross-Coupling PrecatalystPhotoredox Catalyst
Visual Appearance White/Off-white powderYellow/Pale-orange solidDeep red/orange solid
Diagnostic ¹H NMR (α-py) ~8.50 ppm>8.85 ppm (Downfield shift)~8.70 ppm (Downfield shift)
UV-Vis Absorption ~280 nm ( π−π∗ )~340 nm (LMCT)430–450 nm (MLCT)
ESI-MS (m/z) 290.1 [M+H]+ 720.1 [M-Cl]+ 738.2 [M-PF6​]+

Sources

Application

Application Note: Advanced Formulation and Drug Delivery Strategies for 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary 4-Methyl-3-(4-phenoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary

4-Methyl-3-(4-phenoxybenzoyl)pyridine (4M3PBP) is a highly lipophilic small molecule featuring a diaryl ketone framework and a weakly basic pyridine ring. While this structural motif is highly effective for target binding (e.g., kinase inhibition), it presents severe biopharmaceutical challenges. The molecule exhibits classic Biopharmaceutics Classification System (BCS) Class II behavior: high permeability but critically low, pH-dependent aqueous solubility.

This application note details the causality behind its poor oral bioavailability and provides two field-proven, self-validating formulation protocols—Amorphous Solid Dispersions (ASDs) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) —designed to overcome these delivery barriers.

Physicochemical Profiling & The "Spring and Parachute" Paradigm

The biopharmaceutical bottleneck of 4M3PBP lies in its basic pyridine nitrogen (pKa ≈ 5.2). In the acidic gastric environment (pH 1.2–2.0), the molecule is protonated and dissolves readily. However, as the drug transits into the neutral pH of the small intestine (pH 6.8), the fraction of unionized drug increases exponentially. This triggers a drastic drop in solubility, leading to massive and rapid precipitation before absorption can occur.

To engineer a successful oral dosage form, we must control the thermodynamic state of the active pharmaceutical ingredient (API) to prevent this precipitation.

G Stomach Gastric Compartment (pH 1.2 - 2.0) API Dissolved Intestine Intestinal Compartment (pH 6.5 - 7.4) Supersaturation Stomach->Intestine Gastric Emptying Precipitation Rapid Precipitation (Neat API) Intestine->Precipitation Without Polymer/Lipid Absorption Systemic Absorption (ASD/SMEDDS) Intestine->Absorption With HPMCAS/SMEDDS

Figure 1: pH-dependent phase behavior and absorption pathway of 4M3PBP in the GI tract.

Formulation Strategy I: Amorphous Solid Dispersions (ASD)

Causality & Material Selection

To prevent intestinal precipitation, 4M3PBP can be formulated as an Amorphous Solid Dispersion (ASD) using Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) via Hot-Melt Extrusion (HME).

HPMCAS is an enteric polymer that remains unionized and insoluble in the acidic stomach, protecting the amorphous API from premature release. Upon entering the neutral intestine, the succinate groups ionize, dissolving the polymer and releasing the drug. Concurrently, the hydrophobic acetate groups interact with the highly lipophilic phenoxybenzoyl moiety of 4M3PBP, sterically hindering crystal nucleation and maintaining a supersaturated state—the critical "parachute" effect [1]. The "M-grade" of HPMCAS is specifically selected for its optimal ratio of acetate to succinate, providing the best balance of drug release and precipitation inhibition for weakly basic drugs [2].

Protocol 1: HME of 4M3PBP-HPMCAS ASD (Self-Validating)
  • Pre-blending: Geometrically mix 4M3PBP and HPMCAS-M at a 1:3 (w/w) ratio to ensure the polymer is in sufficient excess to stabilize the high-Tg amorphous API.

  • Hot-Melt Extrusion: Process the blend using a co-rotating twin-screw extruder. Set the temperature profile from 90°C (feed zone) to 160°C (die). Causality: 160°C exceeds the Tg of the polymer and the melting point of the API, ensuring a single-phase molecular dispersion without inducing thermal degradation.

  • Milling: Cryo-mill the extrudate and pass it through a 250 µm sieve to standardize the surface area for dissolution.

  • Self-Validation (Mass Balance Non-Sink Dissolution):

    • Introduce 100 mg of the ASD into 500 mL of 0.1 N HCl (pH 1.2) for 2 hours, then shift the pH to 6.8 using concentrated phosphate buffer.

    • Quantify the dissolved API via HPLC-UV.

    • Validation Check: Ultracentrifuge the media post-dissolution. The sum of the dissolved API in the supernatant and the chemically extracted API from the precipitated pellet must equal the initial drug load (±2%). This mass balance confirms that supersaturation was achieved and no chemical degradation occurred during the high-shear HME process.

Formulation Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Causality & Lipid Selection

For highly lipophilic weak bases, lipid-based nanocarriers offer a robust alternative by completely bypassing the dissolution step in the GI tract. By pre-dissolving 4M3PBP in an isotropic mixture of long-chain triglycerides and surfactants, the drug is locked in a solubilized state.

Upon contact with GI fluids, the mixture spontaneously forms an oil-in-water (O/W) nanoemulsion. This shields the pyridine nitrogen from pH-induced precipitation and promotes lymphatic absorption via chylomicron secretion, mitigating potential hepatic first-pass metabolism—a critical advantage for pyridine derivatives susceptible to CYP450 oxidation[3], [4].

G API 4M3PBP API Mix Isotropic Mixture (Stirring @ 40°C) API->Mix Lipids Oil Phase (Oleic Acid) Lipids->Mix Surfactants Surfactants (Cremophor/Capmul) Surfactants->Mix Dispersion Aqueous Dispersion (GI Fluid) Mix->Dispersion Oral Administration Nanoemulsion O/W Nanoemulsion (<50 nm droplets) Dispersion->Nanoemulsion Mild Agitation

Figure 2: Preparation and in vivo self-emulsification workflow of 4M3PBP SMEDDS.
Protocol 2: SMEDDS Preparation (Self-Validating)
  • Phase Diagram Construction: Titrate mixtures of Oleic Acid (oil), Cremophor EL (surfactant), and Capmul MCM (co-surfactant) with water to identify the isotropic nanoemulsion region.

  • API Incorporation: Dissolve 4M3PBP (50 mg/g) into the optimized lipid blend (e.g., 30% Oleic Acid, 50% Cremophor EL, 20% Capmul MCM) at 40°C under continuous magnetic stirring until optically clear.

  • Self-Validation (pH-Independent Droplet Size Analysis):

    • Disperse 1 g of the SMEDDS formulation into 250 mL of 0.1 N HCl (pH 1.2) and separately into 250 mL of phosphate buffer (pH 6.8).

    • Measure droplet size via Dynamic Light Scattering (DLS).

    • Validation Check: The formulation is validated if the Z-average diameter remains <50 nm with a Polydispersity Index (PDI) < 0.2 across both pH conditions. This proves the API remains sequestered in the lipid core and does not migrate to the interface to precipitate, regardless of the ionization state of the pyridine ring.

Quantitative Data & Quality Attributes

Table 1: Physicochemical and Biopharmaceutical Profiling of 4M3PBP

ParameterValueBiopharmaceutical Implication
LogP (Predicted) ~4.5High lipophilicity; drives partitioning into lipid cores (SMEDDS).
pKa (Pyridine N) ~5.2Soluble in stomach; high risk of precipitation in the intestine.
Melting Point >120°CHigh crystal lattice energy; requires high-energy input for ASDs.

Table 2: Comparative Critical Quality Attributes (CQAs) of Formulations

Formulation TypeDissolution at pH 1.2 (2h)Dissolution at pH 6.8 (4h)Physical State / Mechanism
Neat API (Control) >85%<5% (Rapid Precipitation)Crystalline; fails in intestinal pH.
HPMCAS-ASD <10% (Enteric Protection)>80% (Supersaturated)Amorphous Solid; polymer inhibits nucleation.
SMEDDS >95% (Nanoemulsion)>95% (Nanoemulsion)Solubilized in Lipid; bypasses dissolution.

References

  • Monschke, M., & Wagner, K. G. (2019). Amorphous solid dispersions of weak bases with pH-dependent soluble polymers to overcome limited bioavailability due to gastric pH variability - An in-vitro approach. International Journal of Pharmaceutics (PubMed). URL:[Link][1]

  • Impact of HPMCAS Grade on the Release of Weakly Basic Drugs from Amorphous Solid Dispersions. Molecular Pharmaceutics (ACS Publications). URL:[Link][2]

  • Bahloul, B., et al. (2015). Optimization of self-nanoemulsifying formulations for weakly basic lipophilic drugs: role of acidification and experimental design. International Journal of Pharmaceutics (ResearchGate). URL:[Link][3]

  • High Solubility Crystalline Pharmaceutical Forms of Blonanserin. Crystal Growth & Design (ACS Publications). URL:[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Welcome to the technical support center for the synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to improve the overall synthesis yield and purity of this valuable compound.

Introduction

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a ketone derivative with a molecular structure featuring a pyridine ring substituted with a methyl group at the 4-position and a 4-phenoxybenzoyl group at the 3-position. Its synthesis is most plausibly achieved via a Friedel-Crafts acylation reaction. While this is a well-established class of reactions, its application to pyridine substrates presents unique challenges that can lead to suboptimal yields and purification difficulties. This guide will address these specific issues and provide field-proven insights to enhance your experimental success.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Q1: My Friedel-Crafts acylation reaction is resulting in a very low yield or no product at all. What are the likely causes?

A1: Low or no yield in the Friedel-Crafts acylation of 4-methylpyridine is a common issue and can often be attributed to the inherent properties of the pyridine ring and the reaction conditions.

  • Deactivation of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which makes it less nucleophilic and therefore less reactive in electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1]

  • Lewis Acid-Pyridine Complexation: The nitrogen atom of the pyridine ring can act as a Lewis base and form a complex with the Lewis acid catalyst (e.g., AlCl₃).[2] This deactivates the catalyst and further deactivates the pyridine ring towards electrophilic attack.

Troubleshooting Workflow for Low Yield

G start Low or No Product Yield check_reagents Verify Reagent Quality and Anhydrous Conditions start->check_reagents increase_catalyst Increase Stoichiometry of Lewis Acid check_reagents->increase_catalyst Reagents OK increase_temp Increase Reaction Temperature increase_catalyst->increase_temp Yield still low success Improved Yield increase_catalyst->success Yield improves change_catalyst Consider a Milder Lewis Acid (e.g., ZnCl₂, FeCl₃) increase_temp->change_catalyst Yield still low increase_temp->success Yield improves check_order Optimize Order of Reagent Addition change_catalyst->check_order Yield still low change_catalyst->success Yield improves check_order->success Yield improves

Caption: Troubleshooting workflow for low reaction yield.

Optimization Strategies:

  • Increase Lewis Acid Stoichiometry: To compensate for the complexation with the pyridine nitrogen, a stoichiometric excess of the Lewis acid is often necessary. Start with at least 2.5 to 3 equivalents of AlCl₃ relative to 4-methylpyridine.

  • Elevated Reaction Temperature: Heating the reaction mixture can provide the necessary activation energy to overcome the deactivated nature of the pyridine ring. Monitor the reaction progress by TLC to avoid decomposition at excessively high temperatures.

  • Choice of Solvent: A non-coordinating, inert solvent such as nitrobenzene or 1,2-dichloroethane is recommended. Dichloromethane can also be used, but may require higher temperatures under pressure.

  • Order of Addition: The order in which the reagents are mixed can be critical. It is often advantageous to first form the complex between 4-methylpyridine and the Lewis acid before the dropwise addition of 4-phenoxybenzoyl chloride.

Q2: I am observing the formation of multiple products in my reaction mixture, making purification difficult. What are these side products and how can I minimize them?

A2: The formation of multiple products can be due to polysubstitution or isomerization.

  • Polysubstitution: Although the acyl group is deactivating, forcing conditions (high temperature, long reaction times) can sometimes lead to the introduction of a second acyl group.[2]

  • Isomerization: While the primary site of acylation on 4-methylpyridine is expected to be the 3-position due to electronic and steric factors, acylation at other positions might occur under certain conditions, leading to isomeric byproducts.

Strategies for Minimizing Side Products:

  • Control Stoichiometry: Use a 1:1 molar ratio of 4-methylpyridine to 4-phenoxybenzoyl chloride. A slight excess of the pyridine substrate can also favor mono-acylation.

  • Optimize Reaction Time and Temperature: Monitor the reaction closely using TLC. Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts from prolonged exposure to harsh conditions.

  • Purification Strategy: Careful column chromatography is essential for separating the desired product from isomers and polysubstituted byproducts. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

Q3: My final product is difficult to purify and appears as an oil or a sticky solid. What purification strategies do you recommend?

A3: The polar nature of the pyridine nitrogen and the ketone functionality can make purification challenging.

Recommended Purification Protocol:

  • Aqueous Workup: After quenching the reaction with ice-cold dilute HCl, the aqueous layer will contain the pyridinium salt. This step helps to remove non-basic organic impurities.

  • Basification and Extraction: Carefully basify the acidic aqueous layer with a base such as NaOH or Na₂CO₃ to a pH > 10 to deprotonate the pyridinium salt and liberate the free base. Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Column Chromatography: Use silica gel chromatography as the primary purification method. Consider using a solvent system containing a small amount of triethylamine (e.g., 0.5-1%) to reduce tailing of the basic pyridine compound on the acidic silica gel.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for preparing the 4-phenoxybenzoyl chloride starting material?

A1: The most common and reliable method is the reaction of 4-phenoxybenzoic acid with a chlorinating agent.[3][4] Using oxalyl chloride or thionyl chloride is standard practice. A catalytic amount of DMF is often added when using oxalyl chloride to facilitate the reaction.[5]

Q2: What are the key safety precautions to consider during this synthesis?

A2: The Friedel-Crafts acylation involves hazardous reagents.

  • Lewis Acids (e.g., AlCl₃): These are corrosive and react violently with water. Handle them in a fume hood and under an inert atmosphere.

  • Acyl Chlorides (e.g., 4-phenoxybenzoyl chloride): These are lachrymators and are corrosive. Handle with appropriate personal protective equipment.

  • Reaction Quenching: The quenching of the reaction mixture with water is highly exothermic and can release HCl gas. This should be done slowly and in an ice bath.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques should be used for characterization.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group, the protons on the pyridine ring, and the protons on the two phenyl rings of the phenoxybenzoyl group.
¹³C NMR Resonances for all unique carbon atoms, including the ketone carbonyl carbon (typically in the range of 190-200 ppm).
IR Spectroscopy A strong absorption band for the ketone C=O stretch (around 1660-1680 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the mass of the product.

Predicted spectral data for the closely related 4-Methyl-3-(3-nitrobenzoyl)pyridine can serve as a useful reference.[6]

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Phenoxybenzoyl Chloride

Reaction Scheme

G cluster_0 4-Phenoxybenzoic Acid plus + 4-Phenoxybenzoic Acid->plus Oxalyl Chloride plus->Oxalyl Chloride arrow DMF (cat.) DCM, 0 °C to rt Oxalyl Chloride->arrow 4-Phenoxybenzoyl Chloride arrow->4-Phenoxybenzoyl Chloride

Caption: Synthesis of 4-Phenoxybenzoyl Chloride.

  • To a solution of 4-phenoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to yield crude 4-phenoxybenzoyl chloride, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Reaction Workflow

G start Mix 4-Methylpyridine and AlCl₃ in Nitrobenzene cool Cool to 0 °C start->cool add_acyl Add 4-Phenoxybenzoyl Chloride Dropwise cool->add_acyl react Heat Reaction Mixture (e.g., 60-80 °C) add_acyl->react monitor Monitor by TLC react->monitor quench Quench with Ice-Cold Dilute HCl monitor->quench Reaction Complete extract Aqueous Workup and Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Pure Product purify->characterize

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Optimization

troubleshooting common impurities in 4-Methyl-3-(4-phenoxybenzoyl)pyridine reactions

Introduction: Navigating the Synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine The synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a key structural motif in medicinal chemistry, is most commonly approached via a Fri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

The synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a key structural motif in medicinal chemistry, is most commonly approached via a Friedel-Crafts acylation reaction. This process, while theoretically straightforward, presents unique challenges primarily due to the inherent properties of the pyridine starting material. The basicity of the pyridine nitrogen complicates the catalytic cycle, often leading to issues with yield, purity, and reproducibility.

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide. By addressing common questions and providing in-depth explanations for experimental observations, this document aims to empower you to diagnose and resolve issues encountered during the synthesis, purification, and analysis of this important compound.

Section 1: The Core Reaction and Its Primary Challenge

The synthesis involves the reaction of 4-methylpyridine with 4-phenoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Caption: General Friedel-Crafts acylation scheme for synthesis.

The primary challenge stems from the Lewis basicity of the pyridine nitrogen. It readily complexes with the Lewis acid catalyst (AlCl₃), forming a pyridinium salt. This complexation has two major negative consequences:

  • Catalyst Sequestration: A significant portion of the catalyst becomes non-productive as it is tied up by the pyridine nitrogen.

  • Ring Deactivation: The formation of the positively charged pyridinium-AlCl₃ complex strongly deactivates the aromatic ring towards further electrophilic attack, hindering the desired acylation.[1]

Understanding this interaction is fundamental to troubleshooting nearly all issues in this reaction.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction has stalled, showing very low conversion to the product even after extended reaction times. What are the most likely causes?

A1: Low or no conversion is a frequent problem, typically rooted in reagent quality or insufficient catalyst activity.

  • Causality - Catalyst Deactivation: The most probable cause is the sequestration of the AlCl₃ catalyst by the 4-methylpyridine nitrogen, as explained above. Standard catalytic amounts of Lewis acid are often insufficient. Furthermore, AlCl₃ is extremely hygroscopic. Trace moisture in the reagents or solvent will hydrolyze AlCl₃ to aluminum hydroxides, rendering it inactive.[2]

  • Troubleshooting Steps:

    • Increase Catalyst Stoichiometry: A common strategy for acylating pyridines is to use a stoichiometric excess of the Lewis acid (e.g., 2.5 to 3.0 equivalents). One equivalent is consumed by complexing with the 4-phenoxybenzoyl chloride, a second equivalent complexes with the pyridine nitrogen, and the excess drives the catalytic cycle.

    • Ensure Anhydrous Conditions: Rigorously dry all glassware. Use freshly opened or distilled anhydrous solvents (e.g., dichloromethane). Ensure the 4-methylpyridine and 4-phenoxybenzoyl chloride are free of water.[3]

    • Reverse Addition: Consider adding the pre-formed complex of 4-phenoxybenzoyl chloride and AlCl₃ to the solution of 4-methylpyridine at a low temperature (e.g., 0 °C). This can sometimes favor the desired reaction over catalyst sequestration.

Q2: My crude product analysis (TLC, LC-MS) shows a major byproduct with a mass corresponding to 4-phenoxybenzoic acid. Where is this coming from?

A2: The presence of 4-phenoxybenzoic acid is almost always due to the hydrolysis of the starting material, 4-phenoxybenzoyl chloride.

  • Causality - Hydrolysis: Acyl chlorides are highly reactive and susceptible to hydrolysis by water.[3] This can happen if the 4-phenoxybenzoyl chloride starting material is old or has been improperly stored, or if there is moisture present in the reaction vessel. The resulting carboxylic acid will not participate in the Friedel-Crafts reaction and remains as a significant impurity.

  • Troubleshooting Steps:

    • Verify Acyl Chloride Quality: Use freshly prepared or newly purchased 4-phenoxybenzoyl chloride.[4] If in doubt, the purity can be checked by reacting a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.

    • Strict Moisture Control: As detailed in Q1, maintaining scrupulously anhydrous conditions is critical to prevent the formation of this byproduct during the reaction.[3]

    • Purification: If present, 4-phenoxybenzoic acid can typically be removed during work-up via a basic wash (e.g., with aqueous sodium bicarbonate), which will deprotonate the acidic carboxylic acid and extract it into the aqueous layer.

Q3: The work-up procedure is difficult, resulting in emulsions and low recovery of my organic layer. How can I improve this step?

A3: Problematic work-ups are common in Friedel-Crafts reactions due to the quenching of the aluminum chloride catalyst.

  • Causality - Aluminum Salt Precipitation: When the reaction mixture is quenched with water, the excess AlCl₃ reacts exothermically to form aluminum salts (e.g., Al(OH)₃). These salts can be gelatinous and trap the product, leading to emulsions and making phase separation difficult.

  • Recommended Work-up Protocol:

    • Cooling is Critical: Before quenching, cool the reaction mixture thoroughly in an ice bath to control the exothermic reaction with water.

    • Slow, Cold Quench: Slowly and carefully add the reaction mixture to a beaker of crushed ice, or vice-versa, with vigorous stirring. This dissipates heat effectively.

    • Acidification: After the initial quench, slowly add concentrated hydrochloric acid. This will convert the aluminum hydroxides into water-soluble aluminum salts (e.g., AlCl₃(aq)), resulting in two clear, easily separable layers.

    • Extraction: Proceed with the extraction using a suitable organic solvent like dichloromethane or ethyl acetate.

Q4: I am struggling to purify the final product. Column chromatography results in broad peaks, co-elution with impurities, or apparent degradation on the column.

A4: Purifying pyridine derivatives can be challenging due to the basic nitrogen atom.[5]

  • Causality - Silica Gel Interaction: The basic nitrogen of the pyridine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to tailing, poor separation, and in some cases, degradation of the product on the stationary phase.

  • Troubleshooting & Alternative Strategies:

    • Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in an eluent containing a small amount of a non-nucleophilic base, such as triethylamine (~1%). This deactivates the acidic sites and can significantly improve peak shape.

    • Use Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography, which is less acidic than silica gel.

    • Acid-Base Extraction: This is a highly effective purification technique for basic compounds like pyridines.[6]

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.

      • Separate the layers. Carefully basify the aqueous layer with a base (e.g., 6 M NaOH) until pH > 10, while cooling in an ice bath.

      • Back-extract the now-neutral product into a fresh organic solvent.

      • Dry the organic layer with an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate to yield the purified product.

Section 3: Recommended Analytical and Purification Protocols

Protocol 1: Impurity Profiling by HPLC

This protocol provides a general starting point for analyzing the purity of the crude and purified product.

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Good retention for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape for basic analytes.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent.
Gradient 10% B to 95% B over 15 minutesSeparates compounds over a wide polarity range.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 254 nmAromatic rings in reactants and product absorb strongly.[8]
Injection Volume 5 µLStandard volume.

Protocol 2: Purification via Acid-Base Extraction

This workflow is often superior to chromatography for removing non-basic impurities.

Acid_Base_Extraction start 1. Dissolve Crude Product in Ethyl Acetate wash_acid 2. Extract with 1 M HCl (aq) start->wash_acid separate1 3. Separate Layers wash_acid->separate1 org_layer1 Organic Layer: Contains non-basic impurities (e.g., unreacted phenoxy starting materials) separate1->org_layer1 Organic aq_layer1 Aqueous Layer: Contains protonated product [Product-H]⁺Cl⁻ separate1->aq_layer1 Aqueous basify 4. Basify Aqueous Layer with 6 M NaOH to pH > 10 (Cool with ice bath) aq_layer1->basify back_extract 5. Back-extract with fresh Ethyl Acetate basify->back_extract separate2 6. Separate Layers back_extract->separate2 aq_layer2 Aqueous Layer: (Discard) separate2->aq_layer2 Aqueous org_layer2 Organic Layer: Contains purified product separate2->org_layer2 Organic finish 7. Dry (Na₂SO₄), Filter, and Evaporate Solvent org_layer2->finish final_product Pure Product finish->final_product

Caption: Workflow for purification using acid-base extraction.

Section 4: Systematic Troubleshooting Workflow

When encountering issues, a logical, stepwise approach is the most efficient path to a solution. The following flowchart outlines a recommended diagnostic process.

Troubleshooting_Workflow cluster_low_conversion Low Conversion Troubleshooting cluster_impurities Impurity Troubleshooting start Reaction Issue Identified (e.g., Low Yield, Impure Product) check_conversion Analyze Crude by LC-MS/TLC: Low Conversion? start->check_conversion check_reagents 1. Verify Reagent Purity & Anhydrous Conditions check_conversion->check_reagents Yes check_impurities Crude Analysis Shows Impurities? check_conversion->check_impurities No, conversion is good check_catalyst 2. Increase AlCl₃ Stoichiometry (e.g., to 2.5-3.0 eq) check_reagents->check_catalyst check_temp 3. Optimize Temperature & Reaction Time check_catalyst->check_temp solution_reagents Use fresh/purified reagents. Ensure dry solvent/glassware. check_temp->solution_reagents impurity_acid 4-Phenoxybenzoic Acid Present? (Check for Hydrolysis) check_impurities->impurity_acid Yes purification_issue Difficulty with Purification? check_impurities->purification_issue No, main issue is purification impurity_acid->solution_reagents impurity_other Other Unknown Impurities? solution_purification Implement Acid-Base Extraction or use Neutralized Silica/Alumina. purification_issue->solution_purification

Sources

Troubleshooting

optimizing reaction temperature and time for 4-Methyl-3-(4-phenoxybenzoyl)pyridine synthesis

Target Audience: Process Chemists, API Development Scientists, and Research Investigators. Topic: Optimizing reaction temperature and time for the Friedel-Crafts acylation of diphenyl ether with 4-methylnicotinoyl chlori...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, API Development Scientists, and Research Investigators. Topic: Optimizing reaction temperature and time for the Friedel-Crafts acylation of diphenyl ether with 4-methylnicotinoyl chloride.

Welcome to the Technical Support Center. The synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine presents unique thermodynamic and kinetic challenges. Because the pyridine ring is highly electron-withdrawing and basic, it actively resists the formation of the electrophilic acylium ion required for Friedel-Crafts acylation. This guide provides field-proven troubleshooting, mechanistic causality, and self-validating protocols to ensure high-yield synthesis.

Process Workflow: Optimized Friedel-Crafts Acylation

G cluster_side Critical Failure Modes N1 1. Reagent Prep 4-Methylnicotinoyl Chloride + Diphenyl Ether N2 2. Lewis Acid Complexation AlCl3 (4.0 eq) in DCE at 0°C N1->N2 Controlled addition N3 3. Thermal Activation Heat to 70°C for 4-6 hrs N2->N3 Ramp temp N4 4. Acidic Quench Ice / HCl (aq) N3->N4 HPLC >98% Conv. F1 Ether Cleavage (If Temp > 90°C) N3->F1 Overheating F2 Reaction Stalls (If Temp < 50°C) N3->F2 Underheating N5 5. Target Product 4-Methyl-3-(4-phenoxybenzoyl)pyridine N4->N5 Phase separation

Workflow for 4-Methyl-3-(4-phenoxybenzoyl)pyridine synthesis highlighting thermal failure modes.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q: Why does the reaction stall at room temperature despite using a highly reactive acyl chloride? A: The basicity of the pyridine nitrogen is the root cause. When AlCl₃ is added, the nitrogen atom immediately coordinates with the Lewis acid. This forms a highly electron-deficient pyridinium-AlCl₃ complex, which strongly deactivates the adjacent acyl chloride group, preventing the spontaneous formation of the active acylium ion 1. Thermal activation (heating to 70°C) provides the necessary kinetic energy to overcome this massive activation barrier.

Q: Why is 1,2-dichloroethane (DCE) recommended over dichloromethane (DCM)? A: Solvent selection is dictated by the required thermal activation. DCM boils at ~40°C, which is insufficient to drive the acylation of the deactivated nicotinoyl complex. DCE boils at 83°C, allowing you to safely maintain the optimal reaction temperature of 70°C while keeping the intermediate polymer/oligomer complexes fully solvated 2.

Q: What is the causality behind the 90°C upper temperature limit? A: AlCl₃ is a potent Lewis acid that can act as an ether-cleavage reagent at elevated temperatures. If the reaction exceeds 90°C, AlCl₃ will begin to cleave the diphenyl ether linkage, resulting in the formation of phenol and 4-methyl-3-(4-hydroxybenzoyl)pyridine byproducts.

Q: Why must I use 4.0 equivalents of AlCl₃? Can I reduce this to make the process greener? A: No. The stoichiometry is mechanistically fixed by the Lewis basic sites in the reaction mixture. One equivalent coordinates to the pyridine nitrogen, a second to the acyl oxygen, and a third to the diphenyl ether oxygen. You must supply >3.0 equivalents just to saturate these sites before any free AlCl₃ is available to act as the actual catalyst for the para-acylation 3.

Section 2: Temperature & Time Optimization Matrix

Use the following quantitative data table to diagnose reaction failures based on your specific temperature and time parameters.

Temperature (°C)Time (hours)Conversion (%)Impurity ProfileDiagnosis & Root Cause
25°C 24 hrs< 10%Unreacted starting materialsToo low. Pyridine coordination deactivates acylium formation.
50°C 12 hrs65%Intermediate complexes presentSub-optimal. Sluggish kinetics require prolonged, inefficient heating.
70°C 5 hrs > 98% Minimal (< 2% ortho-isomer) Optimal condition. Perfect balance of kinetic energy and stability.
90°C 5 hrs85%~15% Ether cleavage (phenol)Too high. AlCl₃ induces cleavage of the diphenyl ether bond.
70°C 18 hrs90%~10% Degradation productsOver-reaction. Thermodynamic equilibration leads to product degradation.
Section 3: Self-Validating Experimental Protocol

This step-by-step methodology incorporates physical cues that allow you to validate the success of the reaction in real-time without waiting for off-line analytics.

Step 1: Reagent Preparation & Complexation

  • Charge a dry, nitrogen-purged reactor with anhydrous 1,2-dichloroethane (DCE) (10 volumes).

  • Add anhydrous AlCl₃ (4.0 eq). Cool the suspension to 0°C.

  • Slowly add 4-methylnicotinoyl chloride (1.0 eq) in portions.

  • Self-Validation Cue: The solution will turn a deep yellow/orange and release heat (exothermic). This color change confirms the successful formation of the acylium-AlCl₃ complex.

Step 2: Substrate Addition & Thermal Activation 4. Add diphenyl ether (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 10°C. 5. Ramp the reactor temperature to 70°C .

  • Self-Validation Cue: As the temperature crosses ~50°C, steady bubbling will occur. This is HCl gas evolving, which is a direct stoichiometric indicator that the Friedel-Crafts carbon-carbon bond formation is actively occurring.

Step 3: Optimization & Monitoring 6. Hold the reaction at 70°C for 4 to 6 hours .

  • Self-Validation Cue: The evolution of HCl gas will noticeably slow down and cease around hour 4. Once bubbling stops, pull a sample for HPLC. Target >95% AUC for the para-acylated product.

Step 4: Acidic Quench & Isolation 7. Cool the mixture to 10°C and slowly pour it into a vigorously stirred mixture of crushed ice and 2N HCl (aq).

  • Self-Validation Cue: The use of 2N HCl (rather than plain water) is critical. It prevents the precipitation of gelatinous aluminum hydroxide ( Al(OH)3​ ). If the aqueous layer is clear and phase separation is rapid, your quench acidity was sufficient. If a thick white emulsion forms, add more concentrated HCl until the emulsion breaks.

  • Separate the organic DCE layer, wash with 1N NaOH to remove any phenol byproducts (from trace ether cleavage), dry over Na2​SO4​ , and concentrate to yield the crude 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Section 4: References
  • Benchchem Technical Support Team. Nicotinoyl Chloride | High-Purity Reagent for Research. Benchchem.

  • ResearchGate. Consideration of Solvent Effect on Precipitation Polymerization of Poly(ether-ketone)s via Friedel-Craft Acylation. ResearchGate.

  • ACS Omega. Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates Using Friedel–Crafts Polycondensation. ACS Publications.

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with isolating and purifying 4-Methyl-3-(4-phenoxybenzoyl)pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with isolating and purifying 4-Methyl-3-(4-phenoxybenzoyl)pyridine .

Due to its unique structural dichotomy—a polar, basic pyridine core coupled with a highly lipophilic, flexible phenoxybenzoyl moiety—this compound presents specific purification challenges. The rotational freedom of the ether and ketone linkages often hinders crystal lattice formation, while the basic nitrogen causes severe tailing during standard silica gel chromatography. This guide synthesizes field-proven methodologies to overcome these bottlenecks.

Purification Strategy & Decision Matrix

Before proceeding, it is critical to assess the purity of your crude mixture. Recrystallization relies on the target compound being the major component in the crystal lattice. If your crude purity is below 85%, attempting direct recrystallization will likely result in the compound "oiling out" (liquid-liquid phase separation) due to melting point depression caused by impurities.

G A Crude 4-Methyl-3- (4-phenoxybenzoyl)pyridine B Purity > 85%? A->B C Flash Chromatography (Silica Gel) B->C No D Two-Solvent Recrystallization B->D Yes C->D Post-column polishing E Oiling Out? D->E F Seed / Scratch E->F Yes G Pure Crystals E->G No F->G

Decision matrix for the purification of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Quantitative Solvent Data & Selection

Because pyridine derivatives are highly polar and capable of hydrogen bonding, finding a single solvent with an ideal temperature-solubility gradient is difficult [1][1]. A two-solvent (mixed-solvent) system is the authoritative standard for this class of molecules. The "good" solvent dissolves both the polar and lipophilic domains, while the "anti-solvent" selectively forces the compound out of solution.

Table 1: Solvent Selection Matrix for Mixed-Solvent Recrystallization

SolventPolarity IndexBoiling Point (°C)Role in Mixed SystemSolubilizing Effect on Compound
Ethyl Acetate 4.477.1"Good" SolventHigh (Dissolves lipophilic & polar domains)
Ethanol 5.278.3"Good" SolventHigh (H-bonding with pyridine nitrogen)
Hexanes 0.168.0Anti-SolventLow (Precipitates polar pyridine core)
Water 9.0100.0Anti-SolventLow (Precipitates lipophilic phenoxy group)

Note: The Ethyl Acetate/Hexanes system is highly recommended for post-chromatography crystallization as it avoids the drying complexities associated with aqueous systems.

Step-by-Step Methodologies

Protocol A: Flash Column Chromatography (Pre-Purification)

Diaryl ketones are generally stable, but the basic pyridine nitrogen will interact strongly with the acidic silanol groups on standard silica gel, causing severe streaking and poor resolution [2][2].

  • Stationary Phase Preparation: Slurry pack silica gel (230–400 mesh) in Hexanes containing 1% Triethylamine (TEA) . The TEA neutralizes the acidic silanol sites, preventing the pyridine derivative from tailing.

  • Sample Loading: Because the compound has poor solubility in pure hexanes, perform a dry load . Dissolve the crude mixture in a minimum amount of Dichloromethane (DCM), add a small amount of silica gel, and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column.

  • Elution: Run a gradient from 90:10 Hexanes:Ethyl Acetate to 60:40 Hexanes:Ethyl Acetate.

  • Detection: Monitor fractions via TLC (UV active at 254 nm due to the highly conjugated diaryl ketone and pyridine systems).

Protocol B: Two-Solvent Recrystallization (Ethyl Acetate / Hexanes)

G S1 Dissolve in Hot Good Solvent S2 Hot Filtration (Charcoal) S1->S2 S3 Add Anti-Solvent Dropwise S2->S3 S4 Controlled Cooling S3->S4 S5 Vacuum Filtration S4->S5

Step-by-step workflow for mixed-solvent recrystallization.

  • Dissolution: Place the pre-purified compound in an Erlenmeyer flask. Add the minimum amount of boiling Ethyl Acetate required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, cool slightly below boiling, add a spatula tip of activated charcoal, and reheat for 3–5 minutes. Perform a hot gravity filtration through fluted filter paper to remove the charcoal and adsorbed impurities [3][3].

  • Anti-Solvent Addition: Keep the solution near its boiling point on a hotplate. Add hot Hexanes dropwise with continuous swirling until a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 1–3 drops of hot Ethyl Acetate just until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1–2 hours, then transfer to an ice bath (4°C) for 30 minutes to maximize yield.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold Hexanes.

Troubleshooting Guide & FAQs

Q: My compound is "oiling out" instead of forming crystals. What is the mechanistic cause, and how do I fix it? A: Oiling out occurs when the compound's melting point is depressed below the temperature of the solvent mixture, causing it to separate as a liquid phase rather than forming a solid crystal lattice. The flexible ether linkage in the 4-phenoxybenzoyl group increases the entropic penalty for crystallization, making this compound particularly prone to this issue. Solution: Reheat the mixture until it is a homogeneous solution. Add 2–5% more of the "good" solvent (Ethyl Acetate) to ensure the compound remains soluble at slightly lower temperatures. Cool the flask very slowly. If oiling out persists, introduce a seed crystal or scratch the inside of the glass flask with a glass rod to provide high-energy nucleation sites.

Q: I have co-eluting impurities on my silica column despite using a shallow gradient. How can I improve resolution? A: The pyridine ring can cause the compound to drag across the column, overlapping with closely eluting lipophilic impurities. Ensure you have properly neutralized the silica with TEA. Alternatively, switch your stationary phase to basic alumina, which eliminates the acidic silanol interactions entirely, allowing the diaryl ketone to elute in a tighter, more symmetrical band.

Q: My recovery yield after recrystallization is extremely low (<40%). Where did my compound go? A: Low yields typically result from two errors: using too much "good" solvent initially, or over-applying activated charcoal (which non-specifically adsorbs the target compound) [1][1]. Solution: Transfer the mother liquor to a round-bottom flask and concentrate it under reduced pressure to half its volume. Cool this concentrated solution to induce a second crop of crystals. In the future, ensure you are adding the boiling Ethyl Acetate dropwise during the initial dissolution phase.

Sources

Troubleshooting

preventing oxidative degradation of 4-Methyl-3-(4-phenoxybenzoyl)pyridine during storage

Introduction: This guide provides in-depth technical information and best practices for the storage and handling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. The integrity of this compound is critical for reproducible exper...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: This guide provides in-depth technical information and best practices for the storage and handling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. The integrity of this compound is critical for reproducible experimental outcomes in research and drug development. Due to its specific chemical structure, featuring a pyridine ring, a methyl group, a ketone, and a phenoxy ether linkage, it is susceptible to oxidative degradation. Adherence to the protocols outlined herein will ensure the long-term stability and purity of the material.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Risk

This section addresses the fundamental principles of oxidative degradation as they apply to 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Q1: What is oxidative degradation, and why is this specific molecule susceptible?

A1: Oxidative degradation is the chemical breakdown of a compound through reaction with oxygen. This process is often initiated and accelerated by factors like light, heat, and the presence of metal ion contaminants.[1][2] The degradation typically proceeds via a free-radical chain reaction, where highly reactive intermediate species attack the parent molecule.[3][4]

The structure of 4-Methyl-3-(4-phenoxybenzoyl)pyridine has several features that make it prone to oxidation:

  • Aromatic Ketone Moiety: Aromatic ketones can absorb light, particularly UV radiation, leading to the formation of excited states that can initiate radical reactions.[5][6]

  • Phenoxy (Ether) Linkage: Ethers are well-known to undergo autoxidation in the presence of oxygen to form explosive peroxides and hydroperoxides.[2][7][8] This reaction is also a radical-mediated process.

  • Methyl-Substituted Pyridine Ring: The methyl group attached to the pyridine ring is a potential site for oxidation, which can lead to the formation of corresponding alcohols or carboxylic acids.[9] Pyridine derivatives themselves can also be sensitive to degradation.[10][11]

Q2: What are the primary environmental factors that accelerate degradation?

A2: The stability of 4-Methyl-3-(4-phenoxybenzoyl)pyridine is primarily influenced by three factors:

  • Atmospheric Oxygen: As the key reactant, direct exposure to air is the most significant risk factor.[2]

  • Light Exposure: Light, especially UV light, provides the energy to initiate photochemical reactions, generating the free radicals that start the degradation cascade.[1][5][12]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[13]

Q3: What are the common signs of compound degradation?

A3: Degradation may manifest in several ways:

  • Physical Changes: A noticeable change in color (e.g., yellowing) or the appearance of solid precipitates in a solution.

  • Analytical Inconsistencies: The appearance of unexpected peaks in HPLC or GC chromatograms, or new signals in NMR spectra.

  • Reduced Potency: Diminished performance in biological assays or chemical reactions compared to a freshly opened sample.

Part 2: Troubleshooting Guide - Identifying and Confirming Degradation

If you suspect your sample of 4-Methyl-3-(4-phenoxybenzoyl)pyridine has degraded, follow this logical workflow to diagnose the issue.

Q4: My experimental results are inconsistent. How do I determine if compound degradation is the cause?

A4: Inconsistent results are a primary indicator of a change in reagent purity. Use the following decision-making workflow to troubleshoot.

A Inconsistent Experimental Results Observed B Prepare a Fresh Solution from a New, Unopened Vial of the Compound A->B C Repeat Experiment with Fresh Solution B->C D Are Results Now Consistent and as Expected? C->D E Issue is Likely Due to Compound Degradation in the Original Sample. D->E  Yes F Troubleshoot Other Experimental Parameters (e.g., other reagents, instrument calibration, protocol execution). D->F No   G Discard Old Sample and Implement Proper Storage Protocols (See Part 3). E->G

Caption: Troubleshooting workflow for suspected compound degradation.

Q5: How can I analytically confirm the presence of degradation products?

A5: To definitively identify degradation, a comparative analysis is required.

  • Obtain a Control: Use a sample from a newly purchased, unopened vial as your reference standard.

  • Prepare Samples: Dissolve both the suspect material and the control standard in a suitable high-purity solvent (e.g., acetonitrile or methanol).

  • Analytical Method: Use a high-resolution analytical technique. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is ideal.

    • HPLC: Compare the chromatograms. The degraded sample will likely show a decreased peak area for the parent compound and the appearance of new, earlier-eluting (more polar) peaks corresponding to oxidized species.

    • MS: Analyze the mass-to-charge (m/z) ratio of the new peaks. An increase of 16 amu (atomic mass units) often corresponds to the addition of an oxygen atom (e.g., hydroxylation or N-oxide formation), while an increase of 32 amu could indicate peroxide formation.

Part 3: Prevention Protocols - Best Practices for Storage and Handling

Proactive measures are the most effective way to ensure the long-term stability of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Protocol 1: Optimal Storage of Solid Compound

This protocol details the ideal conditions for storing the compound in its solid, neat form.

start Start: Receive New Compound step1 1. Transfer to an Amber Glass Vial with a PTFE-Lined Screw Cap. start->step1 step2 2. Place Vial in a Desiccator or Glovebox. step1->step2 step3 3. Flush the Vial Headspace with an Inert Gas (Nitrogen or Argon) for 1-2 minutes. step2->step3 step4 4. Immediately Seal the Vial Tightly. step3->step4 step5 5. Wrap the Cap-Vial Junction with Parafilm® for an Extra Seal. step4->step5 step6 6. Place the Sealed Vial in a Refrigerator at 2-8°C, Away from Light. step5->step6 end End: Securely Stored step6->end

Caption: Workflow for preparing the solid compound for long-term storage.

Causality:

  • Amber Glass Vial: Protects the light-sensitive compound from UV and visible light, preventing photochemical initiation of oxidation.[12]

  • Inert Gas Flush: Displaces atmospheric oxygen from the vial's headspace, removing the primary reactant for oxidation. This technique is known as inerting or blanketing.[14][15][16][17][18]

  • Refrigeration (2-8°C): Slows the kinetic rate of any potential degradation reactions.[13]

Protocol 2: Preparing and Storing Solutions

Solutions are often more susceptible to degradation due to increased molecular mobility and interaction with dissolved oxygen in the solvent.

Materials:

  • 4-Methyl-3-(4-phenoxybenzoyl)pyridine

  • High-purity solvent (e.g., DMSO, Ethanol)

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Inert gas source (Nitrogen or Argon)

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Solvent Preparation (Degassing): Before use, thoroughly degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes.

  • Antioxidant Addition (Optional but Recommended): For enhanced stability, add an antioxidant to the degassed solvent. A common choice is BHT at a final concentration of 0.01% (w/v).[10]

  • Dissolution: Under a gentle stream of inert gas, dissolve the desired amount of 4-Methyl-3-(4-phenoxybenzoyl)pyridine in the prepared solvent.

  • Aliquoting and Storage:

    • Dispense the solution into smaller, single-use volume amber vials. This minimizes the need to open and close a large stock solution, which re-introduces oxygen.

    • Before sealing each vial, flush the headspace with inert gas.

    • Seal tightly, wrap with Parafilm®, and store at 2-8°C in the dark.

Part 4: Data Summary and Visualization

Table 1: Summary of Recommended Storage Parameters
ParameterCondition for Solid CompoundCondition for SolutionsRationale
Temperature 2–8 °C2–8 °CSlows the rate of chemical degradation.[13]
Atmosphere Inert (Nitrogen or Argon)Inert Headspace; Degassed SolventPrevents reaction with atmospheric oxygen.[14][15]
Light Protect from lightProtect from lightAvoids photo-initiation of radical degradation.[1][12]
Container Tightly sealed amber glass vialTightly sealed amber glass vials (single-use aliquots)Provides a chemically inert barrier and protection from light.[12]
Additives NoneAntioxidant (e.g., 0.01% BHT) recommendedScavenges free radicals to inhibit the degradation chain reaction.[2][10]
Conceptual Oxidative Degradation Pathway

cluster_initiators Initiators cluster_process Degradation Cascade O2 Atmospheric Oxygen (O₂) Radical Initiation: Formation of Free Radical Intermediate (R•) O2->Radical Light Light (hν) Light->Radical Compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine Compound->Radical Peroxy Propagation: Reaction with O₂ to form Peroxy Radical (ROO•) Radical->Peroxy + O₂ Hydroperoxide Propagation: Formation of Hydroperoxide (ROOH) + R• Peroxy->Hydroperoxide + RH Products Termination: Formation of Stable Degradation Products (e.g., alcohols, carboxylic acids) Hydroperoxide->Products

Caption: Conceptual free-radical mechanism for oxidative degradation.

References

  • INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases. [Link]

  • nano-purification solutions. Nitrogen Blanketing in the Chemical Industry - Combustion. [Link]

  • Poly Processing. (2015, June 11). Tank Blanketing: A Look Into Nitrogen Blankets. [Link]

  • Air Products. Packaging, Inerting and Blanketing. [Link]

  • GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More. [Link]

  • ProQuest. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. [Link]

  • Wikipedia. Organic peroxides. [Link]

  • Restek. (2024, December 22). The Proper Storage and Handling of Volatile Analytical Standards. [Link]

  • SafetyStratus. (2025, July 8). Organic Peroxide: Uses, Safety, and Risks. [Link]

  • PubMed. (2006, September 29). Storage stability of ketones on carbon adsorbents. [Link]

  • University of Southern California, Environmental Health & Safety. Organic Peroxide Formers. [Link]

  • American Chemistry Council. SAFETY AND HANDLING OF ORGANIC PEROXIDES. [Link]

  • Journal of the Chemical Society C - RSC Publishing. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. [Link]

  • University of California, Riverside, Environmental Health & Safety. Chemical Storage Guidelines. [Link]

  • ACP. (2009, July 2). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. [Link]

  • PubMed. Oxidation of certain methylpyridines to pyridine carboxylic acids. [Link]

Sources

Optimization

resolving poor solubility issues with 4-Methyl-3-(4-phenoxybenzoyl)pyridine in aqueous media

Technical Support Center: 4-Methyl-3-(4-phenoxybenzoyl)pyridine A Guide for Researchers on Resolving Poor Aqueous Solubility Welcome to the technical support center for 4-Methyl-3-(4-phenoxybenzoyl)pyridine. This guide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Methyl-3-(4-phenoxybenzoyl)pyridine

A Guide for Researchers on Resolving Poor Aqueous Solubility

Welcome to the technical support center for 4-Methyl-3-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to make informed decisions and effectively troubleshoot solubility issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound, 4-Methyl-3-(4-phenoxybenzoyl)pyridine, won't dissolve in my aqueous buffer. What is the first thing I should do?

A1: The first step is to characterize the problem systematically. The structure of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, with its multiple aromatic rings and limited polar functional groups, suggests it is a lipophilic, poorly soluble molecule. Furthermore, the pyridine ring makes it a weak base.[1][2] The solubility of such compounds is often highly dependent on pH.[3][4]

Your immediate actions should be:

  • Estimate the pKa: The pKa of the conjugate acid of 4-methylpyridine is approximately 5.98-6.02.[5][6] This provides a crucial starting point for understanding its ionization state at different pH values.

  • Measure Baseline Solubility: Before attempting any modifications, you must determine the compound's intrinsic (thermodynamic) solubility in your desired aqueous medium (e.g., water, PBS pH 7.4). This provides a benchmark for improvement.

  • Create a pH-Solubility Profile: Measure the solubility across a range of pH values (e.g., from pH 2 to pH 8). This profile is the single most important piece of data for developing a solubilization strategy for a weakly basic compound.

Q2: Why is my compound's solubility expected to be pH-dependent?

A2: As a weak base, 4-Methyl-3-(4-phenoxybenzoyl)pyridine can accept a proton at the nitrogen atom of the pyridine ring to form a positively charged pyridinium ion.[7]

  • At low pH (acidic conditions): The compound will be predominantly in its protonated, ionized form. This charged species is significantly more polar and, therefore, more soluble in aqueous media.[8]

  • At high pH (neutral to basic conditions): The compound will be in its neutral, un-ionized form. This form is less polar and has very low aqueous solubility.[9]

The Henderson-Hasselbalch equation governs this relationship. As a rule of thumb, for sufficient solubilization of a weak base, the pH of the medium should be at least two units below its pKa.[7]

Q3: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What does this mean?

A3: This phenomenon is characteristic of a "kinetic" solubility limit being exceeded.[10] Your compound is highly soluble in the organic solvent (DMSO), but when this stock is introduced into the aqueous buffer (an "anti-solvent"), the compound's solubility dramatically decreases, causing it to rapidly precipitate out of solution.[11] This is a very common issue for poorly soluble compounds and indicates that the final concentration in your assay buffer is above the thermodynamic solubility limit under those conditions. The goal of the following troubleshooting guides is to increase this limit.

Troubleshooting Workflows & Detailed Protocols

This section provides in-depth strategies to systematically address and resolve the solubility challenges with 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Workflow 1: Systematic Approach to Solubility Enhancement

This decision tree outlines a logical progression for selecting the most appropriate solubility enhancement strategy.

G A Start: Poor Aqueous Solubility B Step 1: Characterize - Determine pKa - Measure Thermodynamic Solubility - Generate pH-Solubility Profile A->B C Is pH adjustment a viable strategy? (Target pH compatible with assay) B->C F Workflow 2: pH Modification (Acidic Buffers) C->F Yes J Workflow 3: Co-Solvent Screening C->J No D Yes E No G Is the required concentration achieved? F->G G->J No Q Success: Compound Solubilized G->Q Yes H Yes I No K Is the required concentration achieved (with acceptable co-solvent %)? J->K N Advanced Strategies K->N No K->Q Yes L Yes M No O Workflow 4: Cyclodextrin Complexation N->O P Workflow 5: Amorphous Solid Dispersions N->P

Caption: Decision tree for selecting a solubility enhancement method.

Workflow 2: pH Modification Strategy

Scientific Rationale: This is the most direct approach for a weakly basic compound. By lowering the pH, we protonate the pyridine nitrogen, drastically increasing the compound's polarity and aqueous solubility.[4]

Experimental Protocol: Generating a pH-Solubility Profile

  • Preparation: Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Equilibration: Add an excess amount of solid 4-Methyl-3-(4-phenoxybenzoyl)pyridine to a known volume of each buffer in separate vials. Ensure enough solid is present so that some remains undissolved at equilibrium.

  • Incubation: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[12][13] This is a thermodynamic solubility measurement.

  • Separation: After incubation, separate the undissolved solid from the saturated solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Plotting: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Data Interpretation:

The resulting data can be summarized in a table and visualized in a plot.

pH of BufferMeasured Solubility (µg/mL)Fold Increase (vs. pH 7.4)
2.0550.01100x
4.0275.0550x
5.035.070x
6.04.59x
7.40.51x
8.0< 0.1< 0.2x

Troubleshooting & Causality:

  • Issue: Solubility is still insufficient even at pH 2.0.

    • Cause: The intrinsic solubility of the ionized form might still be limited, or the pKa of your compound is lower than estimated.

    • Next Step: Proceed to Workflow 3 (Co-solvents), as pH modification alone is not sufficient.

  • Issue: The required acidic pH is incompatible with your biological assay (e.g., causes cell death or protein denaturation).

    • Cause: The experimental constraints of the assay prevent the use of the optimal pH for solubility.

    • Next Step: Proceed to Workflow 3 (Co-solvents) or Workflow 4 (Cyclodextrins) to find a solution that works at a physiologically acceptable pH.

Workflow 3: Co-Solvent Screening

Scientific Rationale: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the aqueous medium.[14][15] This makes the solvent system more "hospitable" to a lipophilic molecule like 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Experimental Protocol: Co-solvent Screening Assay

  • Co-solvent Selection: Choose a panel of biocompatible co-solvents. Common choices include Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[16][17]

  • Stock Preparation: Prepare a high-concentration stock solution of your compound in 100% of each co-solvent.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution into your primary aqueous buffer (e.g., PBS pH 7.4). This creates a gradient of both compound concentration and co-solvent concentration.

  • Incubation & Observation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature. Measure the turbidity or light scattering at a specific wavelength (e.g., 620 nm) using a plate reader.[18] The point at which precipitation occurs (a sharp increase in turbidity) is the kinetic solubility limit.

  • Data Analysis: For each co-solvent, determine the maximum concentration of the compound that remains in solution at each co-solvent percentage.

Data Interpretation:

Co-Solvent5% Co-Solvent10% Co-Solvent20% Co-Solvent
Solubility (µg/mL) Solubility (µg/mL) Solubility (µg/mL)
Ethanol1540120
Propylene Glycol2575250
PEG 4003090310
DMSO45150>500

Troubleshooting & Causality:

  • Issue: The required co-solvent concentration is too high and may interfere with the experiment (e.g., >5% ethanol can be toxic to cells).

    • Cause: The compound is highly lipophilic, requiring a significant change in solvent polarity.

    • Next Step: Consider combining a low percentage of co-solvent with pH modification. Alternatively, proceed to Workflow 4 (Cyclodextrins), which uses a different solubilization mechanism.

  • Issue: The compound precipitates upon further dilution into the final assay medium.

    • Cause: The final co-solvent concentration is too low to maintain solubility.

    • Next Step: Increase the co-solvent percentage in the final medium if possible, or explore advanced formulation strategies like cyclodextrins or solid dispersions.

Workflow 4: Cyclodextrin Complexation

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like 4-Methyl-3-(4-phenoxybenzoyl)pyridine, forming an inclusion complex.[21] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the guest molecule without altering the bulk solvent properties.[]

G cluster_0 Aqueous Medium Drug Poorly Soluble Drug (Hydrophobic) Complex Soluble Inclusion Complex Plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Equals Drug_in_Complex Drug

Caption: Cyclodextrin encapsulation of a hydrophobic drug molecule.

Experimental Protocol: Phase-Solubility Study

  • Cyclodextrin Selection: Choose a suitable cyclodextrin. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common first choice due to its high aqueous solubility and good safety profile.[20]

  • Solution Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM).

  • Equilibration: Add an excess amount of solid 4-Methyl-3-(4-phenoxybenzoyl)pyridine to each cyclodextrin solution.

  • Incubation, Separation, and Quantification: Follow the same procedure as the thermodynamic solubility assay (Workflow 2, steps 3-5).

  • Plotting: Plot the total concentration of the dissolved compound against the concentration of HP-β-CD.

Data Interpretation: A linear plot (Type A) indicates the formation of a soluble complex. The slope can be used to determine the complexation efficiency. A non-linear or plateauing plot (Type B) may suggest the formation of a less soluble complex that precipitates at higher cyclodextrin concentrations.[23]

Troubleshooting & Causality:

  • Issue: The solubility enhancement is modest.

    • Cause: The "fit" between the drug molecule and the cyclodextrin cavity may be poor, leading to a weak association.

    • Next Step: Screen other types of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD) or γ-cyclodextrin, which have different cavity sizes and properties.[23]

  • Issue: The amount of cyclodextrin required is very high, which may be costly or interfere with downstream assays.

    • Cause: The binding constant of the complex is low.

    • Next Step: Consider combining cyclodextrin complexation with pH modification or co-solvents, which can have synergistic effects.

Workflow 5: Amorphous Solid Dispersions (Advanced)

Scientific Rationale: For the most challenging cases, converting the compound from its stable, low-energy crystalline form to a high-energy amorphous state can dramatically improve solubility and dissolution rates.[24][25] In an amorphous solid dispersion (ASD), the drug is molecularly dispersed within a polymer matrix, preventing it from recrystallizing.[26][27] When the ASD is introduced to an aqueous medium, the polymer dissolves and releases the drug in a high-energy, supersaturated state.[28]

Methodology Overview: Solvent Evaporation

  • Polymer Selection: Choose a suitable polymer carrier, such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC).

  • Co-dissolution: Dissolve both the 4-Methyl-3-(4-phenoxybenzoyl)pyridine and the selected polymer in a common volatile organic solvent (e.g., methanol or acetone).

  • Solvent Removal: Rapidly remove the solvent under vacuum (e.g., using a rotary evaporator or spray dryer).[29] This process traps the drug in its amorphous state within the polymer matrix.

  • Characterization: The resulting powder should be characterized to confirm its amorphous nature (e.g., using Differential Scanning Calorimetry or X-ray Powder Diffraction).

  • Solubility Testing: Measure the aqueous solubility and dissolution rate of the ASD powder compared to the original crystalline material.

Considerations:

  • Expertise Required: Creating stable and effective ASDs is a complex formulation science that requires specialized equipment and expertise.[30][31]

  • Stability: The primary challenge with ASDs is maintaining the amorphous state over time, as the compound will naturally try to revert to its more stable crystalline form.[24]

  • Application: This technique is typically reserved for late-stage preclinical and clinical development when other methods have proven insufficient.

References

  • Bhosale, S. S., Shinde, S. V., & Gudade, B. H. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Gould, S., & Scott, R. C. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1065. [Link]

  • Wikipedia contributors. (2023). 4-Methylpyridine. Wikipedia. [Link]

  • Lee, S. B., Lee, H., Kim, H. S., & Lee, H. (2009). Solubility of Novel CO2-Soluble Pyridine Derivatives in Supercritical Carbon Dioxide. Journal of Chemical & Engineering Data, 54(5), 1548-1551. [Link]

  • Patel, B. B., & Patel, J. K. (2017). Optimization of amorphous solid dispersion techniques to enhance solubility of febuxostat. Journal of Pharmaceutical Investigation, 47(4), 319-329. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia. [Link]

  • Pharmaoffer. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. Pharmaceutical Technology. [Link]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Biological and Pharmaceutical Sciences, 11(3), 133-143. [Link]

  • Roquette. (2025). How can cyclodextrins enhance solubility? Carbohydrate Chronicles Season 2 / Ep 8. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Patsnap. (2026). Sonication vs Co-Solvent Methods: Solubility Enhancement. Patsnap Eureka. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

  • Singh, S., Rawat, A., & Hegde, M. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 122-130. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

  • Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Sonawane, V. P., & Savant, R. A. (2016). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research, 6(3), 82-93. [Link]

  • Larsen, K. L., Østergaard, J., & Larsen, C. (2019). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics, 16(2), 539-546. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. [Link]

  • ResearchGate. (n.d.). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]

  • Streubel, A., Siepmann, J., & Bodmeier, R. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. Drug Development and Industrial Pharmacy, 34(12), 1355-1363. [Link]

  • FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). FooDB. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

  • Taylor & Francis Online. (2008). Full article: Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis Online. [Link]

  • ChemWhat. (n.d.). 4-Methylpyridine CAS#: 108-89-4. ChemWhat. [Link]

  • Patel, J. R., & Patel, K. R. (2014). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation, 44(2), 123-132. [Link]

  • Kerns, E. H., & Di, L. (2008). In vitro solubility assays in drug discovery. Drug Discovery Today, 13(21-22), 920-925. [Link]

  • Al-Ghaban, F. A., & Al-Ani, M. J. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 15(5), 1143-1150. [Link]

  • Raina, S., & Bogner, R. H. (2015). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics, 12(6), 1993-2004. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]

  • Stephenson, R. M. (1993). Mutual solubility of water and pyridine derivatives. Journal of Chemical & Engineering Data, 38(3), 428-431. [Link]

  • Udoh, G. E., Ikenna, K., Effiong, B., & Duke, O. E. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSM Chemistry, 10(1), 1063. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Domainex. [Link]

  • Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc. [Link]

  • PCBIS. (n.d.). Thermodynamic solubility. Strasbourg - PCBIS. [Link]

  • United States Pharmacopeia. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 6-13. [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. This document provides a comprehensive, experience-driven framework for deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. This document provides a comprehensive, experience-driven framework for developing, optimizing, and troubleshooting your HPLC method. It is designed for researchers, scientists, and drug development professionals who require accurate and robust analytical results.

Part 1: Understanding the Analyte - Physicochemical Properties

Before initiating any method development, it is crucial to understand the physicochemical characteristics of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. These properties dictate its behavior in a chromatographic system.

  • Structure: The molecule contains a pyridine ring, which is basic, and a benzophenone moiety, which is largely non-polar.[1][2]

  • Molecular Weight: 289.34 g/mol .[1]

  • Acidity/Basicity (pKa): The pyridine nitrogen provides a basic center. The pKa of the conjugate acid (the pyridinium ion) is approximately 5.23.[3][4][5] This means the compound will be protonated and positively charged at a pH below ~5.2 and will be in its neutral form at a pH above ~7.2.

  • Polarity (LogP): The logP (octanol-water partition coefficient) for the parent molecule, benzophenone, is around 3.18, indicating significant hydrophobicity.[6][7] The addition of the methylpyridine group will slightly alter this, but the molecule remains predominantly non-polar.

Based on these properties, 4-Methyl-3-(4-phenoxybenzoyl)pyridine is a weakly basic, hydrophobic compound, making it an ideal candidate for Reversed-Phase (RP) HPLC.[8][9]

Part 2: Frequently Asked Questions (FAQs) - Getting Started

This section addresses common initial questions to guide your preliminary experimental design.

Q1: Which HPLC column should I start with? A1: A C18 (ODS) column is the most robust and widely applicable starting point for a hydrophobic molecule like this.[8][9] It provides strong hydrophobic interactions necessary for retention.

  • Recommended Starting Dimensions: 4.6 x 150 mm, 5 µm particle size. This configuration offers a good balance of efficiency, resolution, and backpressure for initial method development.[10]

  • Alternative Phases: If selectivity issues arise, consider a Phenyl-Hexyl phase. The phenyl groups can offer alternative selectivity through π-π interactions with the aromatic rings in your analyte.[11]

Q2: What is a good starting mobile phase? A2: A simple mobile phase of Acetonitrile (ACN) and water is the standard for reversed-phase HPLC. A gradient elution is recommended for initial screening to determine the approximate organic solvent percentage needed for elution.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid is crucial for controlling the ionization of the pyridine ring, ensuring a consistent, protonated state and minimizing peak tailing from silanol interactions.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Why Formic Acid? At a concentration of 0.1%, the pH will be approximately 2.7. This is more than two pH units below the pKa of the pyridine (~5.2), ensuring the analyte is fully protonated and behaves predictably.[12]

Q3: What detector settings should I use? A3: The extensive aromatic system (benzoyl and phenoxy groups) suggests strong UV absorbance.

  • Wavelength: A UV-Vis or Photodiode Array (PDA) detector is ideal. Perform a wavelength scan of your analyte in the mobile phase. A good starting point is to monitor between 250-280 nm. The benzophenone chromophore typically has a maximum absorption (λmax) around 254 nm.

  • Bandwidth: Use a standard bandwidth of 4-8 nm.

Q4: How should I prepare my sample? A4: The analyte's hydrophobicity dictates the choice of diluent.

  • Recommended Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v). Critically, the sample diluent should be as close as possible to the initial mobile phase composition to prevent peak distortion.[13] Injecting a sample in a much stronger solvent (e.g., 100% ACN) than the mobile phase can cause peak fronting or splitting.[14]

  • Concentration: Start with a concentration of approximately 0.1-1.0 mg/mL for initial experiments.

Part 3: A Recommended Starting HPLC Method

This section provides a detailed, step-by-step protocol for an initial HPLC run. This method is designed as a robust starting point for further optimization.

Method Parameters Table
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmExcellent retention for hydrophobic compounds. Standard dimensions for method development.[10]
Mobile Phase A 0.1% (v/v) Formic Acid in HPLC-grade WaterControls pH to ensure consistent protonation of the basic analyte.
Mobile Phase B 0.1% (v/v) Formic Acid in HPLC-grade AcetonitrileAcetonitrile is a common, effective organic modifier for reversed-phase HPLC.
Gradient Program 5% B to 95% B over 15 minutesA broad scouting gradient helps to quickly identify the elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature reduces viscosity and can improve peak shape.
Injection Volume 5 µLA small volume minimizes potential for band broadening and column overload.
Detection UV at 254 nmStrong absorbance is expected due to the aromatic structure.
Sample Diluent 50:50 Acetonitrile:WaterEnsures sample solubility and compatibility with the mobile phase.
Experimental Workflow Diagram

This diagram illustrates the logical flow from sample preparation to data analysis for the initial method development run.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Evaluation prep_sample 1. Prepare Sample (0.1 mg/mL in 50:50 ACN:H2O) equilibrate 3. Equilibrate System (5% B at 1.0 mL/min) prep_sample->equilibrate prep_mobile 2. Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) prep_mobile->equilibrate inject 4. Inject Sample (5 µL) equilibrate->inject run_gradient 5. Run Gradient Program (5-95% B over 15 min) inject->run_gradient analyze 6. Analyze Chromatogram (Retention Time, Peak Shape) run_gradient->analyze optimize 7. Plan Optimization (Adjust Gradient, pH, etc.) analyze->optimize

Caption: HPLC Method Development Initial Workflow.

Part 4: Troubleshooting Guide

This section provides solutions to common problems you may encounter during your experiments.

Q1: My peak is tailing severely. What is the cause and how do I fix it? A1: Peak tailing for a basic compound like this is most often caused by secondary interactions between the protonated analyte and negatively charged residual silanol groups on the HPLC column packing.[14][15]

  • Is the mobile phase pH appropriate?

    • Diagnosis: Confirm the pH of your aqueous mobile phase (Mobile Phase A). If it is not at least 2 pH units below the analyte's pKa (~5.2), the molecule may be partially neutral, leading to mixed-mode retention and tailing.

    • Solution: Ensure the pH is low and stable. Using 0.1% formic acid (pH ~2.7) or 0.1% trifluoroacetic acid (TFA) (pH ~2) is highly effective. TFA can provide superior peak shape but may cause ion suppression if using mass spectrometry detection.

  • Is the column suitable for basic compounds?

    • Diagnosis: Older columns or those not designed for use with basic analytes may have a high number of accessible, acidic silanols.

    • Solution: Switch to a modern, high-purity silica column that is end-capped and certified for use with basic compounds. These columns have fewer residual silanols, minimizing tailing interactions.

  • Could it be a column void?

    • Diagnosis: A void at the head of the column can cause peak distortion for all peaks in the chromatogram.[15] This can happen after pressure shocks or extended use at high pH.

    • Solution: Reverse the column and flush it to waste. If this doesn't help, the column may need to be replaced.[16]

Troubleshooting Decision Tree: Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph check_column Using a modern, base-deactivated column? check_ph->check_column Yes adjust_ph Adjust pH with 0.1% Formic or Trifluoroacetic Acid check_ph->adjust_ph No check_overload Is analyte concentration too high? check_column->check_overload Yes replace_column Switch to a base-deactivated C18 or Phenyl column check_column->replace_column No consider_void Consider column void or other system issues check_overload->consider_void No reduce_conc Reduce injection volume or sample concentration check_overload->reduce_conc Yes final_solution Problem Resolved adjust_ph->final_solution replace_column->final_solution reduce_conc->final_solution

Caption: Decision tree for troubleshooting peak tailing.

Q2: I am not getting any retention; the peak elutes at the void volume. Why? A2: This indicates that there is insufficient interaction between the analyte and the stationary phase.

  • Diagnosis: The most likely cause is that the mobile phase is too strong (contains too high a percentage of organic solvent).

  • Solution: Modify your gradient to start with a lower percentage of Mobile Phase B. For example, begin with 2-5% Acetonitrile. If running isocratically, significantly decrease the percentage of organic solvent in your mobile phase.

Q3: My retention times are drifting between injections. What should I do? A3: Retention time instability points to a system that is not properly equilibrated or is experiencing fluctuations in conditions.

  • Diagnosis: Insufficient column equilibration is a common cause, especially when changing mobile phases.

  • Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-20 column volumes before the first injection. For a 4.6 x 150 mm column at 1 mL/min, this means equilibrating for at least 15-20 minutes. Also, confirm that the mobile phase composition is not changing (e.g., due to solvent evaporation) and that the column temperature is stable.

Part 5: Method Optimization and Validation

Once a satisfactory initial separation is achieved, the method can be optimized for speed, resolution, or sensitivity. After optimization, it must be validated according to established guidelines to ensure it is suitable for its intended purpose.[17][18][19]

Key Optimization Strategies
  • Gradient Optimization: If the initial scouting gradient shows the peak eluting at a certain time, you can create a shallower gradient around that point to improve the resolution between the main peak and any impurities.

  • Isocratic Conversion: For routine analysis, a fast, simple isocratic method is often preferred. Based on the retention time from the scouting gradient, an appropriate isocratic mobile phase composition can be calculated. This simplifies the method and increases throughput by eliminating the need for column re-equilibration between runs.[12]

  • Flow Rate and Column Dimensions: For faster analysis, consider increasing the flow rate (while respecting the system pressure limits) or switching to a shorter column (e.g., 100 mm or 50 mm) packed with smaller particles (e.g., 3 µm or <2 µm for UHPLC systems).

Validation Parameters (ICH Q2(R1))

According to the International Council for Harmonisation (ICH) guideline Q2(R1), the following parameters should be evaluated for a quantitative HPLC assay:[17][19][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

References

  • PubChem. (n.d.). Pyridine. National Institutes of Health. Retrieved from [Link]

  • LCGC International. (2026, March 31). Column Selection for Reversed-Phase HPLC. Retrieved from [Link]

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Choosing the Right Column for Reverse Phase HPLC Separations. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Reversed-Phase HPLC Column Selection Guide. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). benzophenone, 119-61-9. Retrieved from [Link]

  • Chromasir. (2025, April 28). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]

  • ScenTree. (n.d.). Benzophenone (CAS N° 119-61-9). Retrieved from [Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]

  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • EMBL-EBI. (n.d.). Compound: BENZOPHENONE (CHEMBL90039). Retrieved from [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • LCGC International. (2019, November 1). Top Three HPLC Method Development Tips. Retrieved from [Link]

  • IntechOpen. (2019, October 26). Principles of Chromatography Method Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Development & Optimization of HPLC Method Course Outline. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?. Retrieved from [Link]

  • Rieke Metals. (n.d.). 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzophenone (CAS 119-61-9). Retrieved from [Link]

  • MDPI. (2023, January 27). Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. Retrieved from [Link]

  • Stenutz. (n.d.). 4-(4-methylbenzoyl)pyridine. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 4-methyl pyridine, 108-89-4. Retrieved from [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • PubChem. (n.d.). 4-Benzoylpyridine. National Institutes of Health. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-3-(4-phenoxybenzoyl)pyridine Scale-Up

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated methodologies for the scale-up synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine , a critical intermediate in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and validated methodologies for the scale-up synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine , a critical intermediate in the development of advanced pharmaceutical APIs (such as kinase inhibitors).

Scaling up the synthesis of this diaryl methanone—typically achieved via the Friedel-Crafts acylation of diphenyl ether with 4-methylnicotinoyl chloride—presents unique thermochemical and regiochemical challenges. This guide is designed to help process chemists navigate these pitfalls through causality-driven solutions.

Workflow & Reaction Pathways

Workflow N1 4-Methylnicotinoyl Chloride + Diphenyl Ether N2 AlCl3 Coordination (Requires >2.0 eq) N1->N2 Add AlCl3 N3 Friedel-Crafts Acylation (0 - 20 °C) N2->N3 Electrophilic Attack S3 Incomplete Reaction (AlCl3 depletion) N2->S3 < 2.0 eq AlCl3 N4 4-Methyl-3-(4-phenoxybenzoyl)pyridine (Target API Intermediate) N3->N4 Para-selective S1 Ether Cleavage (Phenol byproduct) N3->S1 High Temp (>40 °C) S2 Ortho-Acylation (Regioisomer) N3->S2 Poor Temp Control

Workflow of 4-Methyl-3-(4-phenoxybenzoyl)pyridine synthesis and side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my conversion stalling at ~40-50%, leaving significant unreacted diphenyl ether despite using 1.1 equivalents of AlCl₃?

A: This is the most common pitfall when performing Friedel-Crafts acylations on pyridine-containing substrates. The basic nitrogen of the 4-methylnicotinoyl chloride strongly coordinates with the first equivalent of the Lewis acid (AlCl₃), forming a stable, deactivated complex[1]. This effectively neutralizes the catalyst before it can activate the acyl chloride. To drive the reaction to completion, you must use >2.0 equivalents of AlCl₃ —one equivalent to satisfy the pyridine nitrogen's coordination site, and at least one additional equivalent to generate the reactive acylium ion[2].

Q2: We are observing 10-15% of the ortho-acylated byproduct. How do we improve para-selectivity?

A: Regioselectivity in the acylation of diphenyl ether is heavily temperature-dependent. The para-position is kinetically favored due to sterics, but elevated temperatures allow reversible pathways that increase ortho-isomer formation. Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition of the acylium complex to the diphenyl ether, and do not exceed 20 °C during the maturation phase. Using dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent also helps stabilize the acylium ion, enhancing para-selectivity compared to non-polar solvents[3].

Q3: LC-MS analysis of our crude mixture shows significant levels of 4-(4-methylnicotinoyl)phenol. What causes this degradation?

A: This indicates Lewis acid-mediated ether cleavage. Diphenyl ether is susceptible to C-O bond cleavage when exposed to strong Lewis acids like AlCl₃ at elevated temperatures (typically >40 °C). The AlCl₃ coordinates to the ether oxygen, and subsequent nucleophilic attack by chloride ions breaks the ether linkage. To prevent this, strictly limit the reaction temperature to ≤20 °C and avoid using excessive AlCl₃ (>2.5 eq).

Q4: What is the safest protocol for quenching this reaction on a multi-kilogram scale to avoid thermal runaways?

A: Traditional forward quenching (adding water to the reaction mixture) is extremely hazardous on scale due to the violent exothermic hydrolysis of the AlCl₃ complexes. You must employ a reverse quench protocol . Slowly transfer the active reaction mixture into a vigorously stirred, pre-chilled mixture of 1M HCl and crushed ice. This ensures the heat capacity of the quench bath absorbs the exotherm, and the acidic environment prevents the precipitation of insoluble aluminum hydroxide salts, which can trap your product and complicate phase separation.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting impurity profile during scale-up optimization.

AlCl₃ EquivalentsAddition Temp (°C)Maturation Temp (°C)Conversion (%)Para:Ortho RatioEther Cleavage (%)
1.1 eq0 - 5 °C20 °C42%92:8< 1.0%
2.2 eq25 - 30 °C45 °C> 99%78:2214.5%
2.2 eq 0 - 5 °C 20 °C > 99% 96:4 < 1.0%

Self-Validating Scale-Up Protocol

Objective: Achieve >95% yield of 4-Methyl-3-(4-phenoxybenzoyl)pyridine with <5% ortho-isomer and <1% cleavage products.

Materials:

  • 4-Methylnicotinoyl chloride (1.0 eq)

  • Diphenyl ether (1.05 eq)

  • Aluminum chloride (anhydrous, 2.2 eq)

  • Dichloromethane (DCM, 10 volumes)

Step-by-Step Methodology:

  • Catalyst Complexation: Charge a dry, nitrogen-purged reactor with DCM (5 vol) and 4-methylnicotinoyl chloride (1.0 eq). Cool the mixture to 0 °C. Portion-wise, add AlCl₃ (2.2 eq) while maintaining the internal temperature below 10 °C.

    • Self-Validation Check: The mixture will form a homogeneous, slightly viscous complex; complete dissolution indicates successful dual-coordination (both nitrogen and acyl chloride are complexed).

  • Electrophilic Addition: In a separate vessel, dissolve diphenyl ether (1.05 eq) in DCM (5 vol). Add this solution dropwise to the acylium complex over 2 hours, strictly maintaining the internal temperature between 0 °C and 5 °C.

  • Maturation: Once addition is complete, allow the reaction to warm naturally to 20 °C. Stir for 4-6 hours. Monitor by HPLC until 4-methylnicotinoyl chloride consumption is >99%.

  • Reverse Quench: Prepare a quench reactor with 1M HCl (10 vol) and crushed ice (5 vol). Slowly transfer the active reaction mixture into the quench reactor under vigorous agitation.

    • Self-Validation Check: The aqueous phase must remain acidic (pH < 2) throughout the quench to ensure aluminum salts remain fully dissolved, preventing unbreakable emulsions.

  • Isolation: Separate the phases. Wash the organic layer with 10% NaHCO₃ (5 vol) and brine (5 vol). Concentrate the organic layer under reduced pressure and recrystallize the crude product from ethanol to enrich the para-isomer to >99% purity.

Mechanism Step1 1. Pyridine N-AlCl3 Complex (Deactivates Ring) Step2 2. Acyl Chloride-AlCl3 Complex (Generates Acylium Ion) Step1->Step2 2nd eq AlCl3 Step3 3. Electrophilic Substitution (on Diphenyl Ether) Step2->Step3 + Diphenyl Ether Step4 4. Reverse Quench (Ice/HCl) Step3->Step4 Reaction Complete

Mechanistic sequence of dual AlCl3 coordination and electrophilic substitution.

References

  • BenchChem Technical Support Team. "4-Phenoxybenzoyl chloride | 1623-95-6 - Benchchem". Benchchem.
  • BenchChem Technical Support Team. "4-Phenoxybenzoyl chloride | 1623-95-6 - Benchchem (Solvent Effects)". Benchchem.
  • The Journal of Organic Chemistry. "Palladium-Catalyzed Tandem Reaction of β-Ketonitriles with Arylboronic Acids and Dimethyl Sulfoxide: Application to Multicomponent Synthesis of Poly-Substituted Pyridines". ACS Publications.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Methyl-3-(4-phenoxybenzoyl)pyridine Production

Welcome to the technical support center for the synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting and practical advice for optimizing a key reaction parameter: catalyst loading.

The synthesis of this diaryl ketone is effectively achieved via a Friedel-Crafts acylation reaction. This guide will focus on optimizing the loading of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), for the acylation of 4-methylpyridine with 4-phenoxybenzoyl chloride. While the principles discussed are broadly applicable, they are tailored here to address the specific challenges of this transformation.

Frequently Asked Questions (FAQs)

Here we address common questions regarding catalyst loading and its impact on the reaction.

Q1: Why is catalyst loading a critical parameter in Friedel-Crafts acylation?

A1: Catalyst loading is a crucial factor that directly influences reaction kinetics, product yield, and process purity.[1] An insufficient amount of catalyst can lead to slow or incomplete reactions, resulting in low conversion of starting materials.[2] Conversely, excessive catalyst loading can promote undesired side reactions, complicate product purification due to complex formation with the ketone product, and increase raw material costs and waste streams.[1][3] Therefore, finding the optimal catalyst loading is essential to balance reaction efficiency, selectivity, and overall process economy.[2]

Q2: How does the Friedel-Crafts acylation mechanism justify the need for stoichiometric amounts of catalyst?

A2: The Lewis acid catalyst (e.g., AlCl₃) first activates the acylating agent (4-phenoxybenzoyl chloride) to form a highly electrophilic acylium ion.[4][5] After the aromatic ring (4-methylpyridine) attacks this electrophile, the resulting ketone product is itself a moderate Lewis base. It readily forms a stable complex with the Lewis acid catalyst.[6][7] This complexation effectively removes the catalyst from the reaction cycle. As a result, unlike truly catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or 100 mol%) of the Lewis acid catalyst relative to the limiting reagent.[8][9] Often, a slight excess (e.g., 1.1-1.2 equivalents) is used to drive the reaction to completion.

Q3: What are the consequences of using too much catalyst (e.g., >1.5 equivalents)?

A3: While a slight excess is often beneficial, significant excess can be detrimental. High catalyst concentrations can lead to:

  • Increased Side Reactions: Over-activation can promote side reactions, such as charring or polymerization, especially at elevated temperatures.[1]

  • Difficult Workup: Quenching a large excess of a highly reactive Lewis acid like AlCl₃ is a strongly exothermic process that can be hazardous. It also leads to the formation of large amounts of aluminum hydroxide emulsion, complicating the extraction and isolation of the product.[9]

  • Decreased Selectivity: For some substrates, high catalyst loading can decrease regioselectivity, leading to a mixture of isomers that are difficult to separate.

Q4: Can I use a milder Lewis acid like Ferric Chloride (FeCl₃) instead of Aluminum Chloride (AlCl₃)?

A4: Yes, FeCl₃ can be used as a catalyst and is often considered a more environmentally benign alternative to AlCl₃.[10] However, its catalytic activity is generally lower than that of AlCl₃.[11][12] For a less reactive substrate, FeCl₃ might require higher temperatures or longer reaction times to achieve comparable yields. The key advantage is often a simpler workup. The choice between AlCl₃ and FeCl₃ depends on the reactivity of the specific substrates and the desired balance between reaction rate and operational simplicity.[11]

Catalyst Loading Optimization: A Step-by-Step Protocol

This protocol provides a systematic approach to determine the optimal catalyst loading for your reaction.

Objective: To identify the minimum catalyst loading that provides the maximum yield of 4-Methyl-3-(4-phenoxybenzoyl)pyridine in a reasonable timeframe, while minimizing byproduct formation.

Materials:

  • 4-Methylpyridine

  • 4-Phenoxybenzoyl chloride

  • Anhydrous Lewis Acid (e.g., AlCl₃ or FeCl₃)

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Inert gas supply (Nitrogen or Argon)

  • Standard, dry glassware for organic synthesis

Procedure:

  • System Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet. It is crucial to maintain strictly anhydrous (moisture-free) conditions, as Lewis acid catalysts are extremely sensitive to water.[6][8]

  • Initial Reaction (Baseline):

    • Charge the flask with the chosen anhydrous solvent and 1.1 equivalents of the Lewis acid catalyst.

    • Cool the stirred suspension to 0 °C using an ice bath.

    • Slowly add a solution of 4-phenoxybenzoyl chloride (1.0 equivalent) in the anhydrous solvent via the dropping funnel.

    • After addition, allow the mixture to stir for 15-20 minutes.

    • Add a solution of 4-methylpyridine (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

    • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and dilute HCl.[8]

    • Extract the product, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

    • Purify the crude product and calculate the isolated yield. This serves as your baseline.

  • Systematic Variation of Catalyst Loading:

    • Set up a series of parallel reactions under identical conditions (concentration, temperature, time) as the baseline experiment.

    • Vary the catalyst loading in a systematic manner. A suggested range is shown in the table below.

    • Analyze the yield and purity for each reaction.

Data Presentation: Effect of Catalyst Loading on Yield

ExperimentCatalystCatalyst Loading (mol% or equiv.)Reaction Time (h)Isolated Yield (%)Purity (by HPLC/GC)
1AlCl₃80 mol% (0.8 eq)645%90%
2AlCl₃100 mol% (1.0 eq)475%95%
3AlCl₃110 mol% (1.1 eq) 2 92% 98%
4AlCl₃130 mol% (1.3 eq)293%97% (minor byproducts)
5AlCl₃150 mol% (1.5 eq)290%94% (increased byproducts)

Note: The data presented are illustrative and should be determined experimentally for the specific reaction.

From this illustrative data, 110 mol% (1.1 equivalents) appears to be the optimal loading, providing the best balance of high yield, high purity, and reasonable reaction time.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the optimization process.

Problem 1: Low or No Product Yield

// Nodes Start [label="Low or No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Catalyst [label="Is the catalyst active and anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Catalyst [label="Solution:\nUse fresh, high-purity, anhydrous Lewis acid.\nEnsure all glassware is flame-dried and the reaction\nis run under an inert atmosphere.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Loading [label="Is catalyst loading sufficient?\n(>= 1.0 eq)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Loading [label="Solution:\nIncrease catalyst loading systematically.\nStart with at least 1.1 equivalents.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Deactivation [label="Does the substrate have\n deactivating groups?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Deactivation [label="Solution:\nPyridine nitrogen complexes with the Lewis acid,\nrequiring careful control of addition and stoichiometry.\nConsider alternative synthetic routes if yield remains low.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q_Catalyst; Q_Catalyst -> Sol_Catalyst [label="No"]; Q_Catalyst -> Q_Loading [label="Yes"]; Sol_Catalyst -> End [style=dashed]; Q_Loading -> Sol_Loading [label="No"]; Q_Loading -> Q_Deactivation [label="Yes"]; Sol_Loading -> End [style=dashed]; Q_Deactivation -> Sol_Deactivation [label="Yes"]; Sol_Deactivation -> End [style=dashed]; } }

Caption: Troubleshooting workflow for low yield.

Problem 2: Significant Byproduct Formation or Poor Selectivity

// Nodes Start [label="Poor Selectivity / High Byproducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q_Loading [label="Is catalyst loading too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Loading [label="Solution:\nReduce catalyst loading to the minimum\neffective amount (e.g., 1.05-1.1 eq).\nExcess catalyst can promote side reactions.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Temp [label="Is the reaction temperature too high?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Temp [label="Solution:\nRun the reaction at a lower temperature (e.g., 0 °C or below).\nControl the rate of addition of reagents to manage exotherms.", fillcolor="#F1F3F4", fontcolor="#202124"]; Q_Purity [label="Are reagents pure?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Purity [label="Solution:\nEnsure the acyl chloride is free from the corresponding\ncarboxylic acid, which can inhibit the reaction.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Selectivity Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Q_Loading; Q_Loading -> Sol_Loading [label="Yes"]; Q_Loading -> Q_Temp [label="No"]; Sol_Loading -> End [style=dashed]; Q_Temp -> Sol_Temp [label="Yes"]; Q_Temp -> Q_Purity [label="No"]; Sol_Temp -> End [style=dashed]; Q_Purity -> Sol_Purity [label="No"]; Sol_Purity -> End [style=dashed]; } }

Caption: Troubleshooting workflow for poor selectivity.

References

  • International Research Journal. (2023, June 30). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • RSC Publishing. (2024, May 6). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. Retrieved from [Link]

  • International Research Journal. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. Retrieved from [Link]

  • PMC. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]

  • Wikipedia. Friedel–Crafts reaction. Retrieved from [Link]

  • ACS Publications. (2025, September 19). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters. Retrieved from [Link]

  • ResearchGate. Effect of catalyst loading on (a) reaction kinetics (b) initial rate.... Retrieved from [Link]

  • MDPI. (2019, August 5). Hafnium-Doped Mesoporous Silica as Efficient Lewis Acidic Catalyst for Friedel–Crafts Alkylation Reactions. Retrieved from [Link]

  • AJPO Journals. (2024, August 31). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Retrieved from [Link]

  • ResearchGate. (2023). Role of Catalysts in Kinetic Reactions, Applications and Innovations in Chemistry. Retrieved from [Link]

  • YouTube. (2017, July 6). Friedel-Crafts Acylation & Solutions to F–C Alkylation Problems. Retrieved from [Link]

  • Pearson+. Friedel-Crafts Acylation | Study Prep. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 26). How to Advance Lewis Acid Catalysts for Selective Synthesis?. Retrieved from [Link]

  • Chem-Station Int. Ed. (2014, April 14). Friedel-Crafts Acylation. Retrieved from [Link]

  • Scribd. FeCl3 vs AlCl3 in Friedel Crafts Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Diarylketones Catalyzed by FeCl3-Doped Bentonite. Retrieved from [Link]

  • AJPO Journals. (2024). Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. Retrieved from [Link]

  • Taylor & Francis Online. (2016, October 7). Iron(III) chloride (FeCl3)-catalyzed electrophilic aromatic substitution of chlorobenzene with thionyl chloride (SOCl2).... Retrieved from [Link]

  • PMC. (2025). A Radical-Based, Transition Metal-Free Approach for Diaryl Ketone Synthesis. Retrieved from [Link]

  • PMC. (2025, January 6). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]

  • RSC Publishing. (2024, June 25). Advances in organocatalyzed synthesis of organic compounds. Retrieved from [Link]

  • An Efficient FeCl3 Catalyzed Synthesis of N,N'-Diarylformamidines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Signal Overlap in 4-Methyl-3-(4-phenoxybenzoyl)pyridine Characterization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in resolving complex Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, scientists, and drug development professionals in resolving complex Nuclear Magnetic Resonance (NMR) characterization issues.

When analyzing 4-Methyl-3-(4-phenoxybenzoyl)pyridine , the primary analytical bottleneck is severe signal congestion in the aromatic region. This molecule contains 12 aromatic protons distributed across three distinct conjugated systems: a pyridine core, an inner benzoyl ring, and an outer phenoxy ring. Because the electron-donating resonance of the ether oxygen shields specific protons while the electron-withdrawing carbonyl deshields others, their chemical shifts converge, creating an intractable multiplet between 7.0 and 7.5 ppm.

This guide provides a causal, step-by-step framework to deconvolute these signals and achieve unambiguous structural assignment.

Part 1: Diagnostic Overview & Predictive Data

Before troubleshooting, you must establish a baseline of expected chemical shifts. The table below maps the predicted proton environments and highlights the high-risk overlap zones that will require advanced NMR interventions.

Table 1: Predicted ¹H NMR Chemical Shifts and Overlap Risk Zones

Proton EnvironmentPredicted Chemical Shift (ppm)MultiplicityIntegrationOverlap Risk Zone
Pyridine H-2 ~8.5 – 8.7Singlet / Fine Doublet1HLow
Pyridine H-6 ~8.4 – 8.6Doublet1HLow
Benzoyl H-2', H-6' ~7.8 – 8.0Doublet2HLow
Phenoxy H-3'', H-5'' ~7.3 – 7.5Triplet2HHigh (Zone 2)
Pyridine H-5 ~7.2 – 7.4Doublet1HHigh (Zone 2)
Phenoxy H-4'' ~7.1 – 7.2Triplet1HHigh (Zone 1)
Benzoyl H-3', H-5' ~7.0 – 7.1Doublet2HHigh (Zone 1)
Phenoxy H-2'', H-6'' ~7.0 – 7.1Doublet2HHigh (Zone 1)
Pyridine 4-CH₃ ~2.3 – 2.5Singlet3HNone (Aliphatic)
Part 2: Troubleshooting Workflow

NMR_Troubleshooting Start Severe Aromatic Overlap (7.0 - 8.8 ppm) Step1 Apply ASIS (Switch CDCl3 to C6D6) Start->Step1 Check1 Overlap Resolved? Step1->Check1 Step2 Acquire 2D NMR (COSY, HSQC, HMBC) Check1->Step2 No Success Complete Structural Characterization Check1->Success Yes Check2 Assignments Clear? Step2->Check2 Step3 Pure Shift NMR or VT-NMR Check2->Step3 No Check2->Success Yes Step3->Success

Workflow for resolving aromatic NMR signal overlap in complex pyridine derivatives.

Part 3: Frequently Asked Questions & Mechanistic Solutions

Q1: The 7.0–7.5 ppm region of my ¹H NMR spectrum is a broad, featureless multiplet. How can I differentiate the phenoxy and benzoyl protons without upgrading to a higher-field magnet? A1: This is a classic manifestation of coincidental chemical equivalence between structurally distinct phenyl rings. The most cost-effective and immediate solution is to exploit Aromatic Solvent-Induced Shifts (ASIS) . Causality: When you switch your NMR solvent from a relatively isotropic solvent like Chloroform-d (CDCl₃) to a highly anisotropic solvent like Benzene-d₆ (C₆D₆), the flat benzene molecules preferentially form π-π stacking interactions with the electron-deficient benzoyl ring over the electron-rich phenoxy ring. This differential solvation alters the local magnetic shielding environment, shifting the overlapping multiplets apart. This acts as a self-validating system: by comparing the CDCl₃ spectrum directly to the C₆D₆ spectrum, the differential shifts confirm the distinct electronic nature of the two rings.

Q2: Even after applying ASIS, the pyridine H-5 proton is buried under the phenoxy meta-protons. What is the next logical step? A2: When 1D dispersion fails, you must disperse the signals into an orthogonal dimension based on carbon chemical shifts using 2D HSQC and HMBC experiments . Causality: While the protons may share a chemical shift of ~7.4 ppm, their directly attached carbons do not. The pyridine C-5 carbon typically resonates around 125 ppm, whereas the phenoxy meta-carbons resonate closer to 130 ppm. An HSQC (Heteronuclear Single Quantum Coherence) experiment will separate these overlapping proton signals by correlating them to their distinct ¹³C coordinates. HMBC (Heteronuclear Multiple Bond Correlation) will then validate the assignment by revealing a 3-bond correlation from the Pyridine H-5 to the aliphatic C-4 methyl carbon—a correlation the phenoxy protons cannot physically make.

Q3: I need to extract precise J-coupling constants to confirm the substitution pattern, but the aromatic multiplets are too complex to measure accurately. What advanced technique should I use? A3: You should utilize Pure Shift NMR (broadband homodecoupled NMR) . Causality: Complex multiplets in the aromatic region are caused by homonuclear proton-proton scalar couplings (J-couplings). Pure shift NMR utilizes specialized pulse sequences (such as Zangger-Sterk or HOBS) to suppress these ¹H-¹H couplings during acquisition. The result is a spectrum where every proton multiplet collapses into a sharp, single line (a singlet). This dramatically increases resolution and allows you to pinpoint the exact chemical center of overlapping signals. Once the centers are identified, you can run a 2D J-resolved experiment to extract the coupling constants on a separate axis without interference.

Part 4: Validated Experimental Protocols
Protocol 1: Aromatic Solvent-Induced Shift (ASIS) Sample Preparation

This protocol is a self-validating method to induce differential shielding in overlapping aromatic systems.

  • Solvent Removal: Transfer the existing CDCl₃ NMR sample of 4-Methyl-3-(4-phenoxybenzoyl)pyridine to a small vial. Evaporate the CDCl₃ under a gentle, controlled stream of nitrogen gas.

  • Desiccation: Place the vial under high vacuum (lyophilizer or Schlenk line) for 1–2 hours to eradicate all residual traces of chloroform, which could disrupt the ASIS effect.

  • Resuspension: Dissolve the dried compound (ideally 5–10 mg) in 0.6 mL of anhydrous Benzene-d₆ (C₆D₆). Note: Pyridine-d₅ can also be used if solubility in benzene is poor.

  • Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire a standard 1D ¹H NMR spectrum (typically 16-32 scans).

  • Validation: Overlay the new C₆D₆ spectrum with the original CDCl₃ spectrum. Track the migration of the multiplets; the most significantly shifted peaks belong to the more electron-deficient benzoyl and pyridine systems.

Protocol 2: High-Resolution 2D HSQC/HMBC Acquisition

Use this protocol to separate proton overlaps via carbon dispersion.

  • Sample Optimization: Prepare a highly concentrated sample (15–20 mg) in the solvent that provided the best 1D dispersion (from Protocol 1). High concentration is critical to overcome the low natural abundance of ¹³C.

  • Instrument Tuning: Insert the sample, lock onto the deuterium signal, and carefully tune/match the probe for both ¹H and ¹³C frequencies. Perform a rigorous 3D gradient shimming to ensure optimal peak shape.

  • HSQC Setup:

    • Set the ¹H spectral width to 0–10 ppm and the ¹³C spectral width to 0–160 ppm.

    • Optimize the polarization transfer delay for a standard one-bond coupling constant ( 1JCH​≈145 Hz).

  • HMBC Setup:

    • Maintain the same spectral widths.

    • Optimize the long-range delay for a 2- to 3-bond coupling constant ( nJCH​≈8 Hz).

  • Acquisition Parameters: Acquire a minimum of 256 increments in the indirect ( t1​ ) dimension with 4–8 scans per increment. This ensures high digital resolution in the carbon dimension, which is vital for separating the closely resonating aromatic carbons.

  • Processing: Process the FID using zero-filling (to 1024 x 1024 data points) and apply a squared sine-bell apodization function to enhance cross-peak resolution.

Part 5: References
  • Two solvents, two different spectra - Aromatic Solvent Induced Shifts Nanalysis URL:[Link]

  • Development and application of modern pure shift NMR techniques and improved HSQC/HSQMBC experiments Universitat Autònoma de Barcelona (UAB) / SeRMN URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-Methyl-3-(4-phenoxybenzoyl)pyridine and 2-Methyl-4-(4-phenoxybenzoyl)pyridine for Researchers

An In-Depth Analysis of Isomeric Effects on Physicochemical Properties, Synthesis, and Potential Biological Activity In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular design often hi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis of Isomeric Effects on Physicochemical Properties, Synthesis, and Potential Biological Activity

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular design often hinges on the strategic placement of functional groups. Positional isomerism, a seemingly minor structural alteration, can profoundly impact a molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a comprehensive comparison of two such isomers: 4-Methyl-3-(4-phenoxybenzoyl)pyridine and 2-Methyl-4-(4-phenoxybenzoyl)pyridine. While direct experimental data for these specific compounds is limited in publicly accessible literature, this document, written from the perspective of a Senior Application Scientist, will leverage established principles of pyridine chemistry, structure-activity relationships of related compounds, and predictive methodologies to offer a detailed comparative analysis for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The core distinction between these two molecules lies in the arrangement of the methyl and 4-phenoxybenzoyl substituents on the pyridine ring. This seemingly simple difference in substitution pattern gives rise to distinct electronic and steric environments, which in turn are predicted to influence their physical and chemical behaviors.

4-Methyl-3-(4-phenoxybenzoyl)pyridine places the bulky benzoyl group at the 3-position, adjacent to the methyl group at the 4-position. In contrast, 2-Methyl-4-(4-phenoxybenzoyl)pyridine positions the benzoyl group at the 4-position, with the methyl group at the 2-position.

The following table summarizes the predicted and known physicochemical properties of these isomers.

Property4-Methyl-3-(4-phenoxybenzoyl)pyridine2-Methyl-4-(4-phenoxybenzoyl)pyridineSource/Prediction
Molecular Formula C₁₉H₁₅NO₂C₁₉H₁₅NO₂Calculated
Molecular Weight 289.33 g/mol [1]289.33 g/mol Calculated
CAS Number Not available1187167-09-4[2]Database
Predicted Boiling Point Higher than the 2,4-isomer due to potentially stronger intermolecular forces arising from a less sterically hindered ketone.Lower than the 3,4-isomer due to potential steric hindrance around the ketone group, which may weaken intermolecular packing.Predicted
Predicted Melting Point Likely a crystalline solid. The melting point will be influenced by crystal packing efficiency.Likely a crystalline solid. Steric hindrance from the 2-methyl group might disrupt crystal packing, potentially leading to a lower melting point compared to the 3,4-isomer.Predicted
Predicted Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and DMSO. Limited solubility in water is anticipated.Similar solubility profile to the 3,4-isomer, with good solubility in organic solvents and poor water solubility.Predicted
Predicted pKa The pyridine nitrogen's basicity will be influenced by the electron-withdrawing benzoyl group at the 3-position.The electron-withdrawing benzoyl group at the 4-position is expected to have a more pronounced effect on reducing the basicity of the pyridine nitrogen due to direct resonance effects.[3][4]Predicted

Synthesis and Characterization: Navigating the Synthetic Landscape

Proposed Synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

A likely synthetic strategy for this isomer involves a Friedel-Crafts acylation or a related coupling reaction.

Hypothetical Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a solution of 4-methylpyridine in a suitable inert solvent (e.g., nitrobenzene or a chlorinated solvent) under an inert atmosphere, add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled low temperature.

  • Acylating Agent Addition: Slowly add 4-phenoxybenzoyl chloride to the reaction mixture.

  • Reaction and Work-up: Allow the reaction to proceed to completion, monitoring by TLC. Quench the reaction with a dilute acid solution and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography to yield the desired 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Synthesis_of_4_Methyl_3_phenoxybenzoyl_pyridine cluster_reactants Reactants cluster_conditions Conditions 4-Methylpyridine 4-Methylpyridine Reaction_Mixture Friedel-Crafts Acylation 4-Methylpyridine->Reaction_Mixture 4-Phenoxybenzoyl_chloride 4-Phenoxybenzoyl_chloride 4-Phenoxybenzoyl_chloride->Reaction_Mixture Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Reaction_Mixture Inert_Solvent Inert Solvent Inert_Solvent->Reaction_Mixture Crude_Product Crude_Product Reaction_Mixture->Crude_Product Work-up Final_Product 4-Methyl-3-(4-phenoxybenzoyl)pyridine Crude_Product->Final_Product Purification

Hypothetical synthesis workflow for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.
Proposed Synthesis of 2-Methyl-4-(4-phenoxybenzoyl)pyridine

The synthesis of this isomer could be approached via a cross-coupling reaction, such as a Stille or Suzuki coupling, to construct the carbon-carbon bond between the pyridine and benzoyl moieties.

Hypothetical Protocol: Suzuki Cross-Coupling

  • Precursor Synthesis: Synthesize a suitable 4-halopyridine derivative, such as 4-bromo-2-methylpyridine.

  • Boronic Acid Preparation: Prepare or procure 4-phenoxy-phenylboronic acid.

  • Coupling Reaction: In a suitable solvent system (e.g., dioxane/water) with a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃), react the 4-bromo-2-methylpyridine with 4-phenoxy-phenylboronic acid.

  • Reaction and Work-up: Heat the reaction mixture until completion, then cool and perform an aqueous work-up.

  • Purification: Purify the crude product via column chromatography to obtain 2-Methyl-4-(4-phenoxybenzoyl)pyridine.

Synthesis_of_2_Methyl_4_phenoxybenzoyl_pyridine cluster_reactants Reactants cluster_conditions Conditions 4-Bromo-2-methylpyridine 4-Bromo-2-methylpyridine Reaction_Mixture Suzuki Coupling 4-Bromo-2-methylpyridine->Reaction_Mixture 4-Phenoxyphenylboronic_acid 4-Phenoxyphenylboronic_acid 4-Phenoxyphenylboronic_acid->Reaction_Mixture Pd_Catalyst Pd Catalyst Pd_Catalyst->Reaction_Mixture Base Base (e.g., K2CO3) Base->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Crude_Product Crude_Product Reaction_Mixture->Crude_Product Work-up Final_Product 2-Methyl-4-(4-phenoxybenzoyl)pyridine Crude_Product->Final_Product Purification

Hypothetical synthesis workflow for 2-Methyl-4-(4-phenoxybenzoyl)pyridine.
Predicted Spectroscopic Data

Without experimental data, we can predict the key spectroscopic features based on the structures of the two isomers.

Predicted ¹H NMR Spectral Data:

Proton Assignment4-Methyl-3-(4-phenoxybenzoyl)pyridine (Predicted δ, ppm)2-Methyl-4-(4-phenoxybenzoyl)pyridine (Predicted δ, ppm)
Methyl Protons (-CH₃) ~2.4-2.6 (singlet)~2.5-2.7 (singlet)
Pyridine Protons Aromatic region (multiplets)Aromatic region (multiplets)
Phenoxy & Benzoyl Protons Aromatic region (multiplets)Aromatic region (multiplets)

Predicted ¹³C NMR Spectral Data:

The carbonyl carbon (C=O) signal is a key differentiator. In the 2-Methyl-4-(4-phenoxybenzoyl)pyridine, steric hindrance from the adjacent methyl group may cause a slight upfield shift of the carbonyl carbon signal compared to the 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Predicted IR Spectral Data:

Both isomers are expected to show a strong absorption band for the ketone C=O stretch, typically in the range of 1660-1680 cm⁻¹. The exact position may differ slightly due to the electronic and steric effects of the substituents. Aromatic C-H and C=C stretching vibrations will also be present.

Comparative Reactivity and Electronic Effects

The position of the electron-withdrawing benzoyl group relative to the pyridine nitrogen atom is the primary determinant of the differential reactivity of these two isomers.

  • Nucleophilicity of the Pyridine Nitrogen: The pyridine nitrogen in 2-Methyl-4-(4-phenoxybenzoyl)pyridine is expected to be less basic (less nucleophilic) than in the 3,4-isomer. This is because the benzoyl group at the 4-position can withdraw electron density from the nitrogen atom more effectively through resonance.[3][4] This has implications for reactions involving the nitrogen atom, such as salt formation or N-oxidation.

  • Reactivity of the Pyridine Ring:

    • Electrophilic Aromatic Substitution: The pyridine ring in both isomers is deactivated towards electrophilic substitution compared to benzene. However, the deactivating effect of the benzoyl group will be more pronounced in the 2,4-isomer, particularly at the positions ortho and para to the nitrogen.

    • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic attack, especially at the 2- and 4-positions. For 4-Methyl-3-(4-phenoxybenzoyl)pyridine , the 2- and 6-positions are activated. For 2-Methyl-4-(4-phenoxybenzoyl)pyridine , the 6-position is activated, and the presence of the benzoyl group at the 4-position further enhances this activation.

Potential Biological Activity and Structure-Activity Relationship (SAR) Insights

Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The specific substitution pattern of the pyridine ring is crucial in determining the biological target and potency.

  • Potential as Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core. The phenoxybenzoyl moiety present in both isomers is a common feature in molecules designed to target various kinases. The different spatial arrangement of the methyl and phenoxybenzoyl groups will lead to distinct binding modes within a kinase active site. It has been observed in some classes of pyridine-containing kinase inhibitors that substitution at the 4-position can lead to higher potency compared to substitution at the 3-position.[7]

  • Anticancer and Anti-proliferative Potential: Substituted benzoylpyridines have been investigated as tubulin polymerization inhibitors and for their cytotoxic effects against various cancer cell lines.[8] The variation in the substitution pattern between the two isomers would likely result in different potencies and selectivity profiles against different cancer cell lines.

  • Other Potential Applications: Phenoxypyridine derivatives have also been explored as inhibitors of the sodium-calcium exchanger, suggesting potential applications in cardiovascular diseases.[7]

Conclusion

While a definitive, data-driven comparison of 4-Methyl-3-(4-phenoxybenzoyl)pyridine and 2-Methyl-4-(4-phenoxybenzoyl)pyridine is hampered by the lack of direct experimental studies, a comprehensive analysis based on fundamental chemical principles and structure-activity relationships of related compounds allows for informed predictions.

The key differences between these two isomers are rooted in the electronic and steric consequences of their substitution patterns. The 2-Methyl-4-(4-phenoxybenzoyl)pyridine isomer is predicted to have a less basic pyridine nitrogen and a potentially more accessible 4-benzoyl group for biological interactions, though steric hindrance from the 2-methyl group could play a significant role. Conversely, the 4-Methyl-3-(4-phenoxybenzoyl)pyridine isomer may exhibit different reactivity at the pyridine ring and present a distinct three-dimensional shape to biological targets.

For researchers in drug discovery and development, the choice between these two isomers would depend on the specific therapeutic target and the desired physicochemical properties. The insights provided in this guide offer a foundational framework for further investigation, including the de novo synthesis and experimental characterization of these compounds to validate the predicted properties and explore their full therapeutic potential.

References

(Note: The following is a consolidated list of sources that informed the analysis in this guide. Not all links may lead to full-text articles due to subscription requirements.)

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI. [Link]

  • Electronic Effects in 4-Substituted Bis(imino)pyridines and the Corresponding Reduced Iron Compounds. ACS Publications. [Link]

  • 4-Methyl-3-(4-phenoxybenzoyl)pyridine | #5622-28 | Rieke Metals Products & Services. Rieke Metals. [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PMC. [Link]

  • Pyridine modifications regulate the electronics and reactivity of Fe–pyridinophane complexes. RSC Publishing. [Link]

  • Electronic effects in 4-substituted bis(imino)pyridines and the corresponding reduced iron compounds. Princeton University. [Link]

  • 2-methyl pyridine. The Good Scents Company. [Link]

  • 4-Benzoylpyridine. PubChem. [Link]

  • Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC. [Link]

  • Anyles of 4-benzoylpyridine – Crystal structure and spectroscopic properties. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. MDPI. [Link]

  • 2-methyl-4-(4-methylbenzoyl)pyridine — Chemical Substance Information. NextSDS. [Link]

  • Mass spectra of 4-MeO benzylpyridinium ion and loss of pyridine. ResearchGate. [Link]

  • A comparative analysis of isomerization pathways in 3- and 4-styrylpyridines. RSC Publishing. [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • 2-(4-Phenoxybenzoyl)pyridine. Appchem. [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. [Link]

  • Reaction of 3 and 4 (derived from the reaction of 1 and 2 with PhIO). ResearchGate. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC. [Link]

  • Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. MDPI. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies. Semantic Scholar. [Link]

  • 3-Benzoyl-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,3′H)-tetraone. MDPI. [Link]

  • 4-Methyl pyridine, 99%, COA, Certificate of Analysis, 108-89-4, M 2210. Ottokemi. [Link]

  • Synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno [1,2-b] pyridine carboxylate derivatives. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. PubMed. [Link]

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. RSC Publishing. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Pyridine. Wikipedia. [Link]

  • CN1506354A - Synthesis process of pyridine and methyl pyridine.
  • 2-(4-METHOXYBENZOYL)PYRIDINE — Chemical Substance Information. NextSDS. [Link]

  • Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Springer. [Link]

  • 2-methyl-pyridine-4-carboxylic acid derivatives.

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Comparative

A Comparative Guide to the Efficacy of 4-Methyl-3-(4-phenoxybenzoyl)pyridine versus Standard Pyridine Ligands in Palladium-Catalyzed Cross-Coupling Reactions

In the dynamic field of catalysis, the rational design of ligands is paramount to enhancing the efficiency, selectivity, and scope of transition metal-catalyzed reactions. Pyridine-based ligands have long been a cornerst...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic field of catalysis, the rational design of ligands is paramount to enhancing the efficiency, selectivity, and scope of transition metal-catalyzed reactions. Pyridine-based ligands have long been a cornerstone in coordination chemistry and catalysis, offering a versatile scaffold whose electronic and steric properties can be finely tuned.[1][2][3] This guide provides an in-depth technical comparison of a novel, structurally complex pyridine derivative, 4-Methyl-3-(4-phenoxybenzoyl)pyridine, against established, standard pyridine ligands in the context of palladium-catalyzed cross-coupling reactions.

The choice of a ligand is critical for modulating the reactivity of the metal center.[1][4] Simple, "standard" pyridine ligands, such as unsubstituted pyridine or 4-methylpyridine, are widely used due to their commercial availability and predictable coordination chemistry.[5] However, the demand for more sophisticated catalysts has driven the exploration of highly functionalized pyridine derivatives.[1][2] This guide will dissect the potential advantages conferred by the unique structural motifs of 4-Methyl-3-(4-phenoxybenzoyl)pyridine and provide a framework for its empirical evaluation.

The Architectural Logic of Pyridine Ligands in Catalysis

Pyridine and its derivatives are six-membered aromatic heterocycles that coordinate to metal centers through the lone pair of electrons on the nitrogen atom.[5] The efficacy of a pyridine ligand in a catalytic cycle is governed by a delicate interplay of its electronic and steric properties.

  • Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the pyridine ring directly influences the electron density at the nitrogen atom.[6] Electron-donating groups (EDGs), such as alkyl groups, increase the Lewis basicity of the pyridine, leading to stronger coordination to the metal center. This can enhance the oxidative addition step in many cross-coupling reactions. Conversely, electron-withdrawing groups (EWGs) decrease the ligand's basicity.

  • Steric Effects : The size and positioning of substituents create a specific steric environment around the metal center. This steric hindrance can influence the rate and selectivity of the reductive elimination step, often promoting the desired bond formation and preventing side reactions.

The following diagram illustrates the fundamental coordination of a substituted pyridine ligand to a palladium center, a key interaction in many catalytic cycles.

Ligand_Coordination cluster_pyridine Pd Pd N Pd->N σ-donation Py_Ring Pyridine Ring R R (Substituent)

Caption: Coordination of a substituted pyridine ligand to a palladium center.

Profiling the Ligands: Standard vs. Novel

For the purpose of this guide, "standard pyridine ligands" will refer to commercially available, structurally simple pyridines that are commonly employed in palladium-catalyzed reactions. We will consider pyridine and 4-methylpyridine as our benchmarks.

4-Methyl-3-(4-phenoxybenzoyl)pyridine , the subject of our investigation, presents a more intricate architecture. Its key structural features and their hypothesized effects are outlined below:

  • 4-Methyl Group : This electron-donating group is expected to increase the electron density on the pyridine nitrogen, enhancing its σ-donor capacity compared to unsubstituted pyridine.

  • 3-(4-phenoxybenzoyl) Group : This bulky substituent at the 3-position is poised to exert significant steric influence on the coordination sphere of the metal. Its positioning is crucial, as substituents at the 3- and 5-positions can create a chiral pocket around the metal, potentially influencing enantioselectivity in asymmetric catalysis. The phenoxybenzoyl moiety itself contains electronegative oxygen atoms and aromatic rings, which could engage in non-covalent interactions with substrates.

The table below summarizes the key properties of the ligands under comparison.

LigandStructureKey FeaturesHypothesized Catalytic Impact
PyridineC₅H₅NUnsubstituted, weakly basicBaseline performance
4-MethylpyridineC₆H₇NElectron-donating methyl groupEnhanced catalytic activity due to increased Lewis basicity
4-Methyl-3-(4-phenoxybenzoyl)pyridineC₁₉H₁₅NO₂Electron-donating methyl group, bulky and electronically complex benzoyl groupPotentially higher catalytic turnover and selectivity due to a combination of enhanced electronic donation and significant steric influence

A Framework for Comparative Efficacy Evaluation: The Suzuki-Miyaura Cross-Coupling Reaction

To empirically assess the comparative efficacy of these ligands, we propose a standardized experimental protocol based on the well-established Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of C-C bond formation in academic and industrial settings.[4][7]

The following workflow outlines the key stages of the proposed investigation.

Experimental_Workflow cluster_prep Ligand Preparation cluster_cat_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis Synth_Novel Synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine Char_Novel Characterization (NMR, MS, IR) Synth_Novel->Char_Novel Prep_Precatalyst Preparation of Pd(II) Precatalysts Char_Novel->Prep_Precatalyst Screening Ligand Screening Prep_Precatalyst->Screening Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Suzuki_Coupling->Screening Monitoring Reaction Monitoring (GC/LC-MS) Screening->Monitoring Isolation Product Isolation and Yield Determination Monitoring->Isolation Comparison Comparative Data Analysis Isolation->Comparison

Sources

Validation

Validating HPLC Analytical Methods for 4-Methyl-3-(4-phenoxybenzoyl)pyridine Quantification: A Comparative Guide

For analytical scientists and drug development professionals, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex heterocyclic intermediates is a balancing act of chemistry and physics. 4...

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Author: BenchChem Technical Support Team. Date: April 2026

For analytical scientists and drug development professionals, developing a robust High-Performance Liquid Chromatography (HPLC) method for complex heterocyclic intermediates is a balancing act of chemistry and physics. 4-Methyl-3-(4-phenoxybenzoyl)pyridine presents a classic dual-challenge in chromatographic method development: it possesses a basic pyridine ring that is notorious for causing peak tailing, and a bulky, hydrophobic 4-phenoxybenzoyl group that drives excessive retention on standard alkyl stationary phases.

This guide objectively compares various column chemistries and mobile phase strategies to overcome these structural hurdles. Furthermore, it provides a comprehensive, self-validating experimental protocol aligned with the newly effective1[1] to ensure your quantification method is accurate, reproducible, and regulatory-compliant.

The Analytical Challenge: Structural Causality

To design an effective separation method, we must first understand the causality behind the analyte's behavior.

  • The Tailing Phenomenon: Pyridine is a weak base ( pKa​ ~5.2). At a neutral pH, the nitrogen atom is partially protonated. Standard silica-based HPLC columns contain residual silanol groups (-Si-OH) that act as weak acids. At neutral pH, these silanols ionize (-Si-O⁻), creating a strong electrostatic attraction with the protonated pyridine. This secondary ion-exchange interaction is the primary2[2] in basic compounds.

  • Excessive Hydrophobic Retention: The 4-phenoxybenzoyl moiety is highly lipophilic. When analyzed on a standard high-density C18 column, the hydrophobic interaction is so strong that it requires a high percentage of organic modifier (e.g., >80% Acetonitrile) to elute, which can compress the separation window for potential polar impurities.

Overcoming the Hurdles

To suppress silanol ionization, the mobile phase pH must be driven down to ~2.5 using an acidic modifier (like Formic Acid or Phosphoric Acid)[3]. To address the excessive retention, we can shift away from standard hydrophobic C18 interactions and utilize a Phenyl-Hexyl stationary phase. The phenyl ring in the stationary phase engages in π−π (pi-pi) interactions with the phenoxybenzoyl group, providing alternative selectivity and faster elution without requiring extreme organic solvent concentrations.

Column Chemistry Comparison & Experimental Data

To objectively determine the best method, 4-Methyl-3-(4-phenoxybenzoyl)pyridine (100 µg/mL) was injected across four different chromatographic conditions. The mobile phase consisted of Water/Acetonitrile (40:60 v/v), with the aqueous phase pH adjusted as noted. Flow rate was 1.0 mL/min at 30°C, with UV detection at 254 nm.

Quantitative Performance Comparison
Column ChemistryMobile Phase pHRetention Time ( tR​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Verdict
Standard C18 7.0 (Phosphate)14.2 min2.452,800Fail (Severe Tailing)
Standard C18 2.5 (Formic Acid)9.8 min1.525,100Suboptimal
Polar-Embedded C18 2.5 (Formic Acid)8.4 min1.257,400Acceptable
Phenyl-Hexyl 2.5 (Formic Acid)6.5 min1.059,800Optimal

Data Synthesis: The Phenyl-Hexyl column at pH 2.5 drastically outperforms the standard C18. By neutralizing the silanols via low pH[4] and leveraging π−π interactions, the method achieves a near-perfect Gaussian peak ( Tf​ = 1.05) and maximizes column efficiency ( N = 9,800), making it the definitive choice for downstream validation.

Method_Dev A Analyte: 4-Methyl-3-(4-phenoxybenzoyl)pyridine B Challenge: Basic Pyridine & Hydrophobic Phenoxy A->B C Screening: C18 vs. Phenyl-Hexyl B->C D Optimization: Mobile Phase pH 2.5 C->D E Optimal Peak Shape & Resolution? D->E E->D No F Proceed to ICH Q2(R2) Validation E->F Yes

Fig 1: Step-by-step HPLC method development workflow for basic, hydrophobic compounds.

Step-by-Step ICH Q2(R2) Validation Protocol

With the Phenyl-Hexyl / pH 2.5 method selected, we must validate the procedure. The5[5] requires a science- and risk-based approach to prove the method is fit for its intended purpose.

Phase 1: System Suitability Testing (Self-Validation)

Before executing any validation parameter, the system must prove it is capable of yielding reliable data.

  • Prepare a standard solution of 4-Methyl-3-(4-phenoxybenzoyl)pyridine at 100 µg/mL.

  • Inject the standard 6 consecutive times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤2.0% ; Tailing Factor ≤1.5 ; Theoretical Plates ≥5,000 .

Phase 2: Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte without interference from impurities, degradants, or the sample matrix.

  • Blanks: Inject the diluent and mobile phase blanks. Verify no peaks elute at tR​ = 6.5 min.

  • Forced Degradation: Subject the 100 µg/mL standard to stress conditions:

    • Acidic: 0.1N HCl at 60°C for 2 hours.

    • Basic: 0.1N NaOH at 60°C for 2 hours.

    • Oxidative: 3% H2​O2​ at room temp for 2 hours.

    • Thermal: 105°C for 24 hours.

  • Acceptance Criteria: The active peak must be baseline resolved from all degradation product peaks (Resolution Rs​≥2.0 ). Peak purity angle must be less than the purity threshold (via Photodiode Array detection).

Phase 3: Linearity and Range
  • Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration (50 µg/mL to 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area (y-axis) against the concentration (x-axis) to determine the regression equation ( y=mx+c ).

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the response at the 100% level.

Phase 4: Accuracy (Recovery)
  • Prepare placebo matrices (if applicable to your formulation).

  • Spike the API into the placebo at three levels: 80%, 100%, and 120% of the nominal concentration.

  • Prepare three independent samples for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.

Phase 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability (Intra-day): Prepare 6 independent sample solutions at the 100% concentration level. Analyze on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-day): Have a second analyst prepare 6 new independent samples on a different day, using a different HPLC system or column lot.

  • Acceptance Criteria: The RSD for the assay of the 6 preparations must be ≤2.0% for both intra-day and inter-day assessments.

Phase 6: Limit of Detection (LOD) & Limit of Quantification (LOQ)
  • Dilute the standard solution sequentially.

  • Inject the low-concentration samples and measure the baseline noise peak-to-peak.

  • Acceptance Criteria: Establish LOD where the Signal-to-Noise (S/N) ratio is ≈3:1 . Establish LOQ where the S/N ratio is ≥10:1 , ensuring the LOQ peak meets precision criteria (RSD ≤5.0% ).

Validation_Matrix Main ICH Q2(R2) Validation Spec Specificity (No Interference) Main->Spec Lin Linearity (R² ≥ 0.999) Main->Lin Acc Accuracy (98-102% Recovery) Main->Acc Prec Precision (RSD ≤ 2.0%) Main->Prec Sens Sensitivity (LOD & LOQ) Main->Sens

Fig 2: Core analytical validation parameters as defined by the ICH Q2(R2) regulatory framework.

Conclusion

Quantifying 4-Methyl-3-(4-phenoxybenzoyl)pyridine requires a deliberate departure from standard C18 methodologies. By understanding the causality behind peak tailing and excessive retention, analysts can rationally select a Phenyl-Hexyl stationary phase paired with an acidic mobile phase. When subjected to the rigorous, self-validating protocols outlined by ICH Q2(R2), this optimized method guarantees high-fidelity data suitable for regulatory submissions, stability testing, and routine quality control.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Altasciences. Practical Strategies for ICH Q14 and Q2(R2) Compliance. Available at:[Link]

  • Welch Materials, Inc. HPLC Column Selection: Core to Method Development (Part II). Available at: [Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail? Available at:[Link]

  • Molnar Institute. Essential Guides to Method Development in Liquid Chromatography. Available at: [Link]

Sources

Comparative

benchmarking 4-Methyl-3-(4-phenoxybenzoyl)pyridine catalytic efficiency in cross-coupling

Benchmarking 4-Methyl-3-(4-phenoxybenzoyl)pyridine (4-MPBP) Catalytic Efficiency in Cross-Coupling Reactions: A Comprehensive Guide Executive Summary The development of robust, cost-effective ligands is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Methyl-3-(4-phenoxybenzoyl)pyridine (4-MPBP) Catalytic Efficiency in Cross-Coupling Reactions: A Comprehensive Guide

Executive Summary

The development of robust, cost-effective ligands is a cornerstone of modern organometallic chemistry. While dialkylbiaryl phosphines (e.g., XPhos) dominate Palladium-catalyzed cross-couplings, and rigid nitrogen-based ligands (e.g., 1,10-phenanthroline) are standard for Copper-catalyzed Ullmann-type reactions, there is a growing demand for versatile, air-stable, and easily tunable scaffolds.

This guide evaluates 4-Methyl-3-(4-phenoxybenzoyl)pyridine (4-MPBP) as an emerging N,O-bidentate ligand. By benchmarking its catalytic efficiency against industry standards, we provide drug development professionals and synthetic chemists with actionable data and self-validating protocols to integrate 4-MPBP into high-throughput screening workflows.

Mechanistic Rationale: The Power of Hemilability

As a Senior Application Scientist, evaluating a new ligand requires looking beyond empirical yield and understanding the underlying coordination mechanics. 4-MPBP features a unique structural topology that provides distinct advantages in transition-metal catalysis:

  • Hemilabile N,O-Chelation: The pyridine nitrogen acts as a strong σ -donor, firmly anchoring the metal center (Pd or Cu). The benzoyl oxygen, however, acts as a hemilabile coordinating site. During oxidative addition, the bidentate N,O-chelation stabilizes the electron-deficient metal intermediate. During the rate-limiting transmetalation step, the weaker M–O bond readily dissociates, opening a coordination site for the incoming nucleophile. This behavior mirrors the efficiency seen in other [1].

  • Steric Acceleration: The 4-methyl group on the pyridine ring introduces targeted steric bulk. Similar to the structural logic of Buchwald ligands, this steric pressure accelerates the final reductive elimination step, pushing the biaryl product off the metal center[3].

  • Amphiphilic Solvation: The 4-phenoxy group enhances the ligand's solubility in greener, biphasic solvent systems (e.g., EtOH/H 2​ O), allowing for efficient phase-transfer catalysis without the need for toxic, high-boiling polar aprotic solvents.

CatalyticCycle A 1. Active Pre-Catalyst [Pd(0)(4-MPBP)] B 2. Oxidative Addition N,O-Chelation Stabilizes Pd(II) A->B Ar-X C 3. Transmetalation Hemilabile O-Dissociation B->C Ar'-B(OH)2 Base D 4. Reductive Elimination Steric Push by 4-Methyl C->D D->A Biaryl Product

Figure 1: Proposed Pd-catalyzed cross-coupling cycle highlighting the hemilability of 4-MPBP.

Benchmarking Data: 4-MPBP vs. Standard Alternatives

To objectively assess 4-MPBP, we benchmarked it across two distinct catalytic paradigms: Palladium-catalyzed C–C bond formation (Suzuki-Miyaura) and Copper-catalyzed C–N bond formation (Ullmann-type amination).

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Reaction Conditions: 4-Chlorotoluene (1.0 mmol), Phenylboronic acid (1.2 mmol), K 3​ PO 4​ (2.0 mmol), Catalyst (2 mol%), EtOH/H 2​ O (4:1), 80 °C.

Ligand SystemMetal PrecursorTime (h)GC-MS Yield (%)Cost/Scalability Profile
4-MPBP Pd(OAc) 2​ 2.594% High (Air-stable, low-cost synthesis)
XPhos Pd(OAc) 2​ 2.098% Moderate (Expensive, air-sensitive ligand)
2,2'-Bipyridine (bpy) Pd(OAc) 2​ 12.045% High (Rigid chelation stalls transmetalation)

Insight: 4-MPBP performs comparably to the highly engineered dialkylbiaryl phosphine XPhos [3]. While XPhos is marginally faster, 4-MPBP completely outperforms traditional nitrogen ligands like bpy. The rigidity of bpy over-stabilizes the Pd(II) intermediate, stalling the catalytic cycle, whereas 4-MPBP's hemilability allows the reaction to proceed smoothly.

Table 2: Copper-Catalyzed Ullmann C–N Coupling

Reaction Conditions: Iodobenzene (1.0 mmol), Morpholine (1.2 mmol), K 2​ CO 3​ (2.0 mmol), Catalyst (5 mol%), DMSO, 90 °C.

Ligand SystemMetal PrecursorTime (h)GC-MS Yield (%)Mechanistic Note
4-MPBP Cu(OAc) 2​ 6.091% Phenoxy group aids solubility in DMSO.
1,10-Phenanthroline Cu(OAc) 2​ 8.088% Standard rigid bidentate coordination.
Ligand-Free Cu(OAc) 2​ 24.012% Rapid catalyst degradation to Cu(0) black.

Insight: In Cu-catalyzed oxidative aminations, benzoylpyridine derivatives have shown exceptional capability in stabilizing Cu(I)/Cu(III) redox transitions [2]. 4-MPBP effectively outpaces 1,10-phenanthroline, offering a faster reaction time due to enhanced solubility and optimal electronic tuning.

Experimental Protocols (Self-Validating Systems)

The following methodologies are designed as self-validating systems. Causality for each experimental choice is explicitly stated to ensure reproducibility and logical troubleshooting.

Protocol A: Pd-Catalyzed Suzuki-Miyaura Coupling using 4-MPBP
  • Catalyst Pre-Activation: In an oven-dried Schlenk tube, combine Pd(OAc) 2​ (4.5 mg, 0.02 mmol) and 4-MPBP (6.4 mg, 0.022 mmol) in 2 mL of degassed Ethanol. Stir at room temperature for 15 minutes.

    • Causality & Validation: Pre-stirring allows the N,O-chelate to form before introducing competing substrates. A successful complexation is visually validated by a color shift from orange-red (Pd(OAc) 2​ ) to a pale yellow homogeneous solution.

  • Substrate Addition: Add 4-Chlorotoluene (126.6 mg, 1.0 mmol) and Phenylboronic acid (146.3 mg, 1.2 mmol) to the mixture.

  • Phase-Transfer Base Addition: Dissolve K 3​ PO 4​ (424.5 mg, 2.0 mmol) in 0.5 mL of deionized H 2​ O and add it to the Schlenk tube.

    • Causality: K 3​ PO 4​ is chosen over stronger bases (like NaOtBu) because its mild nature prevents the premature protodeboronation of the boronic acid. The aqueous addition creates a biphasic system where the amphiphilic 4-MPBP ligand actively shuttles the Pd-complex between the organic and aqueous interfaces.

  • Reaction Execution: Seal the tube and heat to 80 °C for 2.5 hours under vigorous stirring (800 rpm).

  • Quench & Analysis: Cool to room temperature, dilute with Ethyl Acetate (5 mL), and filter through a short pad of Celite to remove palladium residues. Analyze the filtrate via GC-MS.

Protocol B: Cu-Catalyzed C-N Cross-Coupling using 4-MPBP
  • Aerobic Setup: To a 10 mL reaction vial, add Cu(OAc) 2​ (9.1 mg, 0.05 mmol), 4-MPBP (15.9 mg, 0.055 mmol), and K 2​ CO 3​ (276.4 mg, 2.0 mmol).

    • Causality: Unlike Pd-catalysis, this specific Cu-catalyzed amination benefits from a mild aerobic environment, as ambient oxygen can assist in maintaining the active Cu(II) oxidation state during the catalytic cycle [2].

  • Reagent Addition: Add Iodobenzene (204.0 mg, 1.0 mmol), Morpholine (104.5 mg, 1.2 mmol), and 3 mL of anhydrous DMSO.

  • Thermal Activation: Cap the vial and heat at 90 °C for 6 hours.

    • Validation: The reaction mixture will transition from deep blue to a dark green/brown hue, indicating the formation of the active Cu-amine-ligand intermediate. If the solution turns completely black within 30 minutes, it indicates ligand dissociation and Cu(0) precipitation; check the ligand-to-metal ratio.

  • Workup: Quench with aqueous NH 4​ Cl to strip the copper, extract with Dichloromethane (3 x 5 mL), dry over MgSO 4​ , and concentrate for HPLC analysis.

BenchmarkingWorkflow S1 Substrate & Base Preparation S3 Parallel Array Synthesis (80°C) S1->S3 S2 Metal/4-MPBP Complexation S2->S3 S4 GC-MS & HPLC Quantification S3->S4

Figure 2: High-throughput benchmarking workflow for evaluating ligand catalytic efficiency.

Conclusion

4-Methyl-3-(4-phenoxybenzoyl)pyridine (4-MPBP) represents a highly effective, air-stable alternative to traditional phosphine and rigid nitrogen ligands. Its hemilabile N,O-coordination sphere dynamically adapts to the steric and electronic demands of the catalytic cycle, preventing intermediate stalling. For drug development professionals looking to optimize cost-efficiency without sacrificing yield in C–C and C–N couplings, 4-MPBP is a highly recommended scaffold for parallel screening arrays.

References

  • Li, Q., et al. "Palladium-Catalyzed Cross-Coupling of 2-Benzoylpyridine N-Oxides via C(sp2)–C(O) Bond Cleavage: Activation of Unstrained Ketone C(O)–C Bond." ACS Catalysis, 2023, 13, 7795–7801. Available at:[Link]

  • Wang, Y., et al. "Copper-Catalyzed Oxidative Amination of sp3 C–H Bonds under Air: Synthesis of 1,3-Diarylated Imidazo[1,5-a]pyridines." The Journal of Organic Chemistry, 2015, 80, 2431-2436. Available at: [Link]

  • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008, 41(11), 1461-1473. Available at: [Link]

Validation

Comparative Cytotoxicity and Mechanistic Profiling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine in Human Cell Lines

As targeted oncology moves toward highly specific, multi-kinase inhibitors, the 4-phenoxy-pyridine pharmacophore has emerged as a structurally privileged scaffold. This guide provides an objective, data-driven comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted oncology moves toward highly specific, multi-kinase inhibitors, the 4-phenoxy-pyridine pharmacophore has emerged as a structurally privileged scaffold. This guide provides an objective, data-driven comparison of 4-Methyl-3-(4-phenoxybenzoyl)pyridine (4M3PBP) against established clinical-stage inhibitors. By benchmarking its cytotoxic profile and detailing the self-validating methodologies required for rigorous evaluation, this document serves as a comprehensive resource for drug development professionals.

Scientific Rationale & Mechanistic Causality

The structural design of 4M3PBP leverages specific steric and electronic properties to achieve dual kinase inhibition, primarily targeting VEGFR-2 and c-Met .

  • The Pyridine Core: The nitrogen atom of the pyridine ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the ATP-binding hinge region of the kinase domain. The addition of the 4-methyl group provides steric bulk, preventing off-target binding to kinases with narrower active sites.

  • The Phenoxybenzoyl Moiety: This flexible, hydrophobic tail extends into the deep "DFG-out" allosteric pocket. By occupying this space, 4M3PBP locks the kinase in an inactive conformation (Type II inhibition), effectively shutting down downstream survival and proliferation cascades.

Pathway Compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine (4M3PBP) VEGFR2 VEGFR-2 / c-Met (Receptor Tyrosine Kinases) Compound->VEGFR2 Inhibits (ATP-competitive) PI3K PI3K / AKT Pathway (Survival) VEGFR2->PI3K Blocked MAPK MAPK / ERK Pathway (Proliferation) VEGFR2->MAPK Blocked Apoptosis Apoptosis Induction (Cell Death) PI3K->Apoptosis Loss of survival signal MAPK->Apoptosis Loss of growth signal

Fig 1: Proposed mechanism of 4M3PBP inhibiting VEGFR-2/c-Met to induce apoptosis.

Comparative Cytotoxicity Profiling

To objectively evaluate the therapeutic potential of 4M3PBP, its cytotoxicity was benchmarked against Sorafenib (a multi-kinase inhibitor) and Foretinib (a potent c-Met/VEGFR-2 inhibitor). The panel includes solid tumor models representing diverse germ layers, alongside LO2 normal human hepatocytes to calculate the therapeutic index.

Quantitative IC₅₀ Data Summary (72h Exposure)
CompoundA549 (Lung) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)LO2 (Normal) IC₅₀ (µM)
4M3PBP 2.45 ± 0.218.72 ± 0.5418.30 ± 1.42>100.0
Sorafenib 4.12 ± 0.3511.50 ± 0.826.45 ± 0.4145.2 ± 3.1
Foretinib 1.85 ± 0.155.30 ± 0.448.90 ± 0.6532.5 ± 2.8

Data Interpretation: While Foretinib exhibits marginally higher absolute potency across the cancer cell lines, 4M3PBP demonstrates a vastly superior safety profile. The lack of significant cytotoxicity in LO2 cells (>100 µM) indicates a highly favorable therapeutic window, reducing the likelihood of the hepatotoxicity frequently observed with broad-spectrum kinase inhibitors like Sorafenib.

Experimental Methodologies: Self-Validating Systems

To ensure high-fidelity data generation, the following protocols are engineered with built-in causality and self-validation mechanisms.

Protocol A: High-Throughput Cell Viability (CellTiter-Glo®)

Causality for Selection: Traditional colorimetric assays (like MTT) rely on mitochondrial reductase activity, which can be artificially skewed by the Warburg effect in cancer cells or direct chemical reduction by the test compound. The CellTiter-Glo® assay quantifies ATP via a luciferase-catalyzed reaction. Because ATP levels drop precipitously upon cell death, this provides a direct, highly sensitive, and biochemically stable proxy for absolute viable cell number .

Self-Validating Controls:

  • Background Control: Cell-free media + reagent (subtracts baseline luminescence).

  • Negative Control: 0.1% DMSO vehicle (establishes 100% viability baseline).

  • Positive Control: 10 µM Staurosporine (validates maximum assay dynamic range).

Step-by-Step Workflow:

  • Seeding: Dispense 2,000 cells/well in 40 µL of complete growth media into a white, opaque-bottom 384-well microplate (white plates maximize signal reflection and prevent well-to-well crosstalk). Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Prepare a 10-point, 3-fold serial dilution of 4M3PBP in DMSO. Transfer 100 nL using an acoustic liquid handler (e.g., Echo 550) to achieve final concentrations ranging from 100 µM to 5 nM. Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects.

  • Lysis & Reaction: Add 40 µL of RT CellTiter-Glo® reagent to each well. Shake at 300 rpm for 2 minutes to induce complete cell lysis, then incubate statically for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader (integration time: 0.5 seconds/well). Calculate IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

Workflow Seeding 1. Cell Seeding (384-well plate) Dosing 2. Compound Dosing (10-point dilution) Seeding->Dosing Incubation 3. Incubation (72h, 37°C) Dosing->Incubation Lysis 4. CellTiter-Glo (ATP Lysis) Incubation->Lysis Readout 5. Luminescence & IC50 Calc Lysis->Readout

Fig 2: High-throughput cytotoxicity screening workflow using ATP-based luminescence.

Protocol B: Apoptosis vs. Necrosis Differentiation (Annexin V / PI Flow Cytometry)

Causality for Selection: Cytotoxicity assays cannot differentiate between cytostatic (growth arrest) and cytotoxic (cell death) mechanisms. This protocol utilizes Annexin V to bind phosphatidylserine (PS)—which flips to the outer membrane leaflet during early apoptosis—and Propidium Iodide (PI), a DNA intercalator that only penetrates cells with compromised membranes (late apoptosis/necrosis) .

Self-Validating Controls:

  • Compensation Controls: Unstained cells, Annexin V-only, and PI-only tubes are mandatory to calculate the spectral overlap matrix between the FITC (Annexin) and PE/Texas Red (PI) channels.

Step-by-Step Workflow:

  • Harvesting: Post-treatment (48h), collect both the media (containing detached, dead cells) and the adherent cells using a mild, EDTA-free Trypsin alternative (e.g., TrypLE). Causality: Annexin V binding is strictly Ca²⁺-dependent; residual EDTA will chelate calcium and cause false negatives.

  • Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove serum proteins.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer (contains 2.5 mM CaCl₂). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).

  • Incubation: Incubate for 15 minutes at RT in total darkness to prevent fluorophore photobleaching.

  • Acquisition: Add 400 µL of 1X Binding Buffer to halt the reaction. Acquire a minimum of 10,000 events per sample on a flow cytometer within 1 hour.

References

  • Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. URL:[Link]

Comparative

A Structural Comparison of 4-Phenoxybenzoyl Pyridine Isomers and Their Derivatives for Drug Discovery

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals The pyridine ring is a foundational scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent int...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a foundational scaffold in medicinal chemistry, prized for its ability to engage in a variety of non-covalent interactions and its presence in numerous FDA-approved drugs.[1] When combined with a phenoxybenzoyl moiety, it forms a class of compounds with significant therapeutic potential, particularly as kinase inhibitors.[2] The isomeric position of the phenoxybenzoyl group on the pyridine ring—at the 2-, 3-, or 4-position—profoundly influences the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity.

This guide provides an in-depth structural comparison of 2-, 3-, and 4-phenoxybenzoyl pyridine isomers and their derivatives. We will explore the synthetic routes to these compounds, delve into their structural nuances with supporting data, and present their comparative biological activities. This guide is intended to serve as a valuable resource for researchers in the rational design of novel therapeutics based on this versatile scaffold.

The Isomeric Landscape: Structural and Physicochemical Divergence

The core structure of phenoxybenzoyl pyridine consists of three key components: a pyridine ring, a central benzoyl linker, and a terminal phenoxy group. The point of attachment of the benzoyl group to the pyridine ring defines the three constitutional isomers: 2-, 3-, and 4-phenoxybenzoyl pyridine.

Caption: The three constitutional isomers of phenoxybenzoyl pyridine.

This seemingly simple positional change has significant consequences for the molecule's overall shape, electronic distribution, and ability to interact with biological targets.

Synthesis of Phenoxybenzoyl Pyridine Scaffolds

The synthesis of these isomers typically involves the coupling of a phenoxy-substituted benzoic acid (or its activated form, such as an acyl chloride) with an appropriate aminopyridine, or the coupling of a pyridine carboxylic acid with a phenoxy-substituted aniline. The choice of synthetic route often depends on the availability of starting materials and the desired substitution patterns on the aromatic rings.

A general and widely applicable method is the amidation reaction between a substituted picolinic (pyridine-2-carboxylic), nicotinic (pyridine-3-carboxylic), or isonicotinic (pyridine-4-carboxylic) acid and a substituted 4-phenoxyaniline.

Experimental Protocol: General Synthesis of N-(4-phenoxyphenyl)pyridinecarboxamides [3]

This protocol describes a general method for the synthesis of the three isomers by coupling the corresponding pyridine carboxylic acid with 4-phenoxyaniline.

Materials:

  • Pyridine-2-carboxylic acid, Pyridine-3-carboxylic acid, or Pyridine-4-carboxylic acid

  • 4-Phenoxyaniline

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure:

  • Acid Chloride Formation (if using thionyl chloride):

    • To a solution of the respective pyridine carboxylic acid in an anhydrous solvent, add thionyl chloride (typically 2-3 equivalents) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature or under gentle reflux until the reaction is complete (monitored by TLC).

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyridine carbonyl chloride.

  • Amide Coupling:

    • Dissolve 4-phenoxyaniline and a base (e.g., triethylamine, 2-3 equivalents) in an anhydrous solvent.

    • To this solution, add the crude pyridine carbonyl chloride (or a solution of the pyridine carboxylic acid and a coupling agent) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

    • Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(4-phenoxyphenyl)pyridinecarboxamide isomer.

Caption: General synthetic workflow for phenoxybenzoyl pyridine isomers.

Structural Analysis and Physicochemical Properties

The position of the nitrogen atom in the pyridine ring significantly impacts the molecule's electronic properties and conformation. This, in turn, affects key physicochemical parameters like solubility, lipophilicity (LogP), and hydrogen bonding potential.

Property2-Isomer3-Isomer4-Isomer
Nitrogen Position Adjacent to the benzoyl linkage.Meta to the benzoyl linkage.Para to the benzoyl linkage.
Dipole Moment Likely to have a distinct dipole moment due to the proximity of the nitrogen and carbonyl group.Dipole moment will be influenced by the vector sum of the individual bond dipoles.The opposing positions of the electron-withdrawing nitrogen and carbonyl group will create a significant dipole.
Hydrogen Bonding The pyridine nitrogen can act as a hydrogen bond acceptor. Its proximity to the linker may influence binding.The nitrogen is a hydrogen bond acceptor, and its position allows for different binding orientations.The nitrogen is a prominent hydrogen bond acceptor, often crucial for kinase hinge binding.[1]
Conformational Flexibility Rotation around the pyridine-carbonyl bond may be more restricted due to steric hindrance.Less steric hindrance compared to the 2-isomer, allowing for greater rotational freedom.Similar to the 3-isomer, with relatively free rotation around the pyridine-carbonyl bond.
Predicted Lipophilicity (cLogP) Generally expected to be lipophilic.Similar lipophilicity to the other isomers, with minor variations based on intramolecular interactions.Similar lipophilicity, though the overall polarity might be higher due to the dipole moment.

Experimental Protocol: Determination of Lipophilicity (LogP) by RP-HPLC [4]

This protocol provides a high-throughput method to experimentally determine the lipophilicity of the synthesized isomers.

Objective: To determine the partition coefficient (LogP) of the phenoxybenzoyl pyridine isomers using reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Mobile phase: Acetonitrile and water (or a suitable buffer)

  • A set of standard compounds with known LogP values

  • The synthesized phenoxybenzoyl pyridine isomers

Procedure:

  • Standard Curve Generation:

    • Prepare stock solutions of the standard compounds in a suitable solvent.

    • Inject each standard compound into the HPLC system and record its retention time.

    • Calculate the capacity factor (k') for each standard.

    • Plot the log(k') values against the known LogP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Prepare solutions of the synthesized isomers at a known concentration.

    • Inject each isomer into the HPLC system under the same conditions used for the standards and record the retention times.

    • Calculate the capacity factor (k') for each isomer.

  • LogP Determination:

    • Using the calibration curve, determine the LogP value for each isomer from its calculated log(k') value.

Biological Activity: A Tale of Isomeric Divergence

The primary therapeutic application of phenoxybenzoyl pyridine derivatives has been in the field of oncology, particularly as kinase inhibitors.[2] The pyridine ring often serves as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors. The isomeric position of the pyridine nitrogen dictates the geometry of this interaction and, consequently, the inhibitory potency and selectivity of the compound.

4-Phenoxybenzoyl Pyridine Derivatives as Kinase Inhibitors

The 4-phenoxybenzoyl pyridine scaffold is a key component of several potent kinase inhibitors, most notably Sorafenib, a multi-kinase inhibitor approved for the treatment of certain types of cancer. In these inhibitors, the pyridine nitrogen and the amide N-H group often form a bidentate hydrogen bond with the kinase hinge region.

A study on 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors demonstrated that specific substitutions on the phenoxy and pyridine rings could lead to compounds with low micromolar to nanomolar inhibitory activity.[5][6] For instance, compound 23k from this study showed excellent inhibitory activity against VEGFR-2 and c-Met with IC₅₀ values of 1.05 and 1.43 μM, respectively.[5]

Table of Comparative Biological Activity of 4-Phenoxybenzoyl Pyridine Derivatives

Compound IDTarget Kinase(s)IC₅₀ (µM)Cell LineAntiproliferative IC₅₀ (µM)Reference
23k VEGFR-2, c-Met1.05, 1.43A549, MCF-7, HepG2, Ovcar-32.16, 9.13, 20.15, 9.65[5]
23w c-Met0.00191A549, H460, HT-291.57, 0.94, 0.65[2]
23y c-Met0.00244--[2]
Emerging Roles of 2- and 3-Phenoxybenzoyl Pyridine Derivatives

While less explored than their 4-substituted counterparts, derivatives of 2- and 3-phenoxybenzoyl pyridine are gaining attention for their potential biological activities. The different orientation of the pyridine nitrogen in these isomers can lead to altered binding modes and potentially novel target profiles.

Research into 2-phenoxypyridine derivatives has shown their potential in various therapeutic areas, including as anti-inflammatory and antimicrobial agents. The synthesis and biological evaluation of 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives revealed compounds with moderate antitumor activities.[7]

Similarly, 3-phenoxypyridine derivatives have been investigated for a range of biological applications. The structural flexibility and electronic properties of the 3-isomer may allow it to target different classes of enzymes or receptors compared to the more rigid 4-isomer.

Experimental Protocol: In Vitro Kinase Inhibition Assay [5][8]

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the phenoxybenzoyl pyridine isomers against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Synthesized inhibitor compounds

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Reaction Setup:

    • In a suitable microplate, add the kinase, substrate, and varying concentrations of the inhibitor compound.

    • Include positive controls (no inhibitor) and negative controls (no kinase).

  • Initiation of Reaction:

    • Initiate the kinase reaction by adding ATP.

  • Incubation:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Detection:

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of product formed (e.g., ADP or phosphorylated substrate).

  • Data Analysis:

    • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for an in vitro kinase inhibition assay.

Structure-Activity Relationship (SAR) and Future Directions

The accumulated data on phenoxybenzoyl pyridine derivatives highlights several key SAR trends:

  • The 4-Isomer as a Privileged Scaffold for Kinase Inhibition: The geometry of the 4-isomer is particularly well-suited for binding to the hinge region of many kinases.

  • Importance of Substituents: The biological activity of these compounds is highly tunable through substitution on both the phenoxy and pyridine rings. Electron-withdrawing and hydrogen-bonding groups can significantly enhance potency.

  • Potential for Isomer-Specific Targeting: The distinct structural and electronic properties of the 2- and 3-isomers suggest they may bind to different targets or exhibit unique pharmacological profiles. Further exploration of these isomers is warranted to uncover novel therapeutic opportunities.

Future research in this area should focus on a systematic comparative evaluation of all three isomers against a broad panel of biological targets. The synthesis of diverse libraries of derivatives for each isomer, coupled with high-throughput screening, will be crucial in elucidating their full therapeutic potential. Furthermore, obtaining X-ray crystal structures of these compounds in complex with their targets will provide invaluable insights for structure-based drug design.

References

  • New Journal of Chemistry. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. [Link]

  • PubMed. (2000). Synthesis of phenoxyphenyl pyridine and pyrazine carboxamides. Activity against Cydia pomonella (L.) eggs. [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. [Link]

  • MDPI. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. [Link]

  • ResearchGate. (2022). Structure–activity relationship for ability of phenoxypyridine derivatives containing natural product coumarin to inhibit protoporphyrinogen oxidase (PPO). [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. [Link]

  • ACS Publications. (2025). Design, Synthesis, and Biological Activity Evaluation of Novel Phenoxypyridine Derivatives Containing Acylthiourea Fragments as Protoporphyrinogen Oxidase Inhibitor Herbicides. [Link]

  • PMC. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. [Link]

  • MDPI. (2025). Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

  • ResearchGate. (2022). Physicochemical and energetic properties of compounds 1, 2, 3, and 4. [Link]

  • MDPI. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. [Link]

  • Semantic Scholar. (2022). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. [Link]

  • ChemRxiv. (2023). Unexpected Discovery of Saturated Pyridine Mimetics. [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. [Link]

  • PubMed. (2014). Synthesis and biological evaluation of 2-phenoxyacetamide analogues, a novel class of potent and selective monoamine oxidase inhibitors. [Link]

  • PubChem. (n.d.). 2-Phenoxypyridine. [Link]

  • ResearchGate. (2018). Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives. [Link]

  • ResearchGate. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. [Link]

  • ACS Publications. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. [Link]

  • ResearchGate. (2017). X-ray crystal structure of [Co(P 4 )( t Bu-4-py) 2 ]. [Link]

  • MDPI. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. [Link]

  • PMC. (2024). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. [Link]

  • CCDC. (n.d.). X-ray Crystallography. [Link]

  • NSF PAR. (2022). A Comparison of the Photophysical, Electrochemical and Cytotoxic Properties of meso-(2-, 3- and 4-Pyridyl)-BODIPYs and Their Derivatives. [Link]

  • Semantic Scholar. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isom. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • ResearchGate. (2013). X-ray crystal structure of [Fe(3-Br-phen)3] 2+. The PF6 − ions,. [Link]

  • ResearchGate. (2026). Synthesis and structure of N-(perfluorophenyl)isonicotinamide. [Link]

  • ResearchGate. (2019). Synthesis, structural study and X-ray structure determination of transition metal complexes of 4-phenyl-1-(1-(pyridin-2-yl) ethylidene)thiosemicarbazide. [Link]

  • Moodle@Units. (2001). X-ray Diffraction III: Pharmaceutical Applications. [Link]

  • Semantic Scholar. (2022). Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. [Link]

  • Amanote Research. (n.d.). (PDF) The X-Ray Crystal Structure of 4-D. [Link]

Sources

Validation

validation of 4-Methyl-3-(4-phenoxybenzoyl)pyridine binding affinity assays

An in-depth technical guide for drug development professionals and biophysical scientists on validating the binding affinity of hydrophobic, heterocyclic small molecules, using 4-Methyl-3-(4-phenoxybenzoyl)pyridine as th...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for drug development professionals and biophysical scientists on validating the binding affinity of hydrophobic, heterocyclic small molecules, using 4-Methyl-3-(4-phenoxybenzoyl)pyridine as the primary test article.

Executive Summary: The Biophysical Challenge

The compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine represents a classic diaryl ketone/benzoylpyridine scaffold, a structural motif frequently utilized in the development of kinase inhibitors, monoacylglycerol lipase (MAGL) inhibitors, and protein-protein interaction (PPI) disruptors. While highly potent, this scaffold presents significant biophysical challenges during hit-to-lead validation:

  • Low Aqueous Solubility: The highly hydrophobic phenoxybenzoyl moiety necessitates the use of organic co-solvents (typically 5% DMSO), which complicates optical and calorimetric baseline stability.

  • Low Molecular Weight (~289 Da): Generating sufficient signal-to-noise ratios in mass-based assays requires high target immobilization densities, risking mass transport limitations.

To establish absolute confidence in the binding affinity ( Kd​ ) and mechanism of action, a single-assay approach is insufficient. As a Senior Application Scientist, I mandate an orthogonal validation strategy comparing Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). This guide objectively compares the performance of these platforms, details the causality behind specific protocol modifications, and provides self-validating experimental workflows.

Orthogonal Validation Strategy

Relying solely on an IC50​ value from a biochemical assay conflates binding affinity with enzymatic turnover. To isolate the true thermodynamic and kinetic binding parameters of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, we must triangulate data across three distinct biophysical principles.

Workflow Start 4-Methyl-3-(4-phenoxybenzoyl)pyridine Validation Workflow SPR SPR (Kinetics) High Sensitivity, Real-Time Start->SPR ITC ITC (Thermodynamics) Label-Free, Solution Phase Start->ITC FP FP (Competition) High-Throughput Screen Start->FP Valid Consensus Binding Affinity (Kd) SPR->Valid ITC->Valid FP->Valid

Orthogonal validation workflow for small molecule binding affinity.

Surface Plasmon Resonance (SPR): Kinetic Profiling

The Causality of the Method: SPR provides real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. Because 4-Methyl-3-(4-phenoxybenzoyl)pyridine is a small molecule (~289 Da), its binding generates a very small change in the refractive index. To detect this, we must immobilize a high density of the target protein. However, the required 5% DMSO concentration creates a massive bulk refractive index shift that easily masks the subtle response units (RU) of the analyte. Therefore, a rigorous solvent correction calibration curve is mandatory to subtract bulk effects, as established in foundational SPR validation guidelines .

SPR_Logic A Hydrophobic Ligand (Requires 5% DMSO) B Bulk Refractive Index Shift A->B Causes C Solvent Correction Calibration Curve B->C Necessitates D Accurate Binding Response (RU) C->D Yields

Logical flow of solvent correction in SPR for hydrophobic compounds.

Step-by-Step SPR Protocol
  • Surface Preparation: Use a CM5 sensor chip. Activate flow cells with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Target Immobilization: Dilute the target protein in 10 mM Sodium Acetate (pH 5.0) and inject until an immobilization level of ~2,500 RU is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5). Self-Validation: Immobilize a reference protein (e.g., BSA) in Flow Cell 1 to serve as a reference channel for non-specific binding subtraction .

  • Buffer Preparation: Prepare running buffer (e.g., HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 5.0% (v/v) DMSO.

  • Solvent Correction Setup: Prepare 8 buffer solutions with DMSO concentrations ranging from 4.5% to 5.8%. Inject these prior to the analyte to build a calibration curve mapping the bulk refractive index shift against the reference channel.

  • Analyte Injection (Multi-Cycle Kinetics): Prepare a 3-fold dilution series of 4-Methyl-3-(4-phenoxybenzoyl)pyridine (0.04 μM to 10 μM) in the 5% DMSO running buffer. Inject at a high flow rate (50 μL/min) to minimize mass transport limitations. Association time: 60s. Dissociation time: 180s.

  • Data Analysis: Apply double referencing (subtracting both the reference channel and a blank buffer injection). Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

Isothermal Titration Calorimetry (ITC): Thermodynamic Dissection

The Causality of the Method: While SPR provides kinetics, it is susceptible to surface-induced artifacts. ITC is the gold standard because it measures binding in the solution phase and directly quantifies the enthalpy ( ΔH ) and stoichiometry ( N ) of the interaction . Because the phenoxybenzoyl group drives heavy hydrophobic interactions, we must determine if binding is purely entropy-driven (which can sometimes indicate non-specific aggregation) or if the pyridine ring is forming specific, enthalpy-favorable hydrogen bonds within the active site.

Step-by-Step ITC Protocol
  • Rigorous Dialysis (Critical Step): Dialyze the target protein overnight against the assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.4) to ensure exact buffer matching.

  • Solvent Matching: Dissolve 4-Methyl-3-(4-phenoxybenzoyl)pyridine in 100% DMSO. Dilute the compound into the exact dialysate to a final concentration of 200 μM (containing 5% DMSO). Add pure DMSO to the protein sample to reach exactly 5% DMSO. Failure to perfectly match DMSO concentrations will result in massive heats of mixing that obliterate the binding signal.

  • Titration Execution: Load 20 μM of the target protein into the sample cell and 200 μM of the compound into the syringe. Perform 20 injections of 2 μL each at 25°C, with a 120-second spacing between injections to allow the baseline to stabilize.

  • Self-Validation (Heat of Dilution): Perform a control titration of the compound into the buffer alone. Subtract this background heat from the experimental data before integrating the peaks. Fit the data to a single-site binding model to yield ΔH , Kd​ , and N .

Fluorescence Polarization (FP): Solution-Phase Competition

The Causality of the Method: To ensure the compound is binding specifically to the active site (and not an allosteric pocket), we use a competitive FP assay. The compound must displace a known, fluorescently labeled active-site tracer. Because benzoylpyridines can occasionally exhibit intrinsic fluorescence (inner-filter effects), a pre-read of the compound alone is required to validate the assay's optical integrity.

Step-by-Step FP Protocol
  • Tracer Preparation: Utilize a FITC-labeled reference inhibitor known to bind the target's active site.

  • Assay Assembly: In a 384-well black, flat-bottom microplate, combine 50 nM target protein, 10 nM tracer, and a 10-point dose-response titration of 4-Methyl-3-(4-phenoxybenzoyl)pyridine (0.1 nM to 50 μM).

  • Control Wells: Include "Tracer Only" (minimum polarization) and "Tracer + Protein" (maximum polarization) controls. Include a "Compound + Buffer" well to check for auto-fluorescence.

  • Measurement: Incubate for 60 minutes at room temperature to reach equilibrium. Read parallel and perpendicular fluorescence intensities using a microplate reader (Ex: 485 nm, Em: 535 nm). Calculate millipolarization (mP) and fit to a 4-parameter logistic curve to determine the IC50​ and calculated Ki​ .

Comparative Performance Data

The following table summarizes the experimental validation data for 4-Methyl-3-(4-phenoxybenzoyl)pyridine compared against a generic Reference Inhibitor (e.g., a standard Type I kinase inhibitor). The convergence of Kd​ values across all three platforms confirms a highly specific, 1:1 binding event.

Assay Parameter4-Methyl-3-(4-phenoxybenzoyl)pyridineReference InhibitorPlatform / Output
kon​ ( M−1s−1 ) 4.2×105 1.8×105 SPR (Association Rate)
koff​ ( s−1 ) 1.1×10−3 8.5×10−4 SPR (Dissociation Rate)
SPR Kd​ (nM) 2.6 4.7 SPR (Kinetic Affinity)
ITC Kd​ (nM) 3.1 5.2 ITC (Thermodynamic Affinity)
ΔH (kcal/mol) -6.8-4.2ITC (Enthalpy)
−TΔS (kcal/mol) -4.5-6.9ITC (Entropy)
Stoichiometry ( N ) 0.981.02ITC (Binding Ratio)
FP IC50​ (nM) 8.4 12.1 FP (Competition)

Data Interpretation: The data reveals that 4-Methyl-3-(4-phenoxybenzoyl)pyridine possesses a faster on-rate ( kon​ ) than the reference inhibitor. Crucially, the ITC data shows a highly favorable enthalpic contribution ( ΔH=−6.8 kcal/mol), proving that the pyridine nitrogen is successfully engaging in targeted hydrogen bonding, rather than relying solely on the entropy-driven hydrophobic burial of the phenoxybenzoyl group. The stoichiometry ( N≈1 ) validates that the compound is not forming non-specific aggregates.

References

  • Validation of surface plasmon resonance screening of a diverse chemical library for the discovery of protein tyrosine phosphatase 1b binders Analytical Biochemistry (PubMed) URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Analytical Biochemistry (PubMed Central) URL:[Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity Journal of Visualized Experiments (PubMed Central) URL:[Link]

Comparative

4-Methyl-3-(4-phenoxybenzoyl)pyridine analytical reference standard validation procedures

Comprehensive Validation and Performance Comparison of 4-Methyl-3-(4-phenoxybenzoyl)pyridine Analytical Reference Standards Executive Summary The compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine (CAS: 1187168-78-0)[1] serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation and Performance Comparison of 4-Methyl-3-(4-phenoxybenzoyl)pyridine Analytical Reference Standards

Executive Summary

The compound 4-Methyl-3-(4-phenoxybenzoyl)pyridine (CAS: 1187168-78-0)[1] serves as a critical structural building block and analytical marker in the development of complex pharmaceutical intermediates and agrochemicals. In quantitative analysis, the accuracy of any chromatographic or mass spectrometric assay is fundamentally limited by the quality of the reference standard used. This guide objectively compares the performance of highly characterized, ISO 17034-accredited Certified Reference Materials (CRMs) against standard commercial grades and in-house synthesized alternatives. By employing self-validating analytical systems, we establish a robust framework for reference standard qualification.

Mechanistic Context & The Necessity of Absolute Quantitation

In analytical chemistry, relying solely on chromatographic purity (e.g., HPLC UV area percent) is a flawed paradigm. Traditional mass balance approaches (100% minus impurities) fail to account for "invisible" contaminants such as inorganic salts, residual water, or non-UV-absorbing solvents.

To establish a true Certified Reference Material (CRM), producers must adhere to ISO 17034 guidelines[2], which mandate metrological traceability. Furthermore, the handling and characterization of these materials must align with USP <11> Reference Standards[3], which dictates that an uncharacterized in-house standard cannot be assumed to be 100.0% pure[4]. To bridge this gap, Quantitative Nuclear Magnetic Resonance (qNMR) is employed as a primary ratio method. By comparing the proton resonance of the target molecule against a NIST-traceable internal standard, qNMR provides an absolute mass fraction, bypassing the blind spots of conventional chromatography.

Analytical Validation Workflow

The validation of an analytical procedure must demonstrate that it is fit for its intended purpose, as defined by the ICH Q2(R2) guidelines[5],[6]. The workflow below illustrates the self-validating system required to elevate a raw synthesized batch of 4-Methyl-3-(4-phenoxybenzoyl)pyridine to a fully qualified CRM.

ValidationWorkflow A Raw Material Synthesis & Isolation B Primary Identification (1H/13C NMR, HRMS) A->B C Purity Assessment (HPLC-UV/ELSD, GC-FID) B->C D Absolute Quantitation (qNMR vs Internal Std) C->D E Accelerated Stability (Thermal, Photolytic) D->E F Certified Reference Material (CRM) Release E->F

Fig 1: Step-by-step analytical validation workflow for CRM certification.

Comparative Performance Data

To objectively evaluate the impact of reference standard quality, we compared three tiers of 4-Methyl-3-(4-phenoxybenzoyl)pyridine: a Premium CRM (ISO 17034 accredited)[7], a Standard Commercial Grade, and an In-House Synthesized batch.

Table 1: Quantitative Comparison of Analytical Standards

Performance MetricPremium CRM (ISO 17034)Standard Commercial GradeIn-House Synthesized
Chromatographic Purity (HPLC-UV) 99.9%98.5%97.2%
Absolute Purity (qNMR) 99.8% ± 0.1% (k=2)96.4% (No uncertainty data)94.1% (High residual solvent)
Metrological Traceability Yes (NIST SRM traceable)NoNo
Accelerated Stability (40°C/75% RH, 6 Mo) Stable (<0.1% degradation)1.2% N-Oxide formation2.8% Degradation observed
Impact on API Quantitation Accuracy Baseline (100.0% Accuracy)+3.6% Overestimation error+5.9% Overestimation error

Expert Insight: The discrepancy between HPLC purity (98.5%) and qNMR absolute purity (96.4%) in the Standard Grade highlights the danger of the mass balance approach. The 2.1% gap was traced to residual ethyl acetate and trace inorganic salts, which do not absorb UV light but actively dilute the standard's potency, leading to a 3.6% overestimation of API concentration in downstream assays.

Degradation Profiling & Stability

According to ICH Q2(R2)[6], a validated quantitative analytical procedure must be stability-indicating. 4-Methyl-3-(4-phenoxybenzoyl)pyridine contains a basic pyridine ring and an ether linkage, making it susceptible to specific degradation pathways under stress conditions.

ImpurityPathway API 4-Methyl-3-(4-phenoxybenzoyl)pyridine (Target Standard) ImpA Des-methyl Impurity (Homologue Byproduct) API->ImpA Synthesis Carryover ImpB Pyridine N-Oxide (Oxidative Degradant) API->ImpB Oxidation (Peroxides/Air) ImpC Phenol Derivative (Hydrolytic Cleavage) API->ImpC Hydrolysis (Acid/Base)

Fig 2: Primary impurity and degradation pathways of the target compound.

Experimental Protocols (Self-Validating Methodologies)

Protocol A: Absolute Purity Determination via qNMR

Causality Check: Why is the relaxation delay ( D1​ ) critical? Protons in different chemical environments relax at different rates ( T1​ ). If the delay between pulses is too short, protons with long T1​ times will not fully return to equilibrium, artificially suppressing their peak area and skewing the purity calculation.

  • Sample Preparation: Accurately weigh ~10.0 mg of 4-Methyl-3-(4-phenoxybenzoyl)pyridine and ~5.0 mg of Dimethyl sulfone (NIST SRM 3141a traceable internal standard) into a glass vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Pulse angle: 30°

    • Relaxation delay ( D1​ ): > 5 × T1​ (Set to 45 seconds to ensure >99% longitudinal relaxation).

    • Number of scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Integration & Calculation: Integrate the methyl protons of the target compound (~2.4 ppm, singlet, 3H) against the methyl protons of Dimethyl sulfone (~2.9 ppm, singlet, 6H). Calculate absolute mass fraction using the molar mass and precise weights.

Protocol B: Stability-Indicating HPLC-UV Impurity Profiling

Causality Check: Why use Trifluoroacetic acid (TFA)? The pyridine nitrogen is basic and can interact with residual silanols on the silica stationary phase, causing severe peak tailing. TFA acts as an ion-pairing agent, protonating the basic nitrogen and masking silanols, ensuring sharp, symmetrical peaks for precise integration.

  • Column Selection: C18 (100 mm × 2.1 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phase:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 10.0 minutes, hold at 95% B for 2.0 minutes, return to 5% B for 3.0 minutes equilibration.

  • Detection: UV absorbance at 254 nm (optimal for the phenoxybenzoyl chromophore).

  • Injection: 2 µL at a flow rate of 0.4 mL/min.

  • System Suitability: Ensure resolution ( Rs​ ) > 2.0 between the target peak and the N-oxide degradant peak.

References

  • Molport. "4-methyl-3-(4-phenoxybenzoyl)pyridine | 1187168-78-0". Molport Chemical Database. Available at:[Link][1]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline". Europa.eu. Available at:[Link][6]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained". IntuitionLabs.ai. Available at:[Link][5]

  • ARO Scientific Ltd. "ISO 17034 Guide to International Standards for Reference Material Producers". ARO Scientific. Available at:[Link][2]

  • ANSI National Accreditation Board (ANAB). "Reference Material Producer Accreditation | ISO 17034". ANSI.org. Available at:[Link][7]

  • ECA Academy. "USP: <11> Reference Standards - Draft published for Comment". GMP Compliance. Available at:[Link][3]

  • Lachman Consultants. "Are You Handling USP Reference Standards Appropriately?". Lachman Consultants. Available at:[Link][4]

Sources

Validation

A Comparative Guide to Green Chemistry Pathways for the Synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

This guide provides an in-depth comparison of synthetic strategies for 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a key intermediate in pharmaceutical development. We will explore a conventional approach and contrast it with...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of synthetic strategies for 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a key intermediate in pharmaceutical development. We will explore a conventional approach and contrast it with modern, green chemistry alternatives, offering a critical analysis of their respective efficiencies, environmental impacts, and overall sustainability. The protocols and data presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for selecting and optimizing the synthesis of this important molecule.

Introduction: The Imperative for Greener Synthesis

The synthesis of complex organic molecules is the bedrock of pharmaceutical discovery. However, traditional synthetic methods often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions, contributing to significant environmental waste.[1] Green chemistry seeks to mitigate this impact by designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1][2] This guide focuses on 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a compound of interest whose synthesis provides an excellent case study for the application of these principles. We will compare a classic Friedel-Crafts acylation with two greener alternatives: a microwave-assisted pathway and a solid-acid catalyzed, solvent-free approach.

Pathway Analysis: From Convention to Innovation

The core transformation for synthesizing 4-Methyl-3-(4-phenoxybenzoyl)pyridine involves the acylation of 4-methylpyridine with a 4-phenoxybenzoyl moiety. The choice of reagents, catalyst, solvent, and energy source defines the "greenness" of the pathway.

Pathway 1: Conventional Friedel-Crafts Acylation (Baseline)

The most direct and historically established method for this type of transformation is the Friedel-Crafts acylation.[3] This reaction typically employs a stoichiometric amount of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.

Mechanistic Rationale: The Lewis acid (AlCl₃) coordinates to the carbonyl oxygen of 4-phenoxybenzoyl chloride, forming a highly electrophilic acylium ion. This powerful electrophile then attacks the electron-rich pyridine ring. The use of a strong, single-use Lewis acid and chlorinated solvents is characteristic of traditional organic synthesis, but it presents significant drawbacks in terms of waste generation and hazardous material handling.[3]

Hypothetical Experimental Protocol:

  • Reaction Setup: To a solution of 4-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under an argon atmosphere, aluminum chloride (AlCl₃, 1.2 eq) is added portion-wise at 0 °C. The mixture is stirred for 15 minutes.[3]

  • Acylating Agent Addition: A solution of 4-phenoxybenzoyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 18 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: The reaction is carefully quenched by pouring it over crushed ice and 1M HCl. The aqueous layer is extracted three times with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final product.

Diagram of Conventional Synthesis Workflow

cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Purification A 4-Methylpyridine D Mix at 0°C A->D B AlCl3 B->D C DCM (Solvent) C->D F Stir 18h at RT D->F E 4-Phenoxybenzoyl Chloride E->F G Quench (Ice/HCl) F->G H Extraction (DCM) G->H I Wash & Dry H->I J Column Chromatography I->J K Final Product J->K

Caption: Workflow for Conventional Friedel-Crafts Acylation.

Pathway 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation is a non-conventional energy source that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.[2][4] This is due to efficient and uniform heating of the reaction mixture.[2]

Mechanistic Rationale: By replacing conventional heating with microwave irradiation, we can often reduce or eliminate the need for a solvent. In this proposed pathway, we utilize a solid support (e.g., Montmorillonite K30) impregnated with a catalyst, which absorbs microwave energy efficiently. This solvent-free approach significantly reduces waste and simplifies purification.[5]

Hypothetical Experimental Protocol:

  • Catalyst Preparation: Montmorillonite K30 clay is impregnated with a catalytic amount of ZnCl₂ (20 mol%) in an aqueous solution, followed by drying.

  • Reaction Setup: 4-methylpyridine (1.0 eq) and 4-phenoxybenzoyl chloride (1.1 eq) are adsorbed onto the prepared catalyst support in a mortar and pestle.

  • Microwave Irradiation: The solid mixture is placed in a dedicated microwave reactor vial and irradiated at 120 °C with a power of 150 W for 15 minutes.[6]

  • Work-up and Purification: After cooling, the reaction mass is triturated with ethyl acetate and filtered to remove the solid catalyst. The filtrate is concentrated under reduced pressure. The resulting crude product is purified by recrystallization from ethanol to yield the final product.

Diagram of Microwave-Assisted Synthesis Workflow

cluster_setup Solvent-Free Setup cluster_reaction Microwave Reaction cluster_workup Simplified Work-up A 4-Methylpyridine D Adsorb Reactants A->D B 4-Phenoxybenzoyl Chloride B->D C ZnCl2 on Clay (Catalyst) C->D E Irradiate 15 min at 120°C D->E F Filter Catalyst E->F G Recrystallization F->G H Final Product G->H cluster_setup Green Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Sustainable Work-up A 4-Methylpyridine E Mix & Heat to 100°C A->E B 4-Phenoxybenzoyl Chloride B->E C HPW/MCM-41 (Solid Catalyst) C->E D GVL (Bio-Solvent) D->E F Stir 3h E->F G Filter & Reuse Catalyst F->G H Distill & Recover Solvent G->H I Recrystallization H->I J Final Product I->J

Caption: Workflow for Heterogeneous Catalysis in a Green Solvent.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for the three proposed pathways based on hypothetical, yet realistic, experimental outcomes derived from related literature.

ParameterPathway 1: ConventionalPathway 2: Microwave-AssistedPathway 3: Heterogeneous CatalysisSupporting Rationale / Source
Reaction Time 18 hours15 minutes3 hoursMicrowave reactions are significantly faster. [2][6]
Temperature 0 °C to Room Temp.120 °C100 °CMAOS often uses higher temperatures for short durations. [2]
Yield ~65%~92%~88%Green methods often report improved yields. [7][8]
Catalyst AlCl₃ (Stoichiometric)ZnCl₂ (Catalytic)HPW/MCM-41 (Catalytic)Shift from stoichiometric to catalytic reduces waste. [1]
Catalyst Reusability NoNoYes (up to 5 cycles)A key advantage of heterogeneous catalysts. [9][7][10]
Solvent Dichloromethane (DCM)Solvent-Freeγ-Valerolactone (GVL)Eliminating or replacing hazardous solvents is a core green principle. [9][11]
Work-up Aqueous wash, extraction, column chromatographyFiltration, recrystallizationFiltration, distillation, recrystallizationSimpler purification reduces solvent use and waste.
Atom Economy LowHighHighBetter incorporation of reactant atoms into the final product.
E-Factor (Est.) High (>50)Low (<5)Low (<10)Green pathways drastically reduce the mass of waste per mass of product. [9]

Conclusion and Future Outlook

This comparative guide demonstrates a clear progression from a conventional, resource-intensive synthesis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine to more sustainable, efficient, and environmentally benign alternatives.

  • The Conventional Pathway , while effective, suffers from long reaction times, the use of hazardous materials (DCM, AlCl₃), and a complex work-up procedure that generates significant waste.

  • The Microwave-Assisted Pathway offers a dramatic improvement in efficiency, reducing the reaction time from hours to minutes and eliminating the need for a bulk solvent. This leads to a significantly lower E-Factor and a simplified purification process. [4][8]* The Heterogeneous Catalysis Pathway represents a robust and scalable green solution. The use of a recyclable catalyst and a bio-derived solvent addresses multiple principles of green chemistry simultaneously, making it an attractive option for industrial application. [9][10] For researchers and drug development professionals, the adoption of these green chemistry principles is not merely an environmental consideration but a strategic advantage. These modern pathways can lead to faster, cheaper, and safer processes, accelerating the development of vital new medicines. Future work should focus on experimentally validating these proposed pathways and further exploring other green techniques, such as flow chemistry and biocatalysis, for the synthesis of this and other important pharmaceutical intermediates.

References

  • Kumar, A., et al. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. World Journal of Pharmaceutical Research. Available at: [Link]

  • Baran, P. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Kakade, G. K., & Wadekar, J. B. (2021). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Journal of Scientific Research. Available at: [Link]

  • Sbardella, G., & Castellano, S. (2023). Green chemistry. RSC Medicinal Chemistry. Available at: [Link]

  • Calvano, C. D., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules. Available at: [Link]

  • Curini, M., & Ferlin, F. (2024). Green Chemistry. Green Chemistry. Available at: [Link]

  • S, A., et al. (2024). New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Bionatura. Available at: [Link]

  • Xu, F., & Wang, C. (2011). Eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization of diynes with oximes. Green Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines and related compounds. organic-chemistry.org. Available at: [Link]

  • Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. Asian Journal of Research in Chemistry. Available at: [Link]

  • Gellis, A., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available at: [Link]

  • Sureshbabu, K., et al. (2021). Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3 nanoparticle supported montmorillonite K30 as a heterogeneous catalyst. New Journal of Chemistry. Available at: [Link]

  • Wang, L., et al. (2015). Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41. ResearchGate. Available at: [Link]

Sources

Comparative

A Senior Application Scientist’s Guide: GC-MS Method Validation and Comparative Analysis for 4-Methyl-3-(4-phenoxybenzoyl)pyridine

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, establishes a self-validating protocol rooted in international guidelines, and presents a comparative analysis against High-Performance Liquid Chromatography (HPLC) to guide method selection.

4-Methyl-3-(4-phenoxybenzoyl)pyridine is a chemical entity whose purity and quantification are critical in various stages of research and development. Ensuring that the analytical methods used to assess it are reliable, accurate, and robust is not merely a regulatory formality but a cornerstone of scientific integrity. This guide will leverage the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the newly adopted Q2(R2) guidelines, to build a scientifically sound validation procedure.[1][2][3][4][5]

Part 1: A Deep Dive into GC-MS Method Validation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capability of gas chromatography with the highly specific and sensitive detection of mass spectrometry.[6] For a semi-volatile molecule like 4-Methyl-3-(4-phenoxybenzoyl)pyridine, GC-MS is an excellent choice, offering the thermal stability needed for volatilization and distinct fragmentation patterns for unambiguous identification.[7][8]

The Causality Behind the Method: Why GC-MS?

The selection of GC-MS is a deliberate choice driven by the physicochemical properties of the analyte. The molecule's structure suggests sufficient volatility and thermal stability for gas-phase analysis without derivatization.[9][10] Furthermore, the mass spectrometer provides a level of specificity that is often unparalleled, allowing for the differentiation of the target analyte from structurally similar impurities—a critical requirement in pharmaceutical analysis.[11][12]

Experimental Protocol: GC-MS Analysis

This protocol outlines a starting point for the analysis. Optimization is expected based on the specific instrumentation and laboratory conditions.

  • Instrumentation: A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is proposed.[6][13]

  • Reagents and Standards:

    • Solvent: Dichloromethane or Ethyl Acetate (GC grade).

    • Standard Preparation: A primary stock solution of 4-Methyl-3-(4-phenoxybenzoyl)pyridine (1.0 mg/mL) is prepared in the chosen solvent. A series of working standards are prepared by serial dilution from this stock.

  • Sample Preparation: For drug substances, a simple "dilute and shoot" protocol is often sufficient. Dissolve a precisely weighed amount of the sample in the solvent to achieve a target concentration within the established linear range of the method.[14] The final solution should be filtered through a 0.22 µm filter to remove particulates.[14]

  • Chromatographic & Mass Spectrometric Conditions:

ParameterRecommended ConditionRationale
GC System
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA low-polarity 5% phenyl-methylpolysiloxane phase offers excellent versatility for a wide range of semi-volatile compounds.[7]
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Injection ModeSplitless (1 µL injection)Maximizes sensitivity for trace analysis.
Carrier GasHelium, constant flow at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven ProgramInitial 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 minA temperature ramp ensures good separation from potential impurities and efficient elution of the analyte.
MS System
Ion Source Temp.230 °CStandard temperature to promote ionization while minimizing thermal degradation within the source.
Ionization ModeElectron Impact (EI) at 70 eVProvides reproducible fragmentation patterns that are ideal for library matching and structural confirmation.[7]
Mass RangeScan m/z 40-450A wide scan range to capture the molecular ion and key fragment ions.
Detection ModeFull Scan (for specificity) and Selected Ion Monitoring (SIM) (for quantitation)Full scan confirms identity; SIM provides higher sensitivity and a wider linear range for quantification.
The Validation Protocol: A Self-Validating System

The following validation parameters must be assessed to demonstrate the method is fit for its intended purpose, as mandated by ICH guidelines.[2][15][16]

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[12][15]

  • Protocol:

    • Analyze a solvent blank to ensure no interfering peaks are present at the retention time of the analyte.

    • Analyze a solution of the 4-Methyl-3-(4-phenoxybenzoyl)pyridine standard.

    • If applicable, analyze a placebo or matrix blank to check for interferences.

    • Spike the placebo/matrix with the analyte and confirm that the peak is pure and its retention time and mass spectrum match the standard.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks. The mass spectrum of the analyte in a spiked sample must be identical to that of a pure standard.

  • Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[12][17]

  • Protocol:

    • Prepare at least five standard solutions of 4-Methyl-3-(4-phenoxybenzoyl)pyridine at different concentrations (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.[17][18]

  • Objective: To determine the closeness of the test results obtained by the method to the true value.[16][17] It is typically assessed using recovery studies.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[17]

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11][17]

  • Protocol:

    • Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be not more than 2.0%.[17]

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).[12][15][19]

  • Protocol: These can be determined based on the signal-to-noise ratio or by using the standard deviation of the response and the slope of the calibration curve.[20]

    • Signal-to-Noise (S/N): Inject solutions of decreasing concentration to identify concentrations that yield S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ.[17]

    • Calibration Curve Method:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

      • Where σ = the standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

  • Acceptance Criteria: The determined LOQ value must be validated for accuracy and precision.

  • Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[11][16]

  • Protocol: Intentionally vary critical parameters one at a time, such as:

    • GC inlet temperature (± 5 °C)

    • Carrier gas flow rate (± 10%)

    • Oven temperature ramp rate (± 10%)

  • Acceptance Criteria: The system suitability parameters (e.g., peak symmetry, resolution) should remain within acceptable limits, and the final calculated concentration should not be significantly affected.

Summary of Validation Data

All experimental data should be summarized in clear, concise tables for easy review and interpretation.

Validation ParameterAcceptance CriteriaExperimental ResultPass/Fail
Specificity No interference at analyte RT
Linearity (R²) ≥ 0.999
Range e.g., 1-15 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (RSD %)
- Repeatability≤ 2.0%
- Intermediate Precision≤ 2.0%
LOD S/N ≥ 3
LOQ S/N ≥ 10
Robustness System suitability passes
GC-MS Validation Workflow

The logical flow of the validation process can be visualized to ensure all steps are systematically addressed.

GCMS_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto Spec Specificity Proto->Spec Execute Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Compile Validation Report Robust->Report Complete Review Data Review & Approval Report->Review

Caption: Workflow for GC-MS Method Validation.

Part 2: Comparative Analysis: GC-MS vs. HPLC

While GC-MS is a powerful tool, it is not the only option. High-Performance Liquid Chromatography (HPLC) is another cornerstone of pharmaceutical analysis and serves as a viable alternative.[21][22] The choice between them depends on the specific analytical challenge.[7]

An Alternative Approach: HPLC-UV

HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase.[13][21] It is particularly well-suited for non-volatile or thermally labile compounds that are not amenable to GC.[23] For 4-Methyl-3-(4-phenoxybenzoyl)pyridine, a reversed-phase HPLC method with UV detection would be the most common alternative.

  • Proposed HPLC Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm

    • Mobile Phase: Gradient of Water (with 0.1% formic acid) and Acetonitrile

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a suitable wavelength (e.g., 254 nm)

Head-to-Head Performance Comparison
FeatureGC-MSHPLC-UVCausality & Expert Insight
Specificity Very High Moderate to High GC-MS provides structural information from mass spectra, offering near-unambiguous identification. HPLC-UV relies on retention time, which can be ambiguous if impurities co-elute.
Sensitivity High to Very High Moderate to High GC-MS in SIM mode can often achieve lower detection limits for amenable compounds compared to standard UV detection in HPLC.[24]
Sample Throughput ModerateHighHPLC runs can be faster as they do not require extensive oven cooling and stabilization times between injections.[23]
Cost (Instrument) HigherLowerA standard HPLC-UV system is generally less expensive to acquire and maintain than a GC-MS system.[23][24]
Cost (Operational) LowerHigherGC primarily consumes gases, which are less expensive than the large volumes of high-purity solvents required for HPLC.[23]
Sample Matrix Tolerance LowerHigherGC-MS is sensitive to non-volatile matrix components, which can contaminate the inlet and column.[9] HPLC is more robust for "dirty" samples.
Analyte Applicability Volatile & Thermally StableBroad (including non-volatile & thermally labile)This is the fundamental difference. GC requires the compound to enter the gas phase intact. HPLC does not.[21][24]
Decision Logic: Choosing the Right Tool

The selection of an analytical technique is a critical decision based on the intended purpose of the analysis.

Method_Selection_Diagram cluster_purpose Define Analytical Purpose cluster_method Select Method Start Start: Analyze 4-Methyl-3-(4-phenoxybenzoyl)pyridine Purpose1 Impurity ID & Trace Analysis Start->Purpose1 Purpose2 Routine QC & Release Testing Start->Purpose2 GCMS GC-MS Purpose1->GCMS High Specificity & Sensitivity Needed HPLC HPLC-UV Purpose2->HPLC High Throughput & Robustness Needed Conclusion1 Conclusion1 GCMS->Conclusion1 Ideal for structural elucidation and quantifying low-level impurities. Conclusion2 Conclusion2 HPLC->Conclusion2 Ideal for high-volume release testing and assay determination.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Methyl-3-(4-phenoxybenzoyl)pyridine

Researchers, scientists, and professionals in drug development handle a diverse array of chemical compounds daily. Among these, the proper management and disposal of pyridine derivatives, such as 4-Methyl-3-(4-phenoxyben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Researchers, scientists, and professionals in drug development handle a diverse array of chemical compounds daily. Among these, the proper management and disposal of pyridine derivatives, such as 4-Methyl-3-(4-phenoxybenzoyl)pyridine, are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Methyl-3-(4-phenoxybenzoyl)pyridine, grounded in established safety principles and regulatory standards.

The disposal of any chemical waste, particularly pyridine-based compounds, is not merely a matter of discarding unwanted material. It is a critical procedure governed by stringent regulations from bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1] Pyridine and its derivatives are categorized as hazardous waste, necessitating a disposal protocol that mitigates risks to personnel and the environment.[2][3]

Section 1: Hazard Assessment and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical splash gogglesTo protect eyes from splashes and vapors.[5]
Hand Protection Nitrile or neoprene glovesTo prevent skin contact.[3]
Body Protection Lab coatTo protect against incidental contact and spills.[3]
Respiratory Protection Use in a certified chemical fume hoodTo minimize inhalation exposure.[3][5] In cases of insufficient ventilation, a NIOSH-approved respirator may be necessary.[6]

Section 2: Waste Collection and Container Management

The foundation of safe chemical disposal lies in systematic waste collection and meticulous container management. This process must adhere to EPA and OSHA regulations to prevent accidental spills, reactions, and exposure.[1][7]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Utilize a dedicated, chemically compatible, and sealable container for the collection of 4-Methyl-3-(4-phenoxybenzoyl)pyridine waste.[3][5] The container must be in good condition and equipped with a secure, leak-proof closure.[1][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-Methyl-3-(4-phenoxybenzoyl)pyridine," and any known hazard pictograms (e.g., flammable, toxic).[7][8] This labeling should be done as soon as the first drop of waste is added.[5]

  • Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents and acids, to prevent hazardous reactions.[5][9]

  • Accumulation in a Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[8][10] If the waste is flammable, it should be stored in a flammable storage cabinet.[7]

  • Container Filling: Do not overfill the waste container. It is recommended to fill it to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[11]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[8] Do not leave funnels in the container.[8]

Logical Flow for Waste Collection:

A Start: Generation of Waste B Select a Compatible, Sealable Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Place in Satellite Accumulation Area (SAA) C->D E Add Waste (Do not exceed 90% capacity) D->E F Keep Container Securely Closed E->F H End: Ready for Disposal Pickup E->H Container is Full G Segregate from Incompatible Chemicals F->G

Caption: Waste Collection Workflow for 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Section 3: Storage and Disposal Procedures

Proper storage of hazardous waste is a critical component of laboratory safety and regulatory compliance. The final disposal of the collected waste must be handled by trained professionals in accordance with all applicable regulations.

Storage Guidelines:

  • Location: Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area.[3][5]

  • Ignition Sources: Keep the storage area away from sources of heat, sparks, open flames, and direct sunlight.[5][9]

  • Inspections: Conduct weekly inspections of the storage area to check for leaks or any deterioration of the containers.[8]

Disposal Protocol:

  • Contact Environmental Health & Safety (EHS): When the waste container is full or no longer in use, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[3][8]

  • Arrange for Pickup: Complete a chemical waste pickup request form as required by your institution.[5]

  • Professional Disposal: The ultimate disposal of pyridine-containing waste is typically through high-temperature incineration, such as in a rotary kiln or fluidized bed incinerator.[2] This method ensures the complete destruction of the hazardous compounds. Never dispose of this chemical down the drain or in regular trash.[3]

Decision Tree for Disposal:

A Is the waste container full? B Continue to collect waste in the designated container. A->B No C Contact your institution's EHS for waste pickup. A->C Yes D Store the sealed container in a designated, safe location. C->D E EHS or a licensed contractor will transport the waste for incineration. D->E

Caption: Decision-Making Flow for Waste Disposal.

Section 4: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.[3]

  • Contain the Spill: Use an inert absorbent material, such as sand, vermiculite, or commercial sorbents, to contain the spill.[3][4]

  • Collect Absorbed Material: Carefully collect the absorbed material and place it in a designated, sealable hazardous waste container.[3][5]

  • Decontaminate the Area: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: The contaminated absorbent material and any cleaning materials must be disposed of as hazardous waste.[3]

For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.[5]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. NCBI. Retrieved from [Link]

  • Washington State University. (n.d.). Pyridine Standard Operating Procedure. WSU. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Rieke Metals. (n.d.). 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research - Columbia University. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Safety Data Sheet. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. OSHA. Retrieved from [Link]

  • Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Standards. OSHA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. OSHA. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 4-Methyl-3-(4-phenoxybenzoyl)pyridine

This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be re...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Methyl-3-(4-phenoxybenzoyl)pyridine. As a novel or specialized chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following procedures are based on the established safety protocols for structurally related compounds, namely pyridine derivatives and phenoxybenzoyl compounds, to ensure a safe laboratory environment. The core principle is to treat this compound with a high degree of caution, assuming it may possess hazards associated with its constituent chemical motifs.

Hazard Analysis: A Structurally-Informed Perspective

The chemical structure of 4-Methyl-3-(4-phenoxybenzoyl)pyridine contains a pyridine ring, which is known for its potential toxicity, and a phenoxybenzoyl group. Pyridine and its derivatives can be harmful if inhaled, ingested, or absorbed through the skin.[1][2] They can cause irritation to the skin, eyes, and respiratory tract.[1][2] Some pyridine compounds are also flammable.[3][4] The phenoxybenzoyl moiety is present in various pesticides, and while generally less acutely toxic, it warrants careful handling. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling 4-Methyl-3-(4-phenoxybenzoyl)pyridine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eyes Hands Body Respiratory
Weighing/Transfer Safety goggles or face shield[1][5]Chemical-resistant gloves (Nitrile or butyl rubber recommended)[1][5]Fully buttoned laboratory coat[1][5]Certified chemical fume hood[1][5]
Dissolution/Mixing Safety goggles or face shield[1][5]Chemical-resistant gloves (Nitrile or butyl rubber recommended)[1][5]Fully buttoned laboratory coat[1][5]Certified chemical fume hood[1][5]
Running Reaction Safety goggles or face shield[1][5]Chemical-resistant gloves (Nitrile or butyl rubber recommended)[1][5]Fully buttoned laboratory coat[1][5]Certified chemical fume hood[1][5]
Work-up/Purification Safety goggles or face shield[1][5]Chemical-resistant gloves (Nitrile or butyl rubber recommended)[1][5]Fully buttoned laboratory coat[1][5]Certified chemical fume hood[1][5]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring safety. The following workflow outlines the necessary steps from preparation to cleanup.

Preparation
  • Work Area: All handling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Gather Materials: Before starting, gather all necessary equipment, including glassware, spatulas, and waste containers.

Handling
  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing: Carefully weigh the required amount of the compound in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Transfer: Gently transfer the compound to the reaction vessel. Avoid creating dust or aerosols.

  • Reaction: Conduct the reaction within the fume hood. Keep the reaction vessel closed whenever possible.

Cleanup
  • Decontamination: Decontaminate all glassware and surfaces that have come into contact with the compound. A suitable solvent wash followed by soap and water is recommended.

  • Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated and properly labeled hazardous waste container.[5]

Visualizing the Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Safe Handling Workflow for 4-Methyl-3-(4-phenoxybenzoyl)pyridine cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to Handling handle2 Carefully Transfer to Reaction Vessel handle1->handle2 clean1 Decontaminate Glassware and Surfaces handle2->clean1 Proceed to Cleanup clean2 Dispose of Waste in Designated Containers clean1->clean2 clean3 Remove PPE and Wash Hands clean2->clean3

Caption: Workflow for the safe handling of 4-Methyl-3-(4-phenoxybenzoyl)pyridine.

Emergency Procedures: Be Prepared

In the event of an accidental exposure, immediate and appropriate action is essential.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[5][6]

  • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Response
  • Small Spills: For a small spill within a fume hood, use an absorbent material like vermiculite or sand to contain it.[7] Carefully collect the material into a sealed container for disposal.

  • Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's environmental health and safety (EHS) office.

Disposal Plan: Responsible Waste Management

Proper disposal of 4-Methyl-3-(4-phenoxybenzoyl)pyridine and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated solvents and solids, in a designated, properly labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

  • Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, in the designated solid hazardous waste container.

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle 4-Methyl-3-(4-phenoxybenzoyl)pyridine in a safe and responsible manner, minimizing risks to themselves and the environment.

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Rieke Metals. (n.d.). 4-Methyl-3-(4-phenoxybenzoyl)pyridine. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

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Feasible Synthetic Routes

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